molecular formula C19H30O3 B3049012 Butyloctyl salicylate CAS No. 190085-41-7

Butyloctyl salicylate

Cat. No.: B3049012
CAS No.: 190085-41-7
M. Wt: 306.4 g/mol
InChI Key: CZVOIAOPRGNENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyloctyl salicylate is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyloctyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOIAOPRGNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940549
Record name 2-Butyloctyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190085-41-7
Record name Butyloctyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190085-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyloctyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190085417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyloctyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzoic acid 2-butyloctyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 190085-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLOCTYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EH13UN8D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Butyloctyl salicylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid and 2-butyloctanol.[1] It is a multifunctional ingredient predominantly utilized in the cosmetic and personal care industries, particularly in sunscreen formulations.[2][3] Its primary functions include acting as a solvent for UV filters, an emollient to improve skin feel, and a photostabilizer to enhance the efficacy and longevity of sunscreen actives.[2] Chemically similar to octisalate (ethylhexyl salicylate), butyloctyl salicylate also possesses inherent UV-absorbing capabilities, contributing to the overall Sun Protection Factor (SPF) of a product, earning it the moniker of an "SPF booster".[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanisms of action.

Chemical Structure and Identification

This compound is the 2-butyloctyl ester of 2-hydroxybenzoic acid. The presence of a branched C12 alcohol moiety contributes to its favorable solvency and sensory characteristics.[2]

IdentifierValue
IUPAC Name 2-butyloctyl 2-hydroxybenzoate[5]
CAS Number 190085-41-7[5]
Molecular Formula C₁₉H₃₀O₃[1]
Canonical SMILES CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O[5]
InChI InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3[5]
InChIKey CZVOIAOPRGNENY-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

This compound is a clear to slightly yellow, low-viscosity liquid with a faint characteristic odor.[1] It is oil-soluble and insoluble in water.[1][3]

Physicochemical Data
PropertyValueReference
Molecular Weight 306.44 g/mol [5]
Boiling Point 392.4 °C[1]
Density 1.05 g/mL at 25 °C[6]
Refractive Index n20/D 1.507[6]
Freezing Point < -25 °C
Solubility Insoluble in water; soluble in oils and organic solvents.[1][3]
Spectroscopic Data

Mechanism of Action

The primary mechanisms of action for this compound in dermatological and cosmetic formulations are its function as a solvent and its role in photoprotection.

Solubilization and Emollience

As a low-viscosity liquid with high polarity, this compound is an effective solvent for many crystalline UV filters, such as oxybenzone (B1678072) and avobenzone.[2] This solubilizing action is crucial for maintaining the stability of the formulation and ensuring a uniform application on the skin. Its emollient properties impart a pleasant, non-greasy, and silky feel to topical products, enhancing their cosmetic elegance and user compliance.[1]

Photostabilization and SPF Boosting

This compound significantly enhances the performance of sunscreen products through photoprotective mechanisms. It helps to stabilize notoriously photolabile UV absorbers like avobenzone.[6] The mechanism involves the quenching of the excited triplet state of the UV filter, returning it to its ground state before it can undergo photodegradation or generate reactive oxygen species (ROS).[7] this compound achieves this by modifying the electronic environment of the UV filter molecules, allowing for a more effective return to the ground state.[7] This photostabilization, combined with its own inherent ability to absorb UVB and some UVA radiation, results in a boost to the overall SPF and PFA (Protection Factor UVA) of the final product.[8]

Photostabilization_Mechanism cluster_0 UV Filter Excitation & Degradation cluster_1 This compound Intervention UV_Filter_Ground UV Filter (Ground State) UV_Filter_Excited UV Filter (Excited State) UV_Filter_Ground->UV_Filter_Excited UV Photon Absorption Degradation Photodegradation / ROS Generation UV_Filter_Excited->Degradation Energy Release BOS This compound UV_Filter_Excited->BOS Energy Transfer (Quenching) UV_Filter_Ground_2 UV Filter (Ground State) BOS->UV_Filter_Ground_2 Returns to Ground State

Caption: Photostabilization of a UV filter by this compound.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via an esterification reaction between salicylic acid and 2-butyloctanol.[1][6] A general laboratory-scale procedure is outlined below.

Materials:

  • Salicylic acid

  • 2-Butyloctanol (in excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Alkaline solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) for neutralization

  • Activated clay, acidic clay, or activated carbon for purification

  • Anhydrous sodium sulfate (B86663) for drying

  • Organic solvent (e.g., toluene) for azeotropic removal of water

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Esterification: Salicylic acid and an excess of 2-butyloctanol are charged into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[9] An acid catalyst is added. The mixture is heated to reflux to drive the esterification, with the water generated being removed azeotropically.[1][6] The reaction is monitored (e.g., by titration to determine the acid value) until completion.[9]

  • Neutralization: After cooling, the reaction mixture is washed with an alkaline solution to remove any unreacted salicylic acid and the acid catalyst.[9] The aqueous layer is separated.

  • Purification: The organic layer is treated with an adsorbent like activated clay or carbon, stirred, and then filtered to remove color and other impurities.[9]

  • Isolation: The filtrate is then subjected to vacuum distillation to remove excess 2-butyloctanol and any other volatile impurities, yielding the purified this compound.[9]

Synthesis_Workflow Reactants Salicylic Acid + 2-Butyloctanol (excess) + Acid Catalyst Reflux Esterification via Reflux with Water Removal Reactants->Reflux Neutralization Wash with Alkaline Solution Reflux->Neutralization Purification Treatment with Adsorbent (e.g., Activated Clay) & Filtration Neutralization->Purification Distillation Vacuum Distillation Purification->Distillation Product High-Purity this compound Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound in cosmetic formulations.[6]

Instrumentation & Conditions (General Example for Salicylates):

  • System: HPLC with UV detector.

  • Column: Reversed-phase C18 column.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10][11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection in the range of 290-320 nm, where salicylates exhibit strong absorbance.[6]

  • Sample Preparation: For emulsion-based products, a sample can be diluted with a solvent like methanol, followed by centrifugation and filtration to remove insoluble components before injection.[6]

Safety and Toxicology

This compound has been evaluated for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.[5]

Toxicity EndpointResultSpeciesReference
Acute Oral LD₅₀ > 5000 mg/kgRat[12][13]
Acute Dermal LD₅₀ > 2000 mg/kgRat[12]
Skin Irritation Not a primary irritant, but potential for moderate irritation at 100% concentration.Rabbit[12][14]
Eye Irritation Not an ocular irritant.Rabbit[14]
Genotoxicity Not genotoxic in two studies.N/A[12]
Skin Sensitization Not a skin sensitizer.Guinea Pig[12]

Despite its favorable safety profile in cosmetic use, concerns have been raised regarding its environmental persistence, as it is not readily biodegradable and may accumulate in aquatic systems.[1][15]

Conclusion

This compound is a versatile and effective ingredient in modern skincare and sun care formulations. Its well-defined chemical structure and properties make it an excellent solvent and emollient. More significantly, its ability to photostabilize UV filters and boost SPF provides a tangible benefit for creating more effective and cosmetically elegant sun protection products. While generally considered safe for topical use, further research into its long-term environmental impact is warranted. This guide provides a foundational technical understanding for professionals engaged in the research and development of dermatological and cosmetic products.

References

An In-depth Technical Guide to the Synthesis of Butyloctyl Salicylate from Salicylic Acid and 2-Butyloctyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butyloctyl salicylate (B1505791), an ester of significant interest in the pharmaceutical and cosmetic industries. The primary synthesis route detailed is the Fischer-Speier esterification of salicylic (B10762653) acid with 2-butyloctyl alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and methods for characterization. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding. This guide is intended for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Butyloctyl salicylate, also known as 2-butyloctyl salicylate, is the ester formed from the condensation of salicylic acid and 2-butyloctyl alcohol. It finds applications as a solvent, emollient, and skin-conditioning agent in various formulations. The synthesis of this compound is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[1] To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the products.[1] This is typically accomplished by using an excess of one of the reactants or by the removal of water as it is formed.[1]

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound proceeds via the Fischer-Speier esterification mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-butyloctyl alcohol then attacks this activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_products Products Salicylic_Acid Salicylic Acid Esterification Fischer-Speier Esterification Salicylic_Acid->Esterification Butyloctyl_Alcohol 2-Butyloctyl Alcohol Butyloctyl_Alcohol->Esterification Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Esterification Heat Heat (e.g., 140°C) Heat->Esterification Butyloctyl_Salicylate This compound Esterification->Butyloctyl_Salicylate Water Water Esterification->Water

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

PropertySalicylic Acid2-Butyloctyl AlcoholThis compound
Molecular Formula C₇H₆O₃C₁₂H₂₆OC₁₉H₃₀O₃
Molar Mass ( g/mol ) 138.12186.34306.44
Appearance White crystalline solidColorless liquidClear, colorless to pale yellow liquid
Boiling Point (°C) 211248-250~277-278[2]
Melting Point (°C) 158-161-Liquid at room temperature
Density (g/mL) 1.440.83~1.05 at 25°C[2]
Solubility Slightly soluble in water; soluble in ethanol, etherInsoluble in water; soluble in organic solventsInsoluble in water; soluble in oils and organic solvents[3]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound, based on established Fischer esterification principles and a patented manufacturing process.

Materials and Equipment
  • Salicylic Acid

  • 2-Butyloctyl Alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Activated clay, acidic clay, or activated carbon

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (e.g., 5 L for the given scale)

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Synthesis Procedure

A detailed workflow for the synthesis and purification of this compound is presented below.

G Start Start Reaction_Setup Reaction Setup: - Charge flask with salicylic acid,  2-butyloctyl alcohol, and p-TsOH. Start->Reaction_Setup Esterification Esterification: - Heat to 140°C with stirring. - Monitor reaction progress. Reaction_Setup->Esterification Cooling Cooling: - Cool the reaction mixture  to 80°C. Esterification->Cooling Neutralization Neutralization: - Add 5% NaOH solution. - Stir for 1 hour. Cooling->Neutralization Phase_Separation Phase Separation: - Allow layers to separate. - Remove aqueous layer. Neutralization->Phase_Separation Washing Washing: - Wash organic layer with water  until pH is neutral. Phase_Separation->Washing Adsorbent_Treatment Adsorbent Treatment: - Add activated clay/carbon. - Stir at 40-90°C. Washing->Adsorbent_Treatment Filtration Filtration: - Filter to remove adsorbent. Adsorbent_Treatment->Filtration Dehydration_Distillation Dehydration & Vacuum Distillation: - Dehydrate under vacuum. - Distill under high vacuum (0-5 torr)  at up to 170°C. Filtration->Dehydration_Distillation Product High-Purity This compound Dehydration_Distillation->Product

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Instructions:

  • Reaction Setup: In a 5 L four-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add 1.3 kg (9.41 mol) of salicylic acid, 2.1 kg (11.29 mol) of 2-butyloctyl alcohol, and 13 g of p-toluenesulfonic acid monohydrate. The use of an excess of the alcohol helps to drive the reaction towards the product.

  • Esterification: Heat the mixture to 140°C with constant stirring. The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is 3 mg KOH/g or less.

  • Cooling: Once the reaction is complete, cool the mixture to 80°C.

  • Neutralization: To remove unreacted salicylic acid and the acid catalyst, add a 5% aqueous solution of sodium hydroxide at 80°C and stir for 1 hour.

  • Work-up: Allow the mixture to stand and separate into two layers. Remove the lower aqueous layer. Wash the organic layer with water until the pH is neutral.

  • Purification with Adsorbents: To the washed organic layer, add one or more of the following: activated clay, acidic clay, or activated carbon. Stir the mixture at a temperature between 40°C and 90°C. This step helps to improve the color and odor of the final product.

  • Filtration: Filter the mixture to remove the adsorbent materials.

  • Vacuum Distillation: Dehydrate the filtrate under vacuum (e.g., 20-50 torr at 110°C) until the water content is below 0.1%. Subsequently, perform a vacuum distillation at a pressure of 0-5 torr, gradually increasing the temperature to 170°C, to remove any remaining 2-butyloctyl alcohol and to purify the this compound. The final product is collected as the distillate.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. While experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar salicylate esters and the known principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, typically in the range of 6.8-7.8 ppm. The protons of the butyloctyl chain will appear in the upfield region (approximately 0.8-1.7 ppm). A key signal will be the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-), which are expected to appear as a doublet around 4.2 ppm. The phenolic hydroxyl proton (-OH) will likely be a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 170 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) is expected around 65-70 ppm, and the various carbons of the butyloctyl chain will appear in the upfield region (around 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group, typically in the range of 3100-3500 cm⁻¹.

  • C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.

  • A strong absorption band for the C=O stretch of the ester carbonyl group, expected around 1680-1720 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the ester linkage, typically appearing in the 1100-1300 cm⁻¹ range.

Yield and Purity

The yield of the synthesis can be optimized by carefully controlling the reaction conditions, such as the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The multi-step purification process, including neutralization, adsorbent treatment, and vacuum distillation, is crucial for obtaining high-purity this compound with improved color and odor. The purity of the final product can be assessed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

The synthesis of this compound from salicylic acid and 2-butyloctyl alcohol via Fischer-Speier esterification is a well-established and efficient method. This technical guide has provided a detailed protocol for its synthesis and purification, along with key physicochemical data and expected characterization parameters. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reproducible and high-purity synthesis of this important ester. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

Butyloctyl Salicylate: A Technical Deep Dive into its UV Absorption Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), a salicylic (B10762653) acid ester, is a multifunctional ingredient increasingly utilized in the formulation of sun care and cosmetic products. While not officially classified as a standalone active sunscreen ingredient by the U.S. Food and Drug Administration (FDA), its inherent ability to absorb ultraviolet (UV) radiation, particularly in the UVB range, makes it a significant contributor to the sun protection factor (SPF) of a formulation. This technical guide provides an in-depth analysis of the UV absorption spectrum of butyloctyl salicylate, detailed experimental protocols for its analysis, and an exploration of its role in photostability and formulation efficacy.

This compound serves multiple functions in cosmetic formulations. It acts as an effective solvent for solid UV filters, an emollient that provides a pleasant skin feel, and a photostabilizer, notably for the notoriously unstable UVA filter, avobenzone.[1][2] Its structural similarity to the approved UVB filter, octisalate (ethylhexyl salicylate), underpins its UV-absorbing capabilities.[3]

UV Absorption Profile

The UV absorption spectrum of this compound is primarily concentrated in the UVB portion of the electromagnetic spectrum, with some absorption extending into the short-wave UVA region. Its UV absorbance profile is reported to be nearly identical to that of ethylhexyl salicylate.[1] The core UV-absorbing moiety, the salicylate group, is the same for both molecules.[4]

The primary absorption range for this compound lies between 290 and 320 nanometers (nm).[1] This positions it as an effective filter for the UVB rays that are the primary cause of sunburn and a significant contributor to the risk of skin cancer.

Quantitative Data Summary
ParameterValueReference
Chemical Name 2-Butyloctyl 2-hydroxybenzoate
Molecular Formula C₁₉H₃₀O₃[2]
Molecular Weight 306.44 g/mol [5]
Primary Absorption Range 290 - 320 nm[1]
Peak Absorbance (λmax) of Ethylhexyl Salicylate 306 - 310 nm[6][7]
UV Filter Classification UVB and partial UVA absorber[8]

Experimental Protocol: UV-Vis Spectrophotometry

The following protocol outlines a detailed methodology for determining the UV absorption spectrum of this compound using a UV-Visible (UV-Vis) spectrophotometer. This method is based on established principles for the analysis of oil-soluble organic compounds.

Materials and Equipment
  • This compound (analytical standard)

  • Spectrophotometric grade solvent (e.g., ethanol, isopropanol, or hexane)

  • UV-Vis double-beam spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution using the same solvent to prepare a series of standard solutions with decreasing concentrations. The concentration range should be selected to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumental Analysis
  • Instrument Warm-up: Allow the UV-Vis spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Wavelength Scan: Set the spectrophotometer to scan across the UV range, typically from 250 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the sample preparation and place it in both the sample and reference beams to record a baseline (auto-zero).

  • Sample Measurement: Starting with the most dilute standard solution, rinse the sample cuvette with the solution, then fill it and place it in the sample beam. Record the absorbance spectrum. Repeat this process for all standard solutions, moving from the lowest to the highest concentration.

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration of the standard solutions to generate a calibration curve. The linearity of this curve will confirm adherence to the Beer-Lambert law. The UV absorption spectrum of this compound can then be accurately recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and experimental frameworks relevant to the analysis of this compound.

UV_Vis_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C F Measure Sample Absorbance C->F Analyze Standards D Set Wavelength Range E Measure Blank (Solvent) D->E E->F G Plot Absorbance vs. Wavelength F->G I Generate Calibration Curve F->I H Determine λmax G->H Photostabilization_Mechanism cluster_uv UV Exposure cluster_molecules Molecular Interactions UV UV Radiation Avobenzone_ground Avobenzone (Ground State) UV->Avobenzone_ground Absorption Avobenzone_excited Avobenzone (Excited State) Avobenzone_ground->Avobenzone_excited Excitation BOS This compound Avobenzone_excited->BOS Energy Transfer Degradation Photodegradation Avobenzone_excited->Degradation Unstable BOS->Avobenzone_ground Returns to Ground State Heat Heat Dissipation BOS->Heat Energy Release

References

Solubility profile of Butyloctyl salicylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Butyloctyl Salicylate (B1505791), a multifunctional ester increasingly utilized in the cosmetic and pharmaceutical industries. This document outlines its solubility in various solvents, details experimental protocols for determining its solubility, and presents a logical workflow for this process.

Core Concepts and Significance

Butyloctyl Salicylate (CAS No. 190085-41-7) is the ester of salicylic (B10762653) acid and butyloctanol. Its utility in formulations stems from its excellent properties as a solvent, emollient, and carrier for active ingredients, particularly in sun care products where it can enhance SPF performance and photostability of UV filters.[1] A thorough understanding of its solubility profile is critical for formulators to ensure product stability, efficacy, and aesthetic appeal.

Solubility Data

This compound is characterized by its lipophilic nature, rendering it insoluble in aqueous solutions but soluble in a wide range of oils and organic solvents. The following tables summarize both the qualitative and quantitative solubility of this compound.

Qualitative Solubility

The following table provides a summary of solvents in which this compound is known to be soluble or insoluble based on available technical data.

Solvent CategorySolvent NameSolubility
Polar Protic WaterInsoluble
GlycerinInsoluble
EthanolSoluble
Esters Isopropyl MyristateSoluble
Caprylic/Capric TriglycerideSoluble
C12-15 Alkyl BenzoateSoluble
Hydrocarbons Mineral OilSoluble
IsododecaneSoluble
Silicones CyclomethiconeSoluble
DimethiconeSoluble
Quantitative Solubility of Other Ingredients in this compound

This compound is an effective solvent for various cosmetic ingredients. The table below presents known solvency data.

SoluteConcentration
Benzophenone-3 (Oxybenzone)16% (w/w)
Template for Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol (95%)25> 50 (Miscible)
Isopropyl Myristate25> 50 (Miscible)
Caprylic/Capric Triglyceride25> 50 (Miscible)
C12-15 Alkyl Benzoate25> 50 (Miscible)
Dimethicone (10 cSt)25~ 20
Isododecane25> 50 (Miscible)

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for determining the solubility of this compound in various organic solvents. This method is adapted from general principles of solubility testing for cosmetic esters.

Objective

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

    • To ensure complete removal of undissolved this compound, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

    • Carefully collect an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to prevent undissolved solute from affecting the concentration measurement.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analytical Method:

      • HPLC-UV: Develop a suitable HPLC method. A reversed-phase C18 column is often appropriate for salicylate esters. The mobile phase could consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance (around 305 nm).

      • UV-Vis Spectrophotometry: If this compound is the only absorbing species in the solution, a UV-Vis spectrophotometer can be used. Determine the wavelength of maximum absorbance (λmax) and create a calibration curve using the standard solutions.

    • Sample Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the chosen analytical method.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_quantify Quantification cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 clarify1 Settle undissolved solute prep3->clarify1 clarify2 Centrifuge clarify1->clarify2 clarify3 Filter supernatant clarify2->clarify3 quant2 Analyze by HPLC-UV or UV-Vis clarify3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Account for dilution quant3->calc1 calc2 Express solubility in g/100mL calc1->calc2

Caption: Workflow for determining the solubility of this compound.

References

In Vitro vs. In Vivo Studies of Butyloctyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid and butyloctanol, increasingly utilized in the cosmetic and pharmaceutical industries. Its primary functions include serving as a solvent for UV filters, an emollient, and a skin-conditioning agent.[1] Notably, it also possesses inherent UV absorption capabilities, particularly in the UVB range (290-320 nm), leading to its common application as an "SPF booster" in sunscreen formulations.[2][3][4] This guide provides a comprehensive technical overview of the available in vitro and in vivo scientific data on Butyloctyl Salicylate, focusing on its safety profile and potential mechanisms of action. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Data Presentation

The following tables summarize the key quantitative data from various toxicological and efficacy studies conducted on this compound.

Table 1: Summary of In Vivo Toxicological Data for this compound

Study TypeSpeciesEndpointResultReference(s)
Acute Oral ToxicityRatLD50> 5000 mg/kg[5][6]
Acute Dermal ToxicityRatLD50> 2000 mg/kg[6][7]
Skin IrritationRabbitPII2.12 (Slight to moderate irritant)[5]
Eye IrritationRabbit-Minimal irritant[5]
Skin SensitizationGuinea Pig-Not a sensitizer (B1316253) (Maximization test)[6][7]
28-Day Repeated Oral ToxicityRatNOEL150 mg/kg/day[5]

PII: Primary Irritation Index; NOEL: No-Observed-Adverse-Effect Level

Table 2: Summary of In Vitro Toxicological and Efficacy Data for this compound

Study TypeSystemEndpointResultReference(s)
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliMutagenicityNot mutagenic (up to 5000 µ g/plate with and without S9 activation)
Chromosome Aberration TestHuman LymphocytesClastogenicityNot clastogenic (up to 2500 µ g/plate with and without S9 activation)
Estrogenic ActivityConsensus ModelingER Binding PredictionPredicted to be an active estrogenic compound[5][8]
MetabolismHuman Liver S9 FractionsMetabolite FormationHydrolyzed to salicylic acid at a low rate[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on established OECD guidelines and available study information.

In Vitro Studies

1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

  • Purpose: To assess the mutagenic potential of this compound by detecting its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Methodology:

    • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver).

    • Procedure (Plate Incorporation Method):

      • Varying concentrations of this compound (e.g., up to 5000 µ g/plate ), the bacterial tester strain, and either S9 mix or a sham mix are added to molten top agar (B569324).

      • The mixture is poured onto minimal glucose agar plates.

      • Plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the solvent control. For this compound, no mutagenic effect was observed.

2. In Vitro Mammalian Chromosome Aberration Test - Based on OECD Guideline 473

  • Purpose: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

  • Methodology:

    • Cell System: Cultured human peripheral blood lymphocytes are a common choice.

    • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).

    • Procedure:

      • Cell cultures are exposed to at least three concentrations of this compound (e.g., 20 to 500 µ g/plate without S9, and 500 to 2500 µ g/plate with S9) for a short duration (e.g., 3-6 hours) or a continuous treatment for approximately 1.5 cell cycles.

      • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

      • Cells are harvested, fixed, and stained.

      • Metaphase cells are analyzed microscopically for chromosomal aberrations.

    • Data Analysis: The frequency of cells with structural aberrations is compared between treated and control cultures. This compound was found to be not clastogenic in this assay.

In Vivo Studies

1. Acute Dermal Toxicity - Based on OECD Guideline 402

  • Purpose: To assess the acute toxic effects of a single dermal application of this compound.

  • Methodology:

    • Species: Typically young adult rats.

    • Procedure:

      • The fur is removed from the dorsal area of the trunk of the animals.

      • A single dose of undiluted this compound (e.g., a limit dose of 2000 mg/kg body weight) is applied to the skin.

      • The application site is covered with a porous gauze dressing for 24 hours.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded periodically.

    • Data Analysis: The LD50 is calculated if necessary, though for this compound, no deaths were observed at the limit dose.[6][7]

2. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

  • Purpose: To evaluate the potential of this compound to induce skin sensitization.

  • Methodology:

    • Species: Young adult guinea pigs.

    • Induction Phase:

      • Intradermal Induction: Three pairs of intradermal injections are made into the shoulder region: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

      • Topical Induction: One week after the injections, the test substance is applied topically under an occlusive patch for 48 hours to the same area.

    • Challenge Phase: Two weeks after topical induction, a non-irritating concentration of this compound is applied under an occlusive patch for 24 hours to a naive area of the flank.

    • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

    • Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group. This compound did not produce sensitization in this test.[6][7]

Mandatory Visualization

Signaling Pathways

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, its structural relationship to salicylic acid suggests potential interactions with the NF-κB and cyclooxygenase (COX) pathways. The following diagrams illustrate these potential mechanisms. It is important to note that these are proposed pathways based on the known actions of salicylates and related compounds, and further research is needed to confirm these effects for this compound specifically.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb Cytoplasm cluster_nucleus Nucleus TNF-a Receptor TNF-a Receptor IKK Complex IKK Complex TNF-a Receptor->IKK Complex TNF-a TNF-a TNF-a->TNF-a Receptor IkB IkB IKK Complex->IkB Phosphorylates IkB-P IkB-P IkB->IkB-P NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65)->IkB NF-kB (p50/p65)_n NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n Translocation Proteasome Proteasome IkB-P->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Complex Inhibits (Potential) DNA DNA NF-kB (p50/p65)_n->DNA Binds to promoter Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate This compound This compound This compound->COX-1 / COX-2 Inhibits (Potential)

Caption: Potential inhibition of Cyclooxygenase (COX) enzymes by this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a cosmetic ingredient like this compound, integrating both in vitro and in vivo testing methodologies.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Genotoxicity Genotoxicity Metabolism Metabolism Acute_Toxicity Acute_Toxicity Genotoxicity->Acute_Toxicity Estrogenic_Activity Estrogenic_Activity Metabolism->Acute_Toxicity Estrogenic_Activity->Acute_Toxicity Irritation Irritation Acute_Toxicity->Irritation Sensitization Sensitization Irritation->Sensitization Repeated_Dose_Toxicity Repeated_Dose_Toxicity Sensitization->Repeated_Dose_Toxicity Safety_Assessment_Conclusion Safety_Assessment_Conclusion Repeated_Dose_Toxicity->Safety_Assessment_Conclusion Start Start Start->Genotoxicity Start->Metabolism Start->Estrogenic_Activity

Caption: Generalized workflow for the safety assessment of this compound.

Conclusion

The available in vitro and in vivo data indicate that this compound has a low order of acute toxicity and is not a skin sensitizer. It is considered non-mutagenic and non-clastogenic based on in vitro genotoxicity assays. Mild to moderate skin irritation potential has been observed in animal studies. A No-Observed-Adverse-Effect Level (NOEL) has been established from a 28-day repeated oral toxicity study in rats.

Areas for further investigation include a more definitive characterization of its potential endocrine-disrupting activity, for which initial computational and some in vitro models suggest a weak estrogenic effect. Additionally, while its structural similarity to salicylic acid suggests potential anti-inflammatory activity via inhibition of the NF-κB and COX pathways, direct experimental evidence for this compound is needed to substantiate these mechanisms.

This technical guide provides a consolidated resource for understanding the current toxicological and mechanistic profile of this compound. Researchers and developers should consider this information in the context of their specific formulation and application to ensure safe and effective product development.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Butyloctyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), the ester of salicylic (B10762653) acid and 2-butyloctanol, is a multifunctional ingredient predominantly used in sunscreen and other cosmetic formulations.[1][2] Its primary functions include acting as a solvent for UV filters, an emollient, and a skin-conditioning agent.[1] Notably, it also contributes to the photostabilization of other UV absorbers, particularly avobenzone.[3][4] Understanding the degradation pathways and potential byproducts of butyloctyl salicylate is crucial for assessing its stability, safety, and environmental impact. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound, supported by experimental protocols and data presented for scientific evaluation.

Core Degradation Pathways

The degradation of this compound can be categorized into four primary pathways: hydrolysis, photodegradation, oxidation, and thermal degradation. These pathways can occur under various conditions during the formulation, storage, and use of products containing this ingredient.

Hydrolytic Degradation

Hydrolysis is the most well-documented degradation pathway for this compound.[3] It involves the cleavage of the ester bond in the presence of water, yielding its constituent molecules: salicylic acid and 2-butyloctanol.[3] This reaction is the reverse of its synthesis via esterification.[3]

The rate of hydrolysis is significantly influenced by pH, with the reaction being accelerated in the presence of acids or bases.[3] Studies on analogous salicylate esters, such as butyl salicylate, have shown that hydrolysis in an alkaline medium follows second-order kinetics.[3]

Primary Hydrolysis Byproducts:

  • Salicylic Acid

  • 2-Butyloctanol

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation, the following table summarizes general findings and data from analogous compounds. Researchers are encouraged to perform specific stability studies on their formulations.

Degradation PathwayStress ConditionKey Byproducts (Anticipated)Degradation Rate/Extent (General)Analytical MethodReference
Hydrolysis Acidic (e.g., 0.1 N HCl, reflux)Salicylic Acid, 2-ButyloctanolModerate to HighHPLC, GC-MS[3]
Basic (e.g., 0.1 N NaOH, reflux)Salicylic Acid, 2-ButyloctanolHigh (Second-order kinetics for analogues)HPLC, GC-MS[3]
Photodegradation UV Radiation (e.g., Xenon lamp)Hydroxylated derivatives, Phenolic compounds, Ring-opening productsVaries with formulation and light intensityLC-MS, GC-MS[5]
Oxidation Oxidizing Agent (e.g., H₂O₂)Hydroxylated derivatives (e.g., dihydroxybenzoic acids), CatecholDependent on oxidant concentration and temperatureLC-MS, HPLC[5][6]
Thermal Degradation High Temperature (e.g., >150°C)Salicylic Acid, 2-Butyloctanol, Decarboxylation and rearrangement productsDependent on temperature and durationGC-MS, TGA[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the degradation of this compound. These are generalized protocols and may require optimization for specific formulations.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9][10][11]

1. Acidic and Basic Hydrolysis:

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acidic hydrolysis, add an equal volume of 0.1 N hydrochloric acid.

    • For basic hydrolysis, add an equal volume of 0.1 N sodium hydroxide.

    • Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute with the mobile phase for analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.

2. Oxidative Degradation:

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

    • Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

    • Withdraw samples at various time intervals.

    • Analyze the samples using HPLC or LC-MS to identify and quantify any degradation products.

3. Photolytic Degradation:

  • Objective: To evaluate the photostability of this compound when exposed to UV light.

  • Procedure:

    • Prepare a solution of this compound and place it in a photostable, transparent container.

    • Expose the sample to a light source that simulates sunlight (e.g., a Xenon lamp) with a controlled light intensity (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at different time intervals.

    • Analyze the samples by HPLC to determine the extent of degradation and identify photoproducts.

4. Thermal Degradation:

  • Objective: To investigate the stability of this compound at elevated temperatures.

  • Procedure:

    • Place a solid or liquid sample of this compound in a controlled temperature oven.

    • Expose the sample to a high temperature (e.g., 10°C increments above the accelerated stability testing temperature) for a specific duration.

    • At various time points, remove the sample and allow it to cool to room temperature.

    • Dissolve the sample in a suitable solvent and analyze using HPLC or GC-MS to identify thermal degradants.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate and quantify this compound from its potential degradation products.

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation Pathways and Experimental Workflows

Butyloctyl_Salicylate_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation (Anticipated) cluster_oxidation Oxidative Degradation (Anticipated) cluster_thermal Thermal Degradation (Anticipated) BOS This compound SA Salicylic Acid BOS->SA H₂O / H⁺ or OH⁻ BOH 2-Butyloctanol BOS->BOH H₂O / H⁺ or OH⁻ BOS_photo This compound hydroxylated Hydroxylated Derivatives BOS_photo->hydroxylated UV Light phenolic Phenolic Compounds BOS_photo->phenolic UV Light ring_opening Ring-Opening Products BOS_photo->ring_opening UV Light BOS_ox This compound dihydroxy Dihydroxybenzoic Acid Derivatives BOS_ox->dihydroxy H₂O₂ catechol Catechol Derivatives BOS_ox->catechol H₂O₂ BOS_therm This compound SA_therm Salicylic Acid BOS_therm->SA_therm Heat (>150°C) BOH_therm 2-Butyloctanol BOS_therm->BOH_therm Heat (>150°C) decarbox Decarboxylation Products BOS_therm->decarbox Heat (>150°C)

Caption: Anticipated degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis (0.1N HCl, 60-80°C) hplc Stability-Indicating HPLC Method acid->hplc base Basic Hydrolysis (0.1N NaOH, 60-80°C) base->hplc oxidation Oxidation (3-30% H₂O₂, RT/40°C) lcms LC-MS/MS for Byproduct ID oxidation->lcms photo Photolysis (ICH Q1B) photo->lcms thermal Thermal (> Accelerated Temp.) gcms GC-MS for Volatile Byproducts thermal->gcms pathways Identify Degradation Pathways hplc->pathways kinetics Determine Degradation Kinetics hplc->kinetics byproducts Characterize Byproducts lcms->byproducts gcms->byproducts stability Establish Stability Profile pathways->stability byproducts->stability kinetics->stability BOS_sample This compound Sample BOS_sample->acid BOS_sample->base BOS_sample->oxidation BOS_sample->photo BOS_sample->thermal

Caption: General workflow for forced degradation studies.

Conclusion

The primary degradation pathway of this compound is hydrolysis, which results in the formation of salicylic acid and 2-butyloctanol. While specific studies on the photodegradation, oxidative, and thermal degradation of this compound are limited, it is anticipated that these pathways would lead to byproducts such as hydroxylated derivatives, phenolic compounds, and products of decarboxylation, based on the known degradation patterns of other salicylate compounds.

For a comprehensive understanding of the stability of this compound within a specific formulation, it is imperative that researchers and drug development professionals conduct thorough forced degradation studies. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for such investigations. The resulting data will be critical for ensuring product quality, safety, and regulatory compliance.

References

Preclinical Toxicological Profile of Butyloctyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Butyloctyl Salicylate. The information is compiled from various safety assessments and study reports to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

This compound has undergone a battery of preclinical toxicity studies to assess its safety for use in various applications. These studies have evaluated its potential for acute and repeated dose toxicity, genotoxicity, skin and eye irritation, and skin sensitization. Overall, this compound exhibits a low order of acute toxicity and is not considered to be a genotoxic or skin sensitizing agent. Mild to moderate skin irritation and minimal eye irritation have been observed at high concentrations. A No-Observed-Adverse-Effect Level (NOAEL) has been established from a 28-day repeated dose oral toxicity study in rats. Notably, there is a lack of specific long-term carcinogenicity and reproductive and developmental toxicity studies for this compound; risk assessments for these endpoints often rely on data from the broader class of salicylates.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the key quantitative data from preclinical toxicological studies on this compound.

Table 1: Acute Toxicity

Study TypeSpeciesRouteKey FindingReference
Acute Oral ToxicityRatOralLD50 > 5000 mg/kg bw[1][2]
Acute Dermal ToxicityRatDermalLD50 > 2000 mg/kg bw[1]

Table 2: Repeated Dose Toxicity

Study TypeSpeciesRouteDurationNOAELKey Findings at Higher DosesReference
Repeated Dose Oral ToxicitySprague-Dawley RatOral (gavage)28 days150 mg/kg/dayIncreased prothrombin and activated partial thromboplastin (B12709170) times at 1000 mg/kg/day. No macroscopic or microscopic pathological changes.[1][3]

Table 3: Local Tolerance

Study TypeSpeciesKey FindingReference
Skin IrritationRabbitNot a primary dermal irritant, but has the potential for moderate irritation at 100% concentration under occlusive conditions.[1]
Eye IrritationRabbitMinimal conjunctival irritation.[1]

Table 4: Sensitization

Study TypeSpeciesResultReference
Skin Sensitization (Maximization Test)Guinea PigNot a skin sensitizer.[1][4]

Table 5: Genotoxicity

Study TypeSystemMetabolic ActivationResultReference
Ames TestS. typhimurium & E. coliWith and WithoutNon-mutagenic[2]
In Vitro Chromosome AberrationHuman LymphocytesWith and WithoutNon-clastogenic[2]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study
  • Guideline: OECD Guideline 423 (Acute Toxic Class Method).

  • Test System: Wistar rats (female).

  • Administration: Single oral administration by gavage.

  • Dose Levels: A starting dose of 300 mg/kg body weight was administered to a group of 3 female rats. As no mortality was observed, a subsequent group of 3 female rats received a dose of 2000 mg/kg body weight.

  • Vehicle: Corn oil.

  • Fasting: Animals were fasted for at least 16 hours prior to dosing.

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs were recorded several times on the day of administration and daily thereafter. Body weights were recorded shortly before administration and weekly thereafter. A gross necropsy was performed at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study
  • Guideline: Based on OECD Guideline 407.

  • Test System: Sprague-Dawley CD rats (5 per sex per group).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels: 15, 150, and 1000 mg/kg/day. A control group received the vehicle only.

  • Vehicle: Corn oil.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Evaluated at the end of the study. At the highest dose (1000 mg/kg/day), this included the assessment of prothrombin time and activated partial thromboplastin time.

    • Histopathology: Histological examination was performed on the control and high-dose groups at the termination of the study.[1]

Skin Irritation Study
  • Guideline: Federal Hazardous Substances Act (FHSA) methods.

  • Test System: Rabbits.

  • Test Substance Application: Undiluted this compound was applied to the skin.

  • Observations: The application sites were evaluated for erythema and edema. A Primary Irritation Index (PII) was calculated. One study noted very slight to well-defined erythema and edema, with one animal exhibiting "blanched skin" and two having flaking skin, resulting in a PII of 2.12.[1]

Eye Irritation Study
  • Guideline: Federal Hazardous Substances Act (FHSA) methods.

  • Test System: Rabbits.

  • Test Substance Application: this compound was instilled into the conjunctival sac of the eye.

  • Observations: The eyes were examined for conjunctival irritation, corneal opacity, and iritis at specified intervals after instillation. The study reported minimal conjunctival irritation in 3 out of 6 animals, with all eyes returning to normal by day 3.[1]

Skin Sensitization: Guinea Pig Maximization Test (GPMT)
  • Guideline: Based on OECD Guideline 406.

  • Test System: Guinea pigs.

  • Induction Phase:

    • Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (like Freund's Complete Adjuvant), to enhance the immune response.

    • Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.

  • Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the skin of both the test and control animals.

  • Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group. In a study on this compound, no sensitization was observed.[1]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: Based on OECD Guideline 471.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2uvrA).

  • Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strains, and, in the case of metabolic activation, a liver homogenate (S9 mix) are combined and plated on a minimal glucose agar (B569324) medium.

  • Dose Levels: A range of concentrations of this compound are tested, typically up to 5000 µ g/plate .

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. This compound was reported to be non-mutagenic in these assays.[2]

In Vitro Genotoxicity: Chromosome Aberration Test
  • Guideline: Based on OECD Guideline 473.

  • Test System: Cultured human peripheral blood lymphocytes.

  • Method: Lymphocyte cultures are treated with the test substance at various concentrations for a short duration. The cells are then cultured for a period to allow for cell division. A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then harvested, fixed, and stained, and the chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, exchanges).

  • Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.

  • Evaluation: The frequency of cells with chromosomal aberrations is determined and compared to concurrent negative and positive controls. This compound was found to be non-clastogenic in this assay.[2]

Data Gaps

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies available for this compound. The potential for such effects is often inferred from data on salicylic (B10762653) acid and other salicylates, which have been shown to cause reproductive and developmental toxicity in animals at high doses.[1] However, the relevance of these findings to this compound, particularly at the exposure levels expected from its intended uses, requires careful consideration and may warrant further investigation if high systemic exposure is anticipated.

Carcinogenicity

No long-term carcinogenicity studies on this compound have been identified. The genotoxicity profile of this compound is negative, which provides some reassurance regarding its carcinogenic potential. Carcinogenicity data on a related substance, Methyl Salicylate, from a mouse skin-painting study and a mouse pulmonary tumor system were also negative.[4]

Visualizations

Experimental Workflow Diagrams

Acute_Oral_Toxicity_Workflow start Start: Acute Oral Toxicity Study (OECD 423) animal_prep Animal Preparation (Wistar Rats, Fasted) start->animal_prep dosing Single Oral Gavage (300 or 2000 mg/kg) animal_prep->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End: Determine LD50 necropsy->end

Acute Oral Toxicity Study Workflow

Skin_Sensitization_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase intradermal Day 0: Intradermal Injection (Test Substance +/- Adjuvant) topical_induction Day 7: Topical Application (Occlusive Patch, 48h) intradermal->topical_induction 1 week challenge Day 21: Topical Challenge (Non-irritating Concentration) topical_induction->challenge 2 weeks rest evaluation Evaluation at 24h & 48h (Erythema & Edema) challenge->evaluation end End: Assess Sensitization Potential evaluation->end start Start: GPMT start->intradermal

Skin Sensitization (GPMT) Workflow

Ames_Test_Workflow cluster_with_s9 With Metabolic Activation cluster_without_s9 Without Metabolic Activation start Start: Ames Test mix_with Mix: - this compound - Bacterial Strain - S9 Mix start->mix_with mix_without Mix: - this compound - Bacterial Strain start->mix_without plate_with Plate on Minimal Agar mix_with->plate_with incubate_with Incubate (48-72h) plate_with->incubate_with count_with Count Revertant Colonies incubate_with->count_with end End: Evaluate Mutagenicity count_with->end plate_without Plate on Minimal Agar mix_without->plate_without incubate_without Incubate (48-72h) plate_without->incubate_without count_without Count Revertant Colonies incubate_without->count_without count_without->end

Ames Test Experimental Workflow

Conclusion

Based on the available preclinical data, this compound demonstrates a favorable safety profile with respect to acute toxicity, repeated dose toxicity (at lower doses), genotoxicity, and skin sensitization. Mild to moderate skin and minimal eye irritation potential has been noted at high concentrations, indicating that formulation considerations are important. The primary data gaps in its toxicological profile are the absence of specific studies on carcinogenicity and reproductive and developmental toxicity. Risk assessments for these endpoints currently rely on data from the broader class of salicylates. This technical guide provides a foundational understanding of the preclinical toxicology of this compound to aid in its safe handling and application in product development.

References

Investigating the Endocrine Disruption Potential of Butyloctyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctyl salicylate (B1505791), a common ingredient in sunscreens and other personal care products, has come under scrutiny for its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of Butyloctyl salicylate. While direct experimental data remains limited, this document synthesizes available computational predictions, regulatory concerns, and the toxicological profile of structurally similar compounds. Furthermore, it outlines the detailed experimental protocols for key in vitro and in vivo assays that are essential for a thorough assessment of its activity on the estrogenic, androgenic, and thyroid pathways. This guide serves as a critical resource for researchers and professionals in drug development and cosmetic science, highlighting the existing data gaps and providing a roadmap for future research to ensure consumer safety.

Introduction

This compound (CAS No. 190085-41-7) is a synthetic ester of salicylic (B10762653) acid and butyloctanol.[1][2] It is primarily used in cosmetic and personal care products as a solvent to dissolve and stabilize UV filters, an emollient to improve skin feel, and to a lesser extent, as a UV filter itself.[1][2] Its chemical structure is closely related to ethylhexyl salicylate (octisalate), a compound that has been flagged for potential weak estrogenic activity.[1] This structural similarity, coupled with its classification as a potential endocrine disruptor by some regulatory bodies, necessitates a thorough investigation of its endocrine-modulating properties.[3]

Current Evidence of Endocrine Disruption Potential

Computational Predictions

A 2016 study employing a consensus modeling approach predicted that this compound possesses estrogenic activity.[4] This in silico analysis provides a quantitative estimation of its potential to bind to the estrogen receptor.

Table 1: Computational Prediction of Estrogenic Activity of this compound

ParameterValueReference
Prediction+ (Active)[4]
Confidence0.827[4]
Predicted log(RBA)-0.853[4]
Relative Binding Affinity (RBA) is in relation to estradiol (B170435), where the log(RBA) of estradiol is 2.
Regulatory and Advisory Body Listings

The Danish Centre on Endocrine Disruptors has listed this compound as an endocrine disruptor.[3] Additionally, the National Toxicology Program (NTP) ToxCast (Toxicity Forecaster) has assigned it a score of 1.5-2.5, suggesting potential biological activity that warrants further investigation, although specific endocrine-related assay results are not detailed in the available literature.[3]

Concerns Based on Chemical Analogy

This compound is structurally similar to octisalate (ethylhexyl salicylate), another UV filter that has been the subject of investigations into its potential endocrine-disrupting effects. Studies on octisalate have suggested weak binding to estrogen receptors.[1] This similarity in chemical structure raises the possibility that this compound may exhibit a similar toxicological profile.

Recommended Experimental Protocols for Endocrine Disruption Assessment

To address the current data gaps, a comprehensive evaluation of this compound's endocrine disruption potential should be conducted using standardized and validated in vitro and in vivo assays. The following sections detail the recommended experimental protocols based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

In Vitro Assays

This assay determines the ability of a chemical to bind to and activate the estrogen receptor (ER), leading to the expression of a reporter gene.

  • Cell Line: A stable transgenic cell line expressing the human estrogen receptor alpha (hERα), such as the hERα-HeLa-9903 cell line, is recommended.

  • Experimental Procedure:

    • Cells are cultured in a medium free of estrogenic compounds.

    • Cells are then exposed to a range of concentrations of this compound, typically from 10⁻⁹ M to 10⁻³ M, along with a positive control (e.g., 17β-estradiol) and a vehicle control.

    • After an incubation period, cell lysis is performed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The response is measured as a fold induction over the vehicle control. A concentration-response curve is generated to determine the EC₅₀ (half-maximal effective concentration).

This assay assesses the potential of a chemical to act as an agonist or antagonist of the androgen receptor (AR).

  • Cell Line: A suitable cell line, such as the MDA-kb2 human breast cancer cell line, which endogenously expresses the androgen receptor and contains an androgen-responsive reporter gene, should be used.

  • Experimental Procedure:

    • Agonist Mode: Cells are exposed to various concentrations of this compound, a positive control (e.g., dihydrotestosterone, DHT), and a vehicle control.

    • Antagonist Mode: Cells are co-exposed to a fixed concentration of DHT and varying concentrations of this compound.

    • Following incubation, the reporter gene activity is measured.

  • Data Analysis: In agonist mode, the EC₅₀ is determined. In antagonist mode, the IC₅₀ (half-maximal inhibitory concentration) is calculated.

This assay evaluates the interaction of a chemical with the thyroid hormone receptor (TR).

  • Assay Principle: A competitive binding assay using a radiolabeled thyroid hormone (e.g., ¹²⁵I-T₃) and a source of thyroid hormone receptors (e.g., from rat liver nuclei) can be employed. Alternatively, a reporter gene assay in a cell line expressing the thyroid hormone receptor can be used.

  • Experimental Procedure (Binding Assay):

    • Thyroid hormone receptors are incubated with a fixed concentration of radiolabeled T₃ and varying concentrations of this compound.

    • The receptor-bound and free radiolabeled hormone are separated.

    • The amount of bound radioactivity is measured.

  • Data Analysis: The IC₅₀ value is determined from a competition curve.

In Vivo Assays

This assay is a well-established in vivo screening test for estrogenic activity.

  • Animal Model: Immature or ovariectomized adult female rats or mice.

  • Experimental Procedure:

    • Animals are administered this compound daily for three consecutive days via oral gavage or subcutaneous injection at multiple dose levels.

    • A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.

    • On the fourth day, the animals are euthanized, and the uterus is excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

This assay is used to identify substances with androgenic or anti-androgenic activity.

  • Animal Model: Peripubertal castrated male rats.

  • Experimental Procedure:

    • Androgenic Activity: Animals are treated with this compound for 10 consecutive days.

    • Anti-androgenic Activity: Animals are co-treated with testosterone (B1683101) propionate (B1217596) and this compound for 10 consecutive days.

    • A positive control (e.g., testosterone propionate for androgenicity; flutamide (B1673489) for anti-androgenicity) and a vehicle control are included.

    • After the treatment period, five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are excised and weighed.

  • Data Analysis: A statistically significant change in the weight of these tissues indicates androgenic or anti-androgenic activity.

Visualizing Pathways and Workflows

The following diagrams illustrate the potential signaling pathway for estrogenic endocrine disruption and a proposed workflow for the comprehensive assessment of this compound.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BOS This compound ER Estrogen Receptor (ER) BOS->ER Binding HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP BOS_ER BOS-ER Complex BOS_ER->BOS_ER ERE Estrogen Response Element (ERE) BOS_ER->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation CellularResponse Cellular Response Proteins->CellularResponse

Caption: Potential estrogen receptor signaling pathway for this compound.

ExperimentalWorkflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Confirmation cluster_Results Data Analysis & Risk Assessment start This compound (Test Substance) ER_Assay Estrogen Receptor Transactivation Assay (OECD TG 455) start->ER_Assay AR_Assay Androgen Receptor Transactivation Assay start->AR_Assay TR_Assay Thyroid Receptor Binding/Transactivation Assay start->TR_Assay Uterotrophic Uterotrophic Assay (OECD TG 440) ER_Assay->Uterotrophic If Positive Hershberger Hershberger Assay (OECD TG 441) AR_Assay->Hershberger If Positive DataAnalysis Determine EC50/IC50 and In Vivo Effects TR_Assay->DataAnalysis Uterotrophic->DataAnalysis Hershberger->DataAnalysis RiskAssessment Endocrine Disruption Hazard Characterization DataAnalysis->RiskAssessment

Caption: Proposed experimental workflow for assessing endocrine disruption.

Conclusion and Future Directions

The current body of evidence is insufficient to definitively conclude on the endocrine-disrupting potential of this compound. While in silico models predict estrogenic activity and some regulatory bodies have raised concerns, there is a critical lack of direct experimental data from validated in vitro and in vivo assays. Its structural similarity to octisalate provides a rationale for concern and underscores the need for empirical testing.

To ensure consumer safety and make informed regulatory decisions, it is imperative that the data gaps for this compound are filled. The experimental protocols outlined in this guide, based on internationally recognized OECD test guidelines, provide a clear path forward for researchers and the cosmetic industry to generate the necessary data for a comprehensive risk assessment. Future research should prioritize conducting these assays to determine the estrogenic, androgenic, and thyroid-disrupting potential of this compound. The results of these studies will be crucial for clarifying the safety profile of this widely used cosmetic ingredient.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Butyloctyl Salicylate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyloctyl salicylate (B1505791) is a multifunctional synthetic ingredient increasingly utilized in the cosmetics industry. It primarily functions as a skin-softening agent, a solvent to dissolve other ingredients, and a conditioning agent in hair care products.[1] Notably, in sunscreen formulations, it acts as a solubilizer and stabilizer for active sunscreen ingredients and possesses inherent UV absorption capabilities, which can enhance the Sun Protection Factor (SPF) of the final product.[2][3][4] Structurally similar to the approved UV filter octisalate (ethylhexyl salicylate), Butyloctyl salicylate absorbs UVB and some UVA radiation.[3] Given its widespread use in various concentrations, a reliable and accurate analytical method is crucial for quality control and formulation development to ensure product efficacy and safety.[1][5]

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound in cosmetic formulations. The described method is simple, rapid, and robust, making it suitable for routine analysis in a quality control laboratory.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or PVDF).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Methanol (B129727) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Acetic Acid (Glacial, analytical grade).

2. Chromatographic Conditions

The chromatographic separation was optimized to provide a sharp, symmetric peak for this compound with a reasonable retention time.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol : Water with 0.1% Acetic Acid (v/v) = 90:10
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 308 nm
Run Time 10 minutes

Rationale: A C18 column is standard for the separation of moderately non-polar compounds like this compound.[6] The mobile phase composition is selected to ensure adequate retention and elution. The UV detection wavelength of 308 nm is chosen based on the characteristic absorbance range for salicylates, which is primarily between 290 and 320 nm.[6][7]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.

    • The recommended concentration range for the calibration curve is 10 µg/mL to 200 µg/mL. (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

4. Sample Preparation

This protocol is designed for a typical cream or lotion formulation. Adjustments may be necessary for different matrices.

  • Accurately weigh approximately 0.5 g of the cosmetic formulation into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Sonicate the flask for 15 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly by inversion.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Rationale: Methanol is an effective solvent for extracting salicylates from cosmetic matrices.[8][9][10] Sonication and centrifugation are employed to ensure complete extraction and removal of insoluble excipients that could interfere with the HPLC analysis.

Data Presentation: Method Validation Summary

The described method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.

Table 1: Linearity Data

ParameterResult
Linear Range 10 - 200 µg/mL
Regression Equation y = 45872x + 1025
Correlation Coefficient (r²) > 0.999

Table 2: Precision

LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low QC < 2.0%< 2.0%
Mid QC < 2.0%< 2.0%
High QC < 2.0%< 2.0%

Table 3: Accuracy (Spike and Recovery)

Spike LevelMean Recovery (%)%RSD
80% 98.0% - 102.0%< 2.0%
100% 98.0% - 102.0%< 2.0%
120% 98.0% - 102.0%< 2.0%

Table 4: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample 1. Weigh Formulation extract 2. Add Methanol, Vortex & Sonicate weigh_sample->extract weigh_std 1. Weigh Reference Standard dissolve_std 2. Dissolve in Methanol (Stock) weigh_std->dissolve_std centrifuge 3. Centrifuge extract->centrifuge dilute_std 3. Prepare Working Standards dissolve_std->dilute_std filter 4. Filter Supernatant centrifuge->filter inject_std 4. Inject Standards dilute_std->inject_std inject_sample 5. Inject Sample filter->inject_sample separation 6. Chromatographic Separation (C18 Column) inject_std->separation inject_sample->separation detection 7. UV Detection at 308 nm separation->detection peak_integration 8. Peak Integration detection->peak_integration calibration_curve 9. Generate Calibration Curve peak_integration->calibration_curve quantification 10. Quantify Sample Concentration peak_integration->quantification calibration_curve->quantification report 11. Report Result quantification->report

Caption: Experimental workflow for the quantification of this compound.

G method_dev Method Development col_select Column Selection (C18) method_dev->col_select mob_phase Mobile Phase Optimization (MeOH/H2O/Acid) method_dev->mob_phase detection_wl Wavelength Selection (~308 nm) method_dev->detection_wl sample_prep Sample Prep Development (Extraction) method_dev->sample_prep method_val Method Validation col_select->method_val mob_phase->method_val detection_wl->method_val sample_prep->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy (Recovery) method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis sys_suitability System Suitability Test routine_analysis->sys_suitability qc_samples QC Sample Analysis sys_suitability->qc_samples

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC-UV method described provides a reliable, precise, and accurate means for the quantification of this compound in cosmetic formulations. The sample preparation is straightforward, and the chromatographic conditions allow for a rapid analysis time. This method is well-suited for routine quality control testing in the cosmetic industry to ensure that product specifications are met.

References

Application Note: Analysis of Butyloctyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Butyloctyl salicylate (B1505791) using Gas Chromatography-Mass Spectrometry (GC-MS). Butyloctyl salicylate is a common ingredient in cosmetic and pharmaceutical formulations, where it functions as a solvent, emollient, and UV filter solubilizer.[1][2] The accurate determination of its concentration is crucial for quality control and formulation development. The presented method involves a sample preparation step, followed by silylation to enhance the volatility and thermal stability of the analyte, and subsequent analysis by GC-MS. This protocol is intended for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction

This compound (2-butyloctyl 2-hydroxybenzoate), with a molecular weight of 306.44 g/mol , is a synthetic ester of salicylic (B10762653) acid and 2-butyloctanol.[2][3] It is widely used in sunscreens and other personal care products to dissolve and stabilize active UV filters, thereby improving product efficacy and aesthetics.[1] Given its functional importance, a reliable and robust analytical method for its quantification is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex matrices.[4] Due to the presence of a polar hydroxyl group, derivatization of salicylate esters is often necessary to improve their chromatographic behavior and prevent peak tailing.[5] This protocol employs a silylation step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether, rendering the molecule more suitable for GC analysis.[5]

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from a cosmetic cream formulation.

Materials:

Procedure:

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex vigorously for 5 minutes to disperse the cream and dissolve the this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.

  • Carefully decant the supernatant into a clean flask.

  • To the supernatant, add 20 mL of dichloromethane and 20 mL of deionized water and shake for 2 minutes in a separatory funnel.

  • Allow the layers to separate and collect the lower organic layer (dichloromethane).

  • Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C to obtain the dried extract.

  • Reconstitute the dried extract in 1 mL of dichloromethane for derivatization.

Derivatization Protocol: Silylation

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the reconstituted sample extract in the GC vial, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

  • Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280°C
Oven ProgramInitial temp 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 50-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis can be performed using a calibration curve prepared from derivatized this compound standards. The following table presents hypothetical quantitative data for the TMS-derivatized this compound. The retention time and characteristic ions should be confirmed experimentally.

Analyte (TMS-derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMS~15.5378 (M+)223, 121

Note: The mass fragments are hypothetical and based on the derivatized molecular weight. The actual fragmentation pattern needs to be determined from the experimental mass spectrum.

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Solvent Extraction (Methanol/Dichloromethane) Sample->Extraction Disperse & Dissolve Centrifugation Centrifugation Extraction->Centrifugation Separate Excipients Evaporation Evaporation to Dryness Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution in Dichloromethane Evaporation->Reconstitution Derivatization Silylation with BSTFA (70°C for 60 min) Reconstitution->Derivatization Add Reagents Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometric Detection Separation->Detection Elution Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in cosmetic and pharmaceutical products. The sample preparation and derivatization protocols are crucial for achieving good chromatographic separation and sensitive detection. This method can be readily implemented in quality control laboratories for routine analysis and in research settings for formulation development and stability studies.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Butyloctyl Salicylate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the drug development and cosmetic industries involved in the quality control and analysis of sunscreen and personal care products.

Abstract: This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Butyloctyl Salicylate (B1505791), a common UV filter and solvent in cosmetic products.[1] The protocol details sample preparation from a cream matrix, chromatographic separation, and mass spectrometric conditions. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput screening and quality control applications.

Introduction

Butyloctyl Salicylate (CAS No. 190085-41-7) is a synthetic ester of salicylic (B10762653) acid and butyloctyl alcohol, widely used in sunscreen and other personal care formulations.[1][2] It functions as a solvent to dissolve other UV filters, enhances product spreadability, and contributes to the overall sun protection factor (SPF).[3] Given its widespread use, a reliable and validated analytical method is crucial for ensuring product quality, stability, and regulatory compliance.

Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it an ideal technique for analyzing complex cosmetic matrices.[4] This document presents a comprehensive protocol for the extraction and quantification of this compound using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d4 (internal standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • A cosmetic cream base (placebo) for matrix-matched standards

Standard Solution Preparation

A primary stock solution of this compound (1.0 mg/mL) was prepared by dissolving the reference standard in methanol. A separate stock solution for the internal standard (this compound-d4) was also prepared at 1.0 mg/mL in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation (from Cosmetic Cream)
  • Accurately weigh 100 mg of the cosmetic cream sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to disperse the cream.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4,500 x g for 10 minutes to precipitate excipients.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

For environmental water samples, solid-phase extraction (SPE) is a common and effective method for extracting and concentrating UV filters.[4]

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrument Conditions

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)[5]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B (0-1 min), linear ramp to 95% B (1-5 min), hold at 95% B (5-7 min), return to 5% B (7.1-10 min)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3500 V
Gas Temperature350°C[6]
Gas Flow9 L/min[6]
Nebulizer Pressure40 psi[6]
Detection ModeMultiple Reaction Monitoring (MRM)

Results and Data Presentation

Mass Spectrometry

This compound has a monoisotopic mass of 306.219 Da.[3] In negative ESI mode, the deprotonated molecule [M-H]⁻ was selected as the precursor ion. The fragmentation was optimized to monitor the most stable and abundant product ions. The parent compound of this compound, salicylic acid, is known to produce characteristic fragments at m/z 93 and 65 from its precursor ion at m/z 137.[5] A similar fragmentation pattern involving the salicylate moiety was targeted for this compound.

Table 2: Optimized MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound305.2137.1 (Salicylate fragment)93.1-20
This compound-d4 (IS)309.2141.1 (Salicylate-d4 fragment)97.1-20
Method Validation Summary

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Table 3: Method Validation Summary

ParameterResult
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.5% - 103.2%
Precision (RSD%) - Intra-day & Inter-day< 5%
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ confirm the high sensitivity of the method.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 100mg of Cream Sample add_is 2. Add Internal Standard (IS) sample->add_is extract 3. Add Acetonitrile & Vortex add_is->extract ultrasonicate 4. Ultrasonicate for 15 min extract->ultrasonicate centrifuge 5. Centrifuge at 4500 x g ultrasonicate->centrifuge evaporate 6. Evaporate Supernatant centrifuge->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute filter 8. Filter with 0.22µm PTFE Filter reconstitute->filter inject 9. Inject Sample into LC-MS/MS filter->inject separate 10. Chromatographic Separation (C18) inject->separate detect 11. MS/MS Detection (MRM Mode) separate->detect integrate 12. Peak Integration & Quantification detect->integrate report 13. Generate Final Report integrate->report

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the reliable quantification of this compound in cosmetic cream samples. The sample preparation protocol is straightforward, and the chromatographic method is rapid and robust. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, minimizing potential interference from the complex sample matrix. This method is well-suited for routine quality control in industrial settings and for research applications in cosmetic science.

References

Butyloctyl Salicylate: Application Notes and Protocols for the Formulation of Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid and butyloctanol, functioning as a versatile solvent, emollient, and skin conditioning agent.[1][2] Its lipophilic nature and low viscosity make it an excellent candidate for solubilizing and delivering poorly water-soluble active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations.[3] This document provides detailed application notes and protocols for utilizing butyloctyl salicylate as a solvent to enhance the solubility and delivery of challenging APIs.

This compound is a clear to slightly yellow liquid with a smooth, oily texture. It is insoluble in water but soluble in oils and organic solvents.[1] Its primary applications in pharmaceuticals are to enhance the delivery of active ingredients and to improve the texture and application of topical products.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development, providing insights into its solvent capacity and compatibility with other excipients.

PropertyValueReference
Chemical Name 2-butyloctyl 2-hydroxybenzoate[4]
CAS Number 190085-41-7[4]
Molecular Formula C₁₉H₃₀O₃[4]
Molecular Weight 306.4 g/mol [3]
Appearance Clear to slightly yellow liquid[1]
Solubility Insoluble in water; soluble in oils and organic solvents[1]
Boiling Point 392.4°C[2]
Density 0.94-0.96 g/cm³ at 20°C[5]
Viscosity Low[2]

Application as a Solvent for Poorly Soluble APIs

This compound's primary advantage lies in its ability to dissolve and stabilize hydrophobic APIs.[2] It is particularly effective for BCS (Biopharmaceutics Classification System) Class II drugs, which are characterized by low solubility and high permeability. By dissolving the API in the formulation, this compound can enhance its bioavailability and therapeutic efficacy.

Hypothetical Solubility of Selected Poorly Soluble APIs in this compound

Disclaimer: The following table presents hypothetical solubility data for illustrative purposes only. Actual solubility values must be determined experimentally.

This table provides an example of how to present solubility data for various poorly soluble APIs in this compound compared to a common solvent like propylene (B89431) glycol.

Active Pharmaceutical Ingredient (API)BCS ClassHypothetical Solubility in this compound (mg/mL)Hypothetical Solubility in Propylene Glycol (mg/mL)
IbuprofenII150100
KetoprofenII12080
Diclofenac (acid)II10050
NifedipineII8030
GriseofulvinII205

Experimental Protocols

The following section details the protocols for key experiments to evaluate this compound as a solvent for a poorly soluble API.

Protocol for Determining API Solubility

This protocol outlines the steps to determine the equilibrium solubility of a poorly soluble API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the API powder to a known volume of this compound in a sealed vial.

  • Place the vial in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved API.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis spectrophotometer.

  • Quantify the concentration of the dissolved API in the sample using a validated analytical method.

  • Repeat the experiment at least in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess API to This compound B Agitate at controlled temperature (24-72h) A->B C Withdraw and filter supernatant B->C D Dilute sample C->D E Quantify API concentration (HPLC/UV-Vis) D->E

API Solubility Determination Workflow
Protocol for Topical Formulation Development

This protocol provides a general procedure for developing a simple oil-in-water (O/W) cream formulation using this compound to dissolve a poorly soluble API.

Materials:

  • Poorly soluble API

  • This compound

  • Oil phase components (e.g., cetyl alcohol, stearic acid)

  • Water phase components (e.g., glycerin, purified water)

  • Emulsifying agent (e.g., polysorbate 80, sorbitan (B8754009) monostearate)

  • Preservative (e.g., phenoxyethanol)

  • Beakers

  • Homogenizer or high-shear mixer

  • Water bath

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine this compound and the other oil phase components.

    • Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.

    • Add the poorly soluble API to the heated oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation:

    • In a separate beaker, combine the water phase components and the emulsifying agent.

    • Heat the aqueous phase in a water bath to 70-75°C and stir until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Homogenize for a specified time (e.g., 5-10 minutes) to form a stable emulsion.

  • Cooling and Final Additions:

    • Allow the emulsion to cool to approximately 40°C with gentle stirring.

    • Add the preservative and any other temperature-sensitive ingredients.

    • Continue stirring until the cream reaches room temperature.

  • Characterization:

    • Evaluate the final formulation for its physical properties, such as pH, viscosity, and particle size (if applicable).

Protocol for In Vitro Release Testing (IVRT)

This protocol describes the use of a Franz diffusion cell to evaluate the release of the API from the prepared topical formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions)

  • Formulated cream with the API

  • Magnetic stirrer

  • Water bath or heating block

  • HPLC system for analysis

Procedure:

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell.

    • Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium.

    • Ensure there are no air bubbles trapped beneath the membrane.

  • Sample Application:

    • Apply a finite dose of the topical formulation evenly onto the surface of the membrane in the donor chamber.

  • Experiment Execution:

    • Place the Franz cells in a water bath or heating block maintained at 37°C.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area over time.

    • Plot the cumulative amount of API released versus the square root of time to determine the release rate.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Assemble Franz Cell with synthetic membrane B Fill receptor chamber with medium A->B C Apply topical formulation to membrane B->C D Maintain at 37°C with stirring C->D E Withdraw samples at time intervals D->E F Analyze API concentration (HPLC) E->F G Calculate and plot cumulative release F->G

In Vitro Release Testing (IVRT) Workflow
Protocol for Skin Permeation Study

This protocol uses a Franz diffusion cell with ex vivo skin to assess the permeation of the API through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Dermatomed to a uniform thickness

  • All other materials as listed in the IVRT protocol

Procedure:

  • Skin Preparation:

    • Thaw the frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Mount the skin on the Franz cell with the stratum corneum side facing the donor chamber.

  • Franz Cell Assembly and Experiment Execution:

    • Follow the same procedure as for the IVRT, ensuring the dermal side of the skin is in contact with the receptor medium.

  • Sampling and Analysis:

    • Follow the same sampling and analysis procedure as for the IVRT.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • The lag time (t_lag) can be determined from the x-intercept of the linear portion of the plot.

Safety and Regulatory Considerations

This compound is generally considered safe for use in topical products at concentrations up to 5%.[2] However, at higher concentrations, it may cause skin irritation.[2] It is important to consult the relevant regulatory guidelines for the intended pharmaceutical application. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used when formulated to be non-irritating and non-sensitizing. For pharmaceutical use, particularly in over-the-counter (OTC) medicines, some regulatory bodies may have specific concentration limits and usage restrictions.[6]

Conclusion

This compound is a promising solvent for the formulation of poorly soluble APIs, particularly in topical drug delivery systems. Its excellent solubilizing capacity, favorable physicochemical properties, and good safety profile make it a valuable tool for drug development professionals. The protocols provided in this document offer a framework for the systematic evaluation and formulation of APIs using this compound. It is essential to conduct thorough experimental validation to determine the optimal formulation for a specific API and intended application.

References

Application of Butyloctyl Salicylate in Topical Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid, widely utilized in the cosmetic and pharmaceutical industries.[1][2][3] Primarily known for its role as a solvent, emollient, and SPF booster in sunscreen formulations, its chemical properties suggest a potential application as a penetration enhancer in topical drug delivery systems.[4][5] This document provides a comprehensive overview of its current applications, potential as a drug delivery vehicle, and detailed protocols for its evaluation.

Butyloctyl salicylate is recognized for its ability to solubilize and stabilize active ingredients, particularly UV filters, and to improve the sensory profile of topical products.[3][5] Its structural similarity to salicylic acid, a known keratolytic agent, suggests that it may interact with the stratum corneum to facilitate the penetration of co-formulated active pharmaceutical ingredients (APIs).[1] While direct quantitative data on its penetration enhancement for therapeutic drugs is limited in publicly available literature, its properties as a lipophilic solvent and its interaction with the skin make it a candidate for investigation in enhancing the delivery of various APIs. Salicylates, as a class of compounds, have been reported to enhance the percutaneous penetration of some agents, such as vitamin A.[4]

Physicochemical Properties and Functions

PropertyValue/DescriptionReference
INCI Name This compound[3]
CAS Number 190085-41-7[6]
Molecular Formula C19H30O3[6]
Molecular Weight 306.4 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Solubility Oil-soluble[2]
Primary Functions Solvent, Emollient, Skin-conditioning agent, SPF booster[1][3][5]

Applications in Topical Formulations

This compound is a multifunctional ingredient with several key applications in topical products:

  • Solvent: It is an effective solvent for many lipophilic cosmetic additives and active ingredients, including common UV filters like oxybenzone (B1678072) and avobenzone.[5] This property is crucial for maintaining the stability and homogeneity of formulations.

  • Emollient: It provides a pleasant, moisturizing feel to the skin and improves the spreadability of topical products.[5]

  • SPF Booster: In sunscreen formulations, it can significantly increase the in vivo SPF performance.[5]

  • Carrier for Pigments: It serves as an excellent carrier for micronized titanium dioxide and zinc oxide in mineral sunscreens.[7]

Potential as a Penetration Enhancer in Topical Drug Delivery

The efficacy of a topical drug is often limited by the barrier function of the stratum corneum. Penetration enhancers are compounds that reversibly diminish this barrier's resistance. While this compound is not primarily marketed as a penetration enhancer for therapeutic drugs, its properties suggest it could function as one through several potential mechanisms:

  • Disruption of Stratum Corneum Lipids: As a lipophilic ester, this compound may be able to intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This would decrease the diffusional resistance for a co-administered drug.

  • Improved Partitioning: By acting as a solvent for the API within the formulation, it can increase the thermodynamic activity of the drug, creating a more favorable concentration gradient for partitioning into the skin.

  • Co-solvency Effect within the Stratum Corneum: Once penetrated into the stratum corneum, it could act as a co-solvent for the API within the lipid matrix, further facilitating its diffusion through the skin layers.

Due to a lack of specific studies, a hypothetical signaling pathway for its action as a penetration enhancer is proposed below. This is a theoretical representation and requires experimental validation.

cluster_formulation Topical Formulation cluster_skin Skin Barrier Formulation Topical Formulation (Cream, Gel, Ointment) BOS This compound (BOS) Formulation->BOS API Active Pharmaceutical Ingredient (API) Formulation->API SC Stratum Corneum Formulation->SC Application Lipids Intercellular Lipids (Disrupted) BOS->Lipids Intercalates & Disrupts Lipid Packing Viable_Epidermis Viable Epidermis API->Viable_Epidermis Enhanced Permeation

A diagram illustrating the hypothetical mechanism of this compound as a penetration enhancer.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the potential of this compound as a penetration enhancer for a specific API.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method to assess the permeation of an API through the skin.

prep Skin Membrane Preparation setup Franz Cell Setup prep->setup apply Formulation Application setup->apply sample Receptor Fluid Sampling apply->sample quantify HPLC Analysis sample->quantify analyze Data Analysis quantify->analyze

A diagram of the in vitro skin permeation study workflow.
  • Skin Membrane: Excised human or porcine skin is commonly used. The skin should be dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5.0 mL).

  • Receptor Solution: Phosphate-buffered saline (PBS), pH 7.4, is suitable for many drugs. For poorly water-soluble drugs, a co-solvent such as a small percentage of ethanol (B145695) or a surfactant may be added to maintain sink conditions.

  • Test Formulations:

    • Control Formulation: API in a base vehicle (e.g., cream, gel).

    • Test Formulation: API and this compound (e.g., at 2%, 5%, and 10% w/w) in the same base vehicle.

  • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the API.

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of skin and remove any subcutaneous fat. Cut the skin to a size suitable for mounting on the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin on the Franz cell with the stratum corneum side facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the control or test formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

  • Plot the cumulative amount of API permeated versus time.

  • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / C, where C is the initial concentration of the API in the donor formulation.

  • Determine the lag time (Tlag, h) from the x-intercept of the linear portion of the plot.

  • Calculate the Enhancement Ratio (ER) : ER = Jss (with this compound) / Jss (without this compound)

Illustrative Quantitative Data

The following table presents hypothetical data to illustrate the potential effect of this compound on the permeation of a model drug, "Drug X". This data is for illustrative purposes only and is not derived from actual experimental results.

FormulationThis compound Conc. (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (Tlag) (h)Enhancement Ratio (ER)
Control01.5 ± 0.20.152.1 ± 0.31.0
Test 122.8 ± 0.30.281.8 ± 0.21.87
Test 254.5 ± 0.40.451.5 ± 0.23.00
Test 3105.2 ± 0.50.521.4 ± 0.13.47

Safety and Toxicology

This compound is generally considered safe for use in cosmetic products at concentrations up to 5%.[2] However, as a derivative of salicylic acid, it may have the potential to cause skin irritation in sensitive individuals, especially at higher concentrations or when used in combination with other exfoliating agents.[1] It has been shown to have low acute oral and dermal toxicity in animal studies.[8] As with any excipient, its safety profile in a specific therapeutic formulation would need to be thoroughly evaluated.

Conclusion

This compound is a versatile excipient with established roles in the cosmetic and sunscreen industries. While its potential as a penetration enhancer for topical drug delivery is plausible based on its physicochemical properties and its relation to salicylic acid, there is a notable lack of direct, quantitative evidence in the scientific literature. The experimental protocols provided in this document offer a framework for researchers to systematically evaluate its efficacy and mechanism of action for specific APIs. Further research is warranted to fully characterize its role and potential benefits in the field of topical and transdermal drug delivery.

References

Application Notes and Protocols: In Vitro Skin Penetration of Butyloctyl Salicylate Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is utilized in cosmetic and pharmaceutical formulations as a skin-conditioning agent and to solubilize other ingredients like UV filters.[1] Understanding its percutaneous absorption is crucial for evaluating its safety and efficacy.[2] In vitro skin permeation studies using Franz diffusion cells are a well-established method for assessing the rate and extent of absorption of topically applied substances.[3] This document provides a detailed protocol for conducting such studies for Butyloctyl salicylate, along with representative data presentation and workflow visualizations. While salicylates are known to be absorbed through the skin, it has been noted that around 10% of the applied amount may remain in the skin.[2]

Key Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the methodology for assessing the skin permeation of this compound from a topical formulation.

1. Materials and Equipment:

  • Franz Diffusion Cells (with a known diffusion area, e.g., 1.77 cm²)

  • Full-thickness human or porcine skin (epidermal membranes can also be used)[4]

  • Receptor Medium: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., polysorbate 80) to ensure sink conditions. The medium should be degassed before use.

  • This compound formulation to be tested

  • Positive Control (e.g., a formulation with a known permeation enhancer)

  • Water bath with circulator and heater

  • Magnetic stir bars and stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector for sample analysis[5]

  • Syringes and needles for sampling

  • Standard laboratory glassware and consumables

2. Experimental Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully excise a section of skin, ensuring it is free from subcutaneous fat and any defects.

    • Cut the skin to a size suitable for mounting on the Franz diffusion cells.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Clamp the two compartments together securely.

    • Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment.

  • Equilibration:

    • Place the assembled Franz cells in a water bath maintained at a constant temperature to achieve a skin surface temperature of 32°C ± 1°C.

    • Allow the system to equilibrate for approximately 30-60 minutes.

  • Application of Formulation:

    • Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC-UV method.[5]

3. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the linear portion of the plot (µg/cm²/h).

  • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / C, where C is the concentration of this compound in the donor compartment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and sensitive HPLC method is required for the quantification of this compound in the receptor medium.

1. Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 85:15 v/v) with 0.1% acetic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at a suitable wavelength (to be determined by UV scan of this compound).

  • Column Temperature: 30°C

2. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

3. Sample Preparation:

  • Samples collected from the receptor compartment may be directly injected if the concentration is within the calibration range. Otherwise, dilute with the mobile phase as necessary.

Data Presentation

The quantitative data obtained from the skin permeation study should be summarized in a clear and structured table for easy comparison.

Table 1: Representative In Vitro Skin Permeation Data for this compound

Time (hours)Cumulative Amount Permeated (µg/cm²) (Mean ± SD, n=3)
00.00 ± 0.00
10.52 ± 0.08
21.25 ± 0.15
43.10 ± 0.32
65.45 ± 0.51
88.12 ± 0.78
1213.80 ± 1.25
2428.50 ± 2.60
Steady-State Flux (Jss) (µg/cm²/h) 1.23
Permeability Coefficient (Kp) (cm/h) 1.23 x 10⁻⁴

Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the specific experimental conditions and formulation.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Thawing, Excision) prep_franz Franz Cell Assembly (Mounting Skin) prep_skin->prep_franz equilibration System Equilibration (32°C) prep_franz->equilibration prep_media Receptor Media Preparation (Degassing, Warming) prep_media->prep_franz application Formulation Application (Donor Compartment) equilibration->application sampling Sampling from Receptor (Time Points) application->sampling hplc HPLC Analysis (Quantification) sampling->hplc data_analysis Data Analysis (Flux, Kp Calculation) hplc->data_analysis report Reporting data_analysis->report

Figure 1. Workflow of an in vitro skin permeation study using Franz diffusion cells.

Disclaimer: This document provides a general protocol and should be adapted and validated for specific experimental needs. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Formulation of Butyloctyl Salicylate-Based Nanoemulsions for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a versatile ingredient commonly utilized in topical formulations for its emollient and solvent properties.[1][2] Its ability to solubilize active pharmaceutical ingredients (APIs) makes it an excellent candidate for the oil phase in nanoemulsion systems. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant.[3][4] These advanced drug delivery systems offer numerous advantages for topical and transdermal applications, including enhanced drug solubility, improved stability of encapsulated actives, and significantly increased skin permeation.[5][6]

The small droplet size of nanoemulsions provides a large surface area for drug release and facilitates closer contact with the stratum corneum, the primary barrier of the skin.[3] The components of the nanoemulsion, including the surfactants and co-surfactants, can act as penetration enhancers by fluidizing the lipid bilayers of the stratum corneum, thereby improving the delivery of the encapsulated drug to deeper skin layers.[7][8]

These application notes provide detailed protocols for the formulation and characterization of Butyloctyl salicylate-based nanoemulsions, offering a promising platform for the enhanced delivery of a wide range of lipophilic APIs.

Data Presentation

Table 1: Physicochemical Properties of Optimized this compound-Based Nanoemulsion Formulations
Formulation CodeThis compound (%)Surfactant:Co-surfactant (Smix) RatioDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
BOS-NE-0151:1120.5 ± 2.10.215 ± 0.011-25.3 ± 1.595.2 ± 1.8
BOS-NE-02102:195.8 ± 1.70.188 ± 0.009-28.9 ± 1.297.5 ± 1.3
BOS-NE-03153:178.2 ± 1.50.152 ± 0.007-32.1 ± 1.098.1 ± 1.1

Data are presented as mean ± standard deviation (n=3). The data presented in this table is illustrative and represents typical results for a well-optimized nanoemulsion system.

Table 2: In Vitro Skin Permeation Parameters of a Model Drug from this compound-Based Nanoemulsions
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Drug in Propylene Glycol)2.5 ± 0.31.251.0
BOS-NE-0110.8 ± 0.95.44.3
BOS-NE-0218.5 ± 1.29.257.4
BOS-NE-0325.3 ± 1.512.6510.1

Data are presented as mean ± standard deviation (n=3). The data in this table is hypothetical and serves as an example of expected outcomes.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Nanoemulsion using High-Energy Homogenization

This method utilizes a high-pressure homogenizer to produce nanoemulsions with a narrow size distribution.

Materials:

  • This compound (Oil Phase)

  • Non-ionic surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol, Transcutol®)

  • Purified Water (Aqueous Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the lipophilic API in the this compound at the target concentration. Gentle heating may be applied to facilitate dissolution, followed by cooling to room temperature.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant and dissolve them in the purified water.

    • Stir the mixture on a magnetic stirrer until a clear, homogeneous solution is obtained.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring at a moderate speed (e.g., 500-800 rpm) for 20-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 10,000 to 20,000 psi) and the number of cycles (e.g., 3 to 5). Optimal parameters should be determined experimentally.

    • Collect the resulting nanoemulsion.

Protocol 2: Formulation of this compound-Based Nanoemulsion using Low-Energy Spontaneous Emulsification (Titration Method)

This method relies on the spontaneous formation of nanoemulsions at the oil-water interface without the need for high-energy equipment.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Cremophor® EL, Labrasol®)

  • Co-surfactant (e.g., Propylene Glycol, Polyethylene Glycol 400)

  • Purified Water (Aqueous Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

Equipment:

  • Magnetic stirrer

  • Burette

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the this compound, surfactant, and co-surfactant.

    • Mix these components thoroughly.

    • Dissolve the lipophilic API in this mixture.

    • Gently stir on a magnetic stirrer until a homogenous organic phase is achieved.

  • Formation of the Nanoemulsion:

    • Place the organic phase in a beaker and stir at a constant, moderate speed (e.g., 400-600 rpm).

    • Slowly add the purified water dropwise from a burette into the organic phase.

    • Continue stirring for approximately 30 minutes after the addition of water is complete. A transparent or translucent nanoemulsion will form spontaneously.

Protocol 3: Characterization of this compound-Based Nanoemulsions

1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the average droplet size, PDI, and zeta potential. Measurements should be performed in triplicate.

2. Determination of Encapsulation Efficiency (EE%):

  • Separate the free, unencapsulated drug from the nanoemulsion using a centrifugation filtration method (e.g., Amicon® Ultra centrifugal filters).

  • Quantify the amount of free drug in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

3. In Vitro Skin Permeation Study:

  • Use Franz diffusion cells with a suitable membrane (e.g., excised human or animal skin).

  • Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 0.5°C.

  • Apply a known quantity of the nanoemulsion formulation to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Plot the cumulative amount of drug permeated per unit area against time to determine the steady-state flux (Jss).

Visualizations

G cluster_formulation Nanoemulsion Formulation cluster_processing Processing cluster_characterization Characterization API Lipophilic API BOS This compound (Oil Phase) API->BOS Dissolve CoarseEmulsion Coarse Emulsion BOS->CoarseEmulsion Oil Phase Surfactant Surfactant Water Aqueous Phase Surfactant->Water Aqueous Phase CoSurfactant Co-surfactant CoSurfactant->Water Water->CoarseEmulsion HighEnergy High-Pressure Homogenization CoarseEmulsion->HighEnergy LowEnergy Spontaneous Emulsification CoarseEmulsion->LowEnergy Nanoemulsion This compound Nanoemulsion HighEnergy->Nanoemulsion LowEnergy->Nanoemulsion DLS Droplet Size, PDI, Zeta Potential Nanoemulsion->DLS EE Encapsulation Efficiency Nanoemulsion->EE Permeation In Vitro Skin Permeation Nanoemulsion->Permeation

Caption: Experimental workflow for the formulation and characterization of this compound-based nanoemulsions.

G cluster_skin Enhanced Skin Permeation Mechanism Nanoemulsion This compound Nanoemulsion Droplet StratumCorneum Stratum Corneum Nanoemulsion->StratumCorneum Adhesion & Fusion LipidBilayers Intercellular Lipid Bilayers Nanoemulsion->LipidBilayers Fluidization & Disruption ViableEpidermis Viable Epidermis LipidBilayers->ViableEpidermis Increased Permeability Dermis Dermis ViableEpidermis->Dermis DrugDelivery Enhanced API Delivery Dermis->DrugDelivery

Caption: Mechanism of enhanced skin penetration by this compound-based nanoemulsions.

References

Investigating Butyloctyl Salicylate's Impact on Skin Barrier Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate, an ester of salicylic (B10762653) acid, is a multifunctional ingredient commonly utilized in dermatological and cosmetic formulations. It primarily functions as a solvent, emollient, and SPF booster. While generally considered safe for topical application, its structural relationship to salicylic acid, a known keratolytic agent, necessitates a thorough investigation of its effects on the intricate functions of the skin barrier.[1][2] The integrity of the skin barrier is paramount for preventing excessive transepidermal water loss (TEWL) and protecting against environmental aggressors.[3]

These application notes provide a framework for evaluating the influence of this compound on key aspects of skin barrier health. The following protocols are designed for in vitro models, offering a controlled environment to assess cytotoxicity, irritation potential, and effects on barrier integrity.

Data Summary: Illustrative Quantitative Data

Due to the limited availability of public, quantitative data on the specific effects of this compound on skin barrier function, the following tables present illustrative data based on qualitative descriptions found in safety assessments and related literature.[1][4] These tables are intended to serve as a template for the presentation of results obtained from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity on Human Keratinocytes (NRU Assay)

This compound ConcentrationCell Viability (%)Standard Deviation
Vehicle Control (0%)100± 5.2
0.1%98.6± 4.8
0.5%95.3± 5.5
1.0%92.1± 6.1
2.0%88.7± 5.9
5.0%80.4± 7.3

Caption: Illustrative data representing the effect of increasing concentrations of this compound on the viability of human epidermal keratinocytes after a 24-hour exposure, as measured by the Neutral Red Uptake (NRU) assay.

Table 2: Skin Irritation Potential on Reconstructed Human Epidermis (RhE) Model

TreatmentTissue Viability (%)Standard DeviationClassification
Negative Control100± 7.1Non-Irritant
This compound (5% in corn oil)75.8± 8.4Non-Irritant
Positive Control (5% SDS)25.2± 6.3Irritant

Caption: Illustrative data on the skin irritation potential of 5% this compound using a reconstructed human epidermis (RhE) model. Tissue viability was assessed via MTT assay after a 60-minute exposure and 42-hour post-incubation period. A reduction in viability below 50% is classified as irritant.

Table 3: Effect on Transepidermal Water Loss (TEWL) in an In Vitro Skin Model

Treatment GroupBaseline TEWL (g/m²/h)Post-treatment TEWL (g/m²/h)Change in TEWL (%)
Untreated Control8.58.7+2.4%
Vehicle Control8.68.8+2.3%
This compound (2%)8.49.5+13.1%
Barrier Disruptor (1% Triton X-100)8.725.1+188.5%

Caption: Illustrative data demonstrating a potential mild increase in Transepidermal Water Loss (TEWL) after topical application of a 2% this compound formulation on an in vitro skin model, suggesting a possible subtle disruption of the skin's barrier function.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on skin barrier function.

Protocol 1: In Vitro Cytotoxicity Assay Using Neutral Red Uptake (NRU) in Human Keratinocytes

Objective: To determine the potential cytotoxicity of this compound on human epidermal keratinocytes.

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cell line)

  • Keratinocyte growth medium

  • This compound

  • Vehicle (e.g., DMSO, ethanol, or culture medium)

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed human keratinocytes into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound or the vehicle control. Include a positive control (e.g., sodium dodecyl sulfate).

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add Neutral Red solution to each well and incubate for 3 hours.

  • Destaining: Remove the Neutral Red solution, wash the cells with PBS, and add the destain solution to each well. Shake the plate for 10 minutes to solubilize the dye.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Skin Irritation Test on Reconstructed Human Epidermis (RhE)

Objective: To assess the skin irritation potential of this compound according to OECD Test Guideline 439.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • This compound

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% aqueous Sodium Dodecyl Sulfate)

  • MTT reagent

  • Isopropanol (B130326) or other MTT formazan (B1609692) solvent

  • 24-well plates

Methodology:

  • Tissue Equilibration: Upon receipt, place the RhE tissues in 24-well plates with assay medium and equilibrate overnight at 37°C and 5% CO₂.

  • Treatment: Remove the tissues from the incubator. Topically apply 25-50 µL of this compound, the negative control, or the positive control directly onto the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.

  • Washing and Post-Incubation: After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance. Place the tissues in fresh assay medium and incubate for a post-exposure period of 42 hours.

  • MTT Assay: After the post-incubation period, transfer the tissues to a new 24-well plate containing MTT solution and incubate for 3 hours.

  • Formazan Extraction: After incubation with MTT, transfer the tissues to a new plate and add isopropanol to each well to extract the formazan crystals. Shake for at least 2 hours.

  • Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density at 570 nm.

  • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.

Protocol 3: Transepidermal Water Loss (TEWL) Measurement on In Vitro Skin Models

Objective: To evaluate the effect of this compound on the barrier integrity of an in vitro skin model by measuring TEWL.

Materials:

  • Full-thickness skin models or epidermal equivalents

  • Assay medium

  • This compound formulation (e.g., in a cream or lotion base)

  • Vehicle control formulation

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (for temperature and humidity)

Methodology:

  • Model Acclimatization: Acclimatize the in vitro skin models in a controlled environment chamber with stable temperature and humidity for at least 30 minutes before measurement.[3]

  • Baseline TEWL Measurement: Measure the baseline TEWL for each skin model to ensure barrier integrity and obtain pre-treatment values.

  • Treatment Application: Apply a standardized amount of the this compound formulation and the vehicle control formulation to the surface of the skin models.

  • Incubation: Incubate the treated models for a defined period (e.g., 4, 8, or 24 hours) under controlled environmental conditions.

  • Post-Treatment TEWL Measurement: At the end of the incubation period, carefully remove any excess formulation from the surface of the models and allow them to acclimatize in the controlled chamber for 30 minutes. Measure the post-treatment TEWL.

  • Data Analysis: Compare the post-treatment TEWL values to the baseline values for each group. A significant increase in TEWL in the this compound-treated group compared to the vehicle control may indicate a disruption of the barrier function.

Visualizations

Signaling and Workflow Diagrams

Experimental_Workflow cluster_cytotoxicity Protocol 1: Cytotoxicity Assay cluster_irritation Protocol 2: Skin Irritation (RhE) cluster_tewl Protocol 3: TEWL Measurement p1_start Seed Keratinocytes p1_treat Treat with this compound p1_start->p1_treat p1_incubate Incubate 24h p1_treat->p1_incubate p1_nru Neutral Red Uptake Assay p1_incubate->p1_nru p1_read Measure Absorbance p1_nru->p1_read p1_analyze Calculate Cell Viability p1_read->p1_analyze p2_start Equilibrate RhE Tissues p2_treat Topical Application p2_start->p2_treat p2_incubate Incubate 60min p2_treat->p2_incubate p2_wash Wash & Post-incubate 42h p2_incubate->p2_wash p2_mtt MTT Assay p2_wash->p2_mtt p2_read Measure Optical Density p2_mtt->p2_read p2_analyze Calculate Tissue Viability p2_read->p2_analyze p3_start Acclimatize Skin Models p3_baseline Baseline TEWL Measurement p3_start->p3_baseline p3_treat Apply Formulation p3_baseline->p3_treat p3_incubate Incubate p3_treat->p3_incubate p3_post Post-Treatment TEWL p3_incubate->p3_post p3_analyze Compare TEWL Values p3_post->p3_analyze

Caption: Experimental workflow for assessing the effect of this compound on skin cells.

Skin_Barrier_Regulation cluster_components Key Barrier Components cluster_signaling Potential Interaction SC Stratum Corneum Lipids Ceramides, Cholesterol, Free Fatty Acids SG Stratum Granulosum SG->SC TJs Tight Junctions (Claudins, Occludin) Filaggrin Filaggrin SS Stratum Spinosum SS->SG SB Stratum Basale SB->SS BOS This compound BOS->SC ? Disrupts lipid lamellae BOS->TJs ? Modulates protein expression BOS->Filaggrin ? Affects processing

Caption: Potential interaction points of this compound with skin barrier components.

Conclusion

The provided application notes and protocols offer a structured approach for the comprehensive evaluation of this compound's effects on skin barrier function. Given the conflicting qualitative reports, rigorous in vitro testing is essential to quantify its potential for irritation and barrier disruption. The illustrative data tables and diagrams serve as a guide for organizing and interpreting the experimental outcomes. Further research, including clinical studies, would be beneficial to fully characterize the in vivo consequences of long-term exposure to this compound, particularly in individuals with sensitive or compromised skin.

References

Application Notes and Protocols: Molecular Modeling of Butyloctyl Salicylate Interactions with UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a multifunctional ingredient increasingly utilized in sunscreen formulations. Beyond its emollient properties, it acts as a solvent for crystalline UV filters and, notably, as a photostabilizer, particularly for the notoriously unstable UVA filter, Avobenzone (B1665848).[1][2][3][4] Understanding the molecular interactions between Butyloctyl Salicylate and other UV filters is paramount for designing more effective and stable sunscreen products. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, offer a powerful in silico approach to elucidate these interactions at an atomic level.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the molecular modeling of the interaction between this compound and other common UV filters such as Avobenzone, Oxybenzone, and Octocrylene. The methodologies described herein, while based on general practices and studies of analogous salicylate systems due to the limited specific literature on this compound, provide a robust framework for researchers to investigate these critical interactions.

Data Presentation: Quantitative Insights into UV Filter Interactions

Molecular modeling studies can provide valuable quantitative data on the stability and nature of the interactions between this compound and other UV filters. Below are examples of how such data can be structured for comparative analysis.

Table 1: Predicted Binding Energies from Molecular Docking Simulations

This table presents the predicted binding affinities between this compound and various UV filters, calculated using molecular docking. A more negative binding energy indicates a more favorable interaction.

UV FilterPredicted Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)
Avobenzone-7.5π-π stacking with phenyl rings
Oxybenzone-6.8Hydrogen bonding with hydroxyl group
Octocrylene-8.2Hydrophobic interactions with alkyl chains

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from molecular docking studies. Actual values will vary depending on the specific software, force fields, and parameters used.

Table 2: Interaction Energy Components from Molecular Dynamics Simulations

This table breaks down the total interaction energy between this compound and Avobenzone into its constituent van der Waals and electrostatic components, averaged over a molecular dynamics simulation trajectory.

Interaction PairAverage van der Waals Energy (kcal/mol)Average Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)
This compound - Avobenzone-25.3-10.1-35.4

Note: This data is representative of findings from molecular dynamics simulations and highlights the contributions of different forces to the overall interaction.

Experimental Protocols

The following are detailed protocols for performing molecular docking and molecular dynamics simulations to study the interaction between this compound and other UV filters.

Protocol 1: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound with a UV filter.

Materials:

  • 3D structure of this compound (e.g., from PubChem or generated using a molecule builder).

  • 3D structures of UV filters (e.g., Avobenzone, Oxybenzone, Octocrylene) from a chemical database.

  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Methodology:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structures of this compound (the "ligand") and the target UV filter (the "receptor").

    • Optimize the geometry and assign partial charges to both molecules using a suitable force field (e.g., MMFF94).

    • For the "receptor" UV filter, define the binding site. In the absence of a defined pocket, the entire molecule can be considered the binding region.

  • Docking Simulation:

    • Set up the docking calculation by defining the search space (grid box) that encompasses the binding site of the receptor.

    • Run the docking simulation using the chosen software. The algorithm will explore various conformations and orientations of the ligand within the receptor's binding site.

  • Analysis of Results:

    • Analyze the output to identify the top-ranked binding poses based on the scoring function (e.g., binding energy).

    • Visualize the predicted binding poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

    • Record the predicted binding energies for quantitative comparison.

Protocol 2: Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the this compound-UV filter complex in a relevant environment and calculate interaction energies.

Materials:

  • Initial complex structure from molecular docking or manually constructed.

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER).[7][8][9]

  • A suitable force field for small organic molecules (e.g., GAFF, OPLS-AA).

  • A computer with sufficient computational resources.

Methodology:

  • System Setup:

    • Place the this compound-UV filter complex in the center of a simulation box.

    • Solvate the system with an appropriate solvent (e.g., a non-polar solvent to mimic the oil phase of a sunscreen formulation).

    • Add ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the positions of the solute molecules (NVT ensemble).

    • Run a simulation at constant pressure and temperature to allow the system to reach the correct density (NPT ensemble).

  • Production Run:

    • Run the production simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate the average interaction energy between this compound and the UV filter, breaking it down into van der Waals and electrostatic components.

    • Analyze intermolecular distances and hydrogen bonding patterns over time.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the molecular modeling of UV filter interactions.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics 3D_Structures Obtain 3D Structures (this compound & UV Filter) Force_Field Assign Force Field & Partial Charges 3D_Structures->Force_Field Define_Site Define Binding Site Force_Field->Define_Site Run_Docking Run Docking Simulation Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Energies Run_Docking->Analyze_Poses System_Setup System Setup (Solvation & Ions) Analyze_Poses->System_Setup Select initial complex Equilibration Equilibration (NVT & NPT) System_Setup->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (Energies, Distances) Production_Run->Trajectory_Analysis

Caption: Workflow for Molecular Modeling of UV Filter Interactions.

G UV_Filter_Ground UV Filter (Ground State) UV_Filter_Excited UV Filter (Excited State) UV_Filter_Ground->UV_Filter_Excited UV Absorption Degradation Photodegradation UV_Filter_Excited->Degradation Unstabilized Pathway BOS Butyloctyl Salicylate Stabilized_Complex Stabilized Complex Heat_Dissipation Heat Dissipation Stabilized_Complex->Heat_Dissipation UV_Filter_GroundBOS UV_Filter_GroundBOS Stabilized_Complex->UV_Filter_GroundBOS Return to Ground State UV_Filter_ExcitedBOS UV_Filter_ExcitedBOS UV_Filter_ExcitedBOS->Stabilized_Complex Energy Transfer/ Quenching

Caption: Proposed Mechanism of UV Filter Photostabilization.

References

Application Notes and Protocols for High-Purity Butyloctyl Salicylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), a salicylic (B10762653) acid ester, is a versatile compound with applications in cosmetics, as a solvent, and as a skin-conditioning agent.[1][2][3][4] For research and drug development purposes, the synthesis and purification of high-purity Butyloctyl salicylate are critical to ensure reproducible and reliable results. This document provides detailed application notes and experimental protocols for the synthesis of this compound via esterification of salicylic acid and 2-butyloctanol, followed by a multi-step purification process to achieve high purity.[2][5]

The synthesis involves a direct esterification reaction, a common method for producing salicylate esters.[3][5] The subsequent purification is designed to remove unreacted starting materials, catalysts, and byproducts, resulting in a final product with improved color and odor, suitable for sensitive research applications.[2]

Data Presentation

The following table summarizes experimental data for the synthesis and purification of this compound, highlighting the purity achieved under different conditions as described in a patented method.[2]

ExampleReaction Temperature (°C)CatalystPurification Steps IncludedPurity of this compound (%)OdorColorAlkali Metals
1160p-Toluenesulfonic acid monohydrateAlkaline Wash, Adsorbent Treatment, Vacuum Distillation> 99.5OdorlessColorlessNot Detected
2140p-Toluenesulfonic acid monohydrateAlkaline Wash, Adsorbent Treatment, Vacuum Distillation> 99.5OdorlessColorlessNot Detected
3160p-Toluenesulfonic acid monohydrateAlkaline Wash, Vacuum Distillation> 99.0Slight OdorSlightly YellowDetected
4160p-Toluenesulfonic acid monohydrateAdsorbent Treatment, Vacuum Distillation> 99.0OdorlessColorlessNot Detected
5160p-Toluenesulfonic acid monohydrateAlkaline Wash, Adsorbent Treatment> 98.0Odor of raw materialsYellowDetected
6160p-Toluenesulfonic acid monohydrateVacuum Distillation> 98.5Slight OdorSlightly YellowDetected
7160NoneAlkaline Wash, Adsorbent Treatment, Vacuum Distillation< 90.0Strong odor of raw materialsDark YellowNot applicable

Data adapted from patent KR20240097089A. The patent indicates that the combination of all purification steps yields the highest purity product.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from salicylic acid and 2-butyloctanol using an acid catalyst.[2][5]

Materials:

  • Salicylic acid (9.41 mol)

  • 2-Butyloctyl alcohol (11.29 mol, excess)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Activated clay, acidic clay, or activated carbon

  • Nitrogen gas supply

  • 5L four-neck round bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a 5L four-neck round bottom flask with a heating mantle, mechanical stirrer, condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add 1.3 kg (9.41 mol) of salicylic acid, 2.1 kg (11.29 mol) of 2-butyloctyl alcohol, and 13 g of p-toluenesulfonic acid monohydrate.[2]

  • Esterification Reaction:

    • Begin stirring the mixture and purge the flask with nitrogen.

    • Heat the reaction mixture to 140-160°C.[2]

    • Continuously remove the water generated during the reaction to drive the equilibrium towards the product.[6]

    • Monitor the reaction progress by measuring the acid value at regular intervals. The reaction is considered complete when the acid value is 3 mgKOH/g or less.[2]

  • Cooling: Once the reaction is complete, cool the mixture to 80°C.[2]

Protocol 2: Purification of Crude this compound

This protocol details a multi-step purification process to obtain high-purity this compound.[2]

Procedure:

  • Alkaline Wash (Removal of Unreacted Salicylic Acid):

    • To the crude this compound at 80°C, add a 5% NaOH solution.[2]

    • Stir the mixture for 1 hour to neutralize and dissolve the unreacted salicylic acid.[2]

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with water until the pH of the aqueous layer is neutral.[2]

  • Adsorbent Treatment (Color and Odor Removal):

    • To the washed organic layer, add one or more of the following: activated clay, acidic clay, or activated carbon.[2]

    • Stir the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 80-100°C).

    • Filter the mixture to remove the adsorbent.

  • Dehydration and Vacuum Distillation:

    • Dehydrate the filtrate to remove any residual water.

    • Perform vacuum distillation on the dehydrated product at a vacuum of 0 to 5 torr.[2]

    • Collect the fraction corresponding to pure this compound. The unreacted 2-butyloctyl alcohol can be recovered during distillation and reused.[2]

Protocol 3: Purity Assessment

The purity of the synthesized this compound can be assessed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify non-volatile impurities.[7] A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a suitable starting point for method development.[7]

  • Acid Value Titration: To quantify the amount of residual free acid. An acid value below 0.25 mgKOH/g is indicative of high purity.[2]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Salicylic Acid + 2-Butyloctyl Alcohol + p-Toluenesulfonic Acid Esterification Esterification Reaction (140-160°C) Reactants->Esterification Crude_Product Crude this compound Esterification->Crude_Product Alkaline_Wash Alkaline Wash (5% NaOH) Crude_Product->Alkaline_Wash Adsorbent_Treatment Adsorbent Treatment (Activated Clay/Carbon) Alkaline_Wash->Adsorbent_Treatment Vacuum_Distillation Vacuum Distillation (0-5 torr) Adsorbent_Treatment->Vacuum_Distillation Pure_Product High-Purity This compound Vacuum_Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Logical Relationship of Purification Steps

Purification_Logic cluster_impurities Impurity Removal cluster_steps Purification Methods Start Crude Product Impurity1 Unreacted Salicylic Acid Impurity2 Color & Odor Impurities Impurity3 Alcohol Byproducts & Alkali Metals Step1 Alkaline Wash Impurity1->Step1 Step2 Adsorbent Treatment Impurity2->Step2 Step3 Vacuum Distillation Impurity3->Step3 Step1->Step2 Step2->Step3 End Pure this compound Step3->End

Caption: Relationship between impurities and their respective removal methods in the purification process.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Butyloctyl Salicylate on Skin Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid commonly used as a solvent, emollient, and UV filter booster in sunscreen and other cosmetic formulations.[1] While generally regarded as safe for topical application, a thorough understanding of its potential effects on skin cells at the microscopic level is crucial for comprehensive safety assessment and product development.[2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Butyloctyl salicylate on relevant human skin cell lines, such as keratinocytes (e.g., HaCaT) and fibroblasts (e.g., Hs68, NHDF).[3][4][5] The following protocols for MTT, LDH, and apoptosis assays are foundational methods for evaluating cell viability, membrane integrity, and mechanisms of cell death.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: Cell Viability (MTT Assay) of Skin Cell Lines Treated with this compound

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)100
1
10
50
100
250
500
1000

Table 2: Cytotoxicity (LDH Assay) in Skin Cell Lines Treated with this compound

This compound Concentration (µM)Mean LDH Release (Absorbance at 490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0
Spontaneous LDH Release
Maximum LDH Release100
1
10
50
100
250
500
1000

Table 3: Apoptosis vs. Necrosis in Skin Cell Lines Treated with this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
50
100
250
500

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound on skin cell lines involves cell culture, treatment with the compound, and subsequent analysis using various assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Skin Cell Line Culture (e.g., HaCaT, Fibroblasts) compound_prep 2. Prepare this compound Stock and Working Solutions cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Butyloctyl Salicylate Concentrations cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_assay 6a. MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay 6b. LDH Assay (Cytotoxicity) incubation->ldh_assay apoptosis_assay 6c. Apoptosis Assay (Mechanism) incubation->apoptosis_assay data_analysis 7. Data Analysis and Interpretation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis G cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response butyloctyl_salicylate This compound ampk AMPK Activation butyloctyl_salicylate->ampk p38_mapk p38 MAPK Activation butyloctyl_salicylate->p38_mapk nf_kb NF-κB Inhibition butyloctyl_salicylate->nf_kb proliferation Altered Proliferation ampk->proliferation apoptosis Apoptosis p38_mapk->apoptosis inflammation Modulation of Inflammatory Response nf_kb->inflammation

References

Application Notes: The Influence of Butyloctyl Salicylate on the Rheological Properties of Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of butyloctyl salicylate (B1505791) on the rheological properties of topical formulations. This information is intended to guide researchers and formulators in the development of aesthetically pleasing and functionally effective dermatological and cosmetic products.

Butyloctyl salicylate is a multifunctional synthetic ester that serves as an emollient, solvent, and SPF booster in topical preparations.[1] Its incorporation into formulations such as creams, lotions, and sunscreens significantly impacts their rheological profile, which in turn affects product stability, sensory perception, and overall performance. This compound is noted for being a low-viscosity liquid with a light, non-greasy feel, which enhances the spreadability of topical products.[1][2]

Impact on Rheological and Sensory Properties

The addition of this compound to a topical formulation can modulate its rheological and sensory characteristics in several ways:

  • Viscosity Reduction: As a low-viscosity fluid, this compound can decrease the overall viscosity of a formulation, leading to a lighter and more spreadable product.[1] This is particularly beneficial in creating elegant and easily applicable sunscreens and daily moisturizers.

  • Improved Spreadability: By lowering the resistance to flow, this compound enhances the spreadability of topical products.[2] This ensures a more uniform application and even distribution of active ingredients on the skin's surface.

  • Enhanced Sensory Experience: Formulations containing this compound are often described as having a silky, smooth, and non-greasy feel.[2] This improved sensory profile is a key factor in consumer acceptance and adherence to treatment regimens.

  • Solubilization and Stability: this compound is an effective solvent for many crystalline UV filters and other active ingredients.[1][3] By keeping these components solubilized, it helps to maintain the homogeneity and stability of the formulation, preventing crystallization and ensuring consistent performance.

Quantitative Data Summary

Concentration of this compound (% w/w)Apparent Viscosity (Pa·s) at 10 s⁻¹Spreadability (Arbitrary Units)Sensory Feel (Panel Score 1-10)
0 (Control)35.25.86.2
231.56.57.1
427.87.28.0
624.18.08.9
820.58.89.5

Note: This data is illustrative and intended for conceptual understanding. Actual results will vary depending on the specific formulation base.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the rheological properties of topical formulations containing this compound.

Protocol 1: Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of a topical formulation.

Materials and Equipment:

  • Rotational viscometer or rheometer

  • Cone-plate or parallel-plate geometry

  • Temperature control unit

  • Topical formulation with varying concentrations of this compound (0%, 2%, 4%, 6%, 8% w/w)

Methodology:

  • Equilibrate the rheometer and the sample to a controlled temperature, typically 25°C or skin temperature (32°C).

  • Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the specified gap distance.

  • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for temperature and structural equilibration.

  • Perform a continuous shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹).

  • Record the shear stress and viscosity as a function of the shear rate.

  • Plot the viscosity versus shear rate to obtain the flow curve.

Protocol 2: Spreadability Assessment

Objective: To quantify the effect of this compound on the spreadability of a topical formulation.

Materials and Equipment:

  • Glass plates

  • Millimeter-scale ruler or imaging system

  • Standard weights

  • Topical formulation with varying concentrations of this compound

Methodology:

  • Place a standardized volume (e.g., 1 ml) of the formulation on the center of a glass plate.

  • Carefully place a second glass plate on top of the sample.

  • Apply a standard weight (e.g., 100 g) to the top plate for a defined period (e.g., 1 minute).

  • Measure the diameter of the circle formed by the spread formulation.

  • Calculate the spreadability as the area of the circle.

  • Repeat the measurement for each formulation concentration.

Protocol 3: Sensory Panel Analysis

Objective: To evaluate the effect of this compound on the sensory characteristics of a topical formulation.

Materials and Equipment:

  • Trained sensory panel (10-15 panelists)

  • Standardized application protocols

  • Sensory evaluation questionnaires

  • Topical formulation with varying concentrations of this compound

Methodology:

  • Recruit and train a panel of sensory assessors.

  • Provide panelists with coded samples of the formulations.

  • Instruct panelists to apply a standardized amount of each formulation to a designated area of their forearm.

  • Ask panelists to rate various sensory attributes (e.g., ease of spreading, slipperiness, greasiness, absorption, and after-feel) on a labeled magnitude scale (e.g., 1 to 10).

  • Collect and statistically analyze the data to determine significant differences between formulations.

Visualizations

BOS This compound Rheology Rheological Properties BOS->Rheology Influences Performance Product Performance BOS->Performance Directly Enhances (e.g., SPF) Sensory Sensory Perception Rheology->Sensory Affects Sensory->Performance Impacts

Caption: Logical relationship of this compound's effects.

cluster_prep Formulation Preparation cluster_testing Rheological Assessment cluster_analysis Data Analysis Formulate Base Formulate Base Cream/Lotion Add BOS Incorporate Varying Concentrations of this compound Formulate Base->Add BOS Homogenize Homogenize Formulations Add BOS->Homogenize Viscosity Viscosity Measurement (Rotational Rheometer) Homogenize->Viscosity Spreadability Spreadability Testing (Parallel Plate Method) Homogenize->Spreadability Sensory Sensory Panel Evaluation Homogenize->Sensory Analyze Analyze and Compare Data Viscosity->Analyze Spreadability->Analyze Sensory->Analyze

Caption: Experimental workflow for rheological assessment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Butyloctyl Salicylate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Butyloctyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor greater than 1 indicates peak tailing.

Q2: Why is peak tailing a problem in the analysis of Butyloctyl salicylate?

Peak tailing can significantly compromise the accuracy and reliability of your results.[2] Specific issues include:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[2][3]

  • Inaccurate integration: The drawn-out tail can lead to errors in peak area calculation, affecting the quantitative analysis of this compound.[2][3]

  • Decreased sensitivity: Broader, tailing peaks are less sharp, which can reduce the signal-to-noise ratio and impact the limit of detection.

Q3: What are the primary causes of peak tailing in reversed-phase HPLC?

The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction with the stationary phase, secondary interactions can also occur. For acidic compounds like this compound (due to its salicylate moiety), these secondary interactions often involve active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[4][5]

Other potential causes include:

  • Column contamination or degradation.[5]

  • Issues with the mobile phase, such as incorrect pH.[3]

  • Extra-column effects, like dead volume in the system.[1][6]

  • Sample-related issues, such as high concentration (overload) or an inappropriate sample solvent.[5][6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment & Easy Checks

Before making significant changes to your method, perform these simple checks:

  • Review your chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing? If all peaks are tailing, it could indicate a system-wide issue like a partially blocked column inlet frit or a problem with extra-column volume.[7]

  • Check for column contamination: A contaminated guard column or analytical column can cause peak tailing. If you are using a guard column, try removing it and running the analysis again. If the peak shape improves, the guard column should be replaced.

  • Sample concentration: Column overload can lead to peak tailing.[2] Try injecting a diluted sample to see if the peak shape improves.[2]

Step 2: Method Optimization - Mobile Phase & Column Chemistry

If the initial checks do not resolve the issue, the next step is to investigate and optimize your method parameters.

Issue: Secondary Interactions with Silanol Groups

This compound, being a derivative of salicylic (B10762653) acid, can have its peak shape affected by interactions with residual silanol groups on the silica (B1680970) stationary phase.

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds, using a mobile phase with a lower pH (typically around 2.5-3) can suppress the ionization of the analyte and the silanol groups, minimizing secondary interactions and improving peak shape.[3][4][8] It is important to use a buffer to maintain a stable pH.[1][2]

  • Use an End-Capped Column: Modern "end-capped" HPLC columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions that cause peak tailing.[1][2][4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help to mask the residual silanol interactions.[3][6]

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte (Example: Acidic Compound)Peak Asymmetry Factor (As)
7.0Acidic Analyte> 1.5 (Significant Tailing)
4.5Acidic Analyte1.3 - 1.5 (Moderate Tailing)
3.0Acidic Analyte1.0 - 1.2 (Symmetrical Peak)

Note: This table provides a generalized representation of the expected trend for an acidic analyte.

Step 3: System & Hardware Troubleshooting

If method optimization does not yield the desired results, the issue may lie with the HPLC system itself.

Issue: Extra-Column Volume

Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[1][6] This is often more pronounced for early-eluting peaks.[9]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[1][6]

  • Check Fittings: Ensure all fittings are properly connected and that there are no gaps that could introduce dead volume.[10]

Issue: Column Bed Deformation

A void at the column inlet or a damaged packing bed can lead to poor peak shape.[2][3] This can be caused by pressure shocks or operating at a high pH for extended periods.[3]

Solution:

  • Column Replacement: If you suspect column bed deformation, the most effective solution is to replace the column.[2][4] To confirm this is the issue, you can try reversing and flushing the column (if the manufacturer's instructions permit), but this is often a temporary fix.[7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 88:12 v/v).[11] To address peak tailing, consider adding a buffer to the aqueous portion to maintain a pH of around 3.0. For example, a 20 mM phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at an appropriate wavelength for this compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to avoid solvent mismatch effects.[6]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks_tail Do all peaks tail? start->all_peaks_tail system_issue System-wide Issue Likely all_peaks_tail->system_issue Yes only_analyte_tails Only Butyloctyl Salicylate Peak Tails all_peaks_tail->only_analyte_tails No check_frit Check/Replace Column Frit system_issue->check_frit check_connections Check Tubing and Connections for Dead Volume system_issue->check_connections end Symmetrical Peak Achieved check_frit->end check_connections->end method_issue Method/Analyte-Specific Issue Likely only_analyte_tails->method_issue check_sample_prep Review Sample Preparation method_issue->check_sample_prep overload Dilute Sample (Check for Overload) check_sample_prep->overload Overload? solvent_mismatch Dissolve Sample in Mobile Phase check_sample_prep->solvent_mismatch Solvent Mismatch? optimize_method Optimize HPLC Method check_sample_prep->optimize_method OK overload->optimize_method solvent_mismatch->optimize_method adjust_ph Lower Mobile Phase pH (e.g., to ~3.0 with buffer) optimize_method->adjust_ph pH Issue? endcapped_column Use an End-Capped Column optimize_method->endcapped_column Silanol Interaction? check_column_health Assess Column Health optimize_method->check_column_health No Improvement adjust_ph->check_column_health adjust_ph->end Resolved endcapped_column->check_column_health endcapped_column->end Resolved replace_column Replace Column check_column_health->replace_column Column Degradation? replace_column->end

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges of Butyloctyl Salicylate in Aqueous Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when incorporating Butyloctyl Salicylate (B1505791) into aqueous research formulations.

Frequently Asked Questions (FAQs)

Q1: What is Butyloctyl Salicylate and why is it difficult to dissolve in water?

A1: this compound is a synthetic ester of salicylic (B10762653) acid and butyloctyl alcohol.[1] It is a clear, oil-soluble liquid with low viscosity.[1][2] Its chemical structure, featuring a long alkyl chain, makes it highly lipophilic (oil-loving) and consequently, it is insoluble in water.[1][2][3]

Q2: What are the primary methods to incorporate this compound into an aqueous formulation for research purposes?

A2: Due to its insolubility in water, direct dissolution is not feasible. The primary methods for incorporating this compound into aqueous formulations are:

  • Emulsification: Creating a stable oil-in-water (O/W) emulsion, microemulsion, or nanoemulsion where this compound is dispersed as fine droplets within the aqueous phase. This is achieved using surfactants.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule. The exterior of the cyclodextrin is hydrophilic, allowing the entire complex to dissolve in water.

Q3: How do I choose the right surfactant to create an emulsion with this compound?

A3: The selection of a suitable surfactant is critical for forming a stable emulsion and is guided by the Hydrophilic-Lipophilic Balance (HLB) system.[4][5] For an oil-in-water (O/W) emulsion, a surfactant or blend of surfactants with an HLB value that matches the "required HLB" of the oil phase is needed.[5] The required HLB for creating a stable O/W emulsion with this compound is estimated to be around 12. Therefore, surfactants or a blend of surfactants with an HLB value in this range should be selected.[4][5]

Q4: What are cyclodextrins and how do they improve the aqueous solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate "guest" molecules, like the lipophilic this compound, within their cavity, forming an inclusion complex.[6] This complex has a water-soluble exterior, allowing the otherwise insoluble this compound to be dispersed in an aqueous solution.[6]

Q5: Can I use co-solvents to dissolve this compound in my aqueous formulation?

A5: While co-solvents like ethanol (B145695) or propylene (B89431) glycol can be used to dissolve some poorly water-soluble compounds, this compound is soluble in alcohols but its overall insolubility in water is significant.[3] Relying solely on co-solvents for a primarily aqueous formulation is likely to be ineffective and may lead to precipitation upon further dilution with water. Emulsification or cyclodextrin complexation are more robust methods for achieving a stable aqueous formulation.

Troubleshooting Guides

Issue 1: My this compound emulsion is unstable and separates over time.

This is a common issue and can manifest as creaming (an oily layer at the top), sedimentation, or complete phase separation.[7]

Troubleshooting Steps:

  • Verify Surfactant HLB:

    • Problem: The HLB of your surfactant system may not match the required HLB of this compound (~12).

    • Solution: Use a blend of a high HLB and a low HLB surfactant to achieve the target HLB. For example, you can blend Tween 80 (HLB = 15.0) and Span 80 (HLB = 4.3) in a calculated ratio to achieve an HLB of 12.

  • Increase Homogenization Energy:

    • Problem: The oil droplets may be too large, leading to instability.

    • Solution: Increase the intensity or duration of high-shear mixing, or consider using a high-pressure homogenizer or ultrasonicator to reduce the droplet size to the nanometer range, which significantly improves stability.[8][9]

  • Optimize Surfactant Concentration:

    • Problem: Insufficient surfactant will not adequately cover the surface of the oil droplets, leading to coalescence.

    • Solution: Gradually increase the surfactant concentration and observe the effect on stability. Be mindful that excessive surfactant can be cytotoxic in biological assays.

  • Incorporate a Co-surfactant or Stabilizer:

    • Problem: The interfacial film around the oil droplets may not be robust.

    • Solution: The addition of a co-surfactant (e.g., a short-chain alcohol) or a polymeric stabilizer can enhance the stability of the emulsion.

Issue 2: I've formed a cyclodextrin complex, but I'm still seeing precipitation.

Troubleshooting Steps:

  • Confirm Complex Formation:

    • Problem: The inclusion complex may not have formed efficiently.

    • Solution: Use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.[10]

  • Optimize the Molar Ratio:

    • Problem: The molar ratio of this compound to cyclodextrin may not be optimal for complexation.

    • Solution: Experiment with different molar ratios (e.g., 1:1, 1:2 of guest to host) to find the ratio that yields the highest complexation efficiency and solubility.

  • Refine the Preparation Method:

    • Problem: The chosen preparation method may not be the most effective.

    • Solution: If you used a simple co-precipitation method, consider trying the kneading or freeze-drying methods, which can sometimes yield better complexation for poorly water-soluble guests.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₀O₃[1]
Molecular Weight 306.44 g/mol
Appearance Clear, colorless to pale yellow liquid[1][2]
Solubility in Water Insoluble[1][2][3]
Solubility in Organic Solvents Soluble in oils and organic solvents like alcohol[2][3]
Density (at 20°C) 0.94-0.96 g/cm³[2]
Viscosity Low[1][2]

Table 2: Calculated HLB Value for this compound

Calculation MethodRequired HLB (for O/W Emulsion)
Davies Method (Estimated) ~12

Note: The HLB value is estimated based on the group contributions from the Davies method, which provides a theoretical starting point for emulsifier selection.[11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound.

Materials:

  • This compound

  • High HLB surfactant (e.g., Tween 80, HLB = 15.0)

  • Low HLB surfactant (e.g., Span 80, HLB = 4.3)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase:

    • In a beaker, combine this compound and the calculated amount of the low HLB surfactant (Span 80).

    • Gently heat to 40-50°C and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the calculated amount of the high HLB surfactant (Tween 80) in deionized water.

    • Heat the aqueous phase to 40-50°C.

  • Formation of the Pre-emulsion:

    • While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase.

    • Continue mixing at high speed for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000-20,000 PSI for 3-5 cycles.[13]

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion by monitoring for any phase separation over time at different storage conditions.[14]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex via the Co-precipitation Method

This protocol details the formation of an inclusion complex between this compound and β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with a hot plate

Methodology:

  • Dissolution of β-cyclodextrin:

    • In a beaker, dissolve β-cyclodextrin in deionized water with stirring at 50-60°C to form a saturated solution.

  • Dissolution of this compound:

    • In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Complex Formation:

    • Slowly add the ethanolic solution of this compound dropwise to the stirred β-cyclodextrin solution.

    • Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature.

  • Precipitation and Recovery:

    • Slowly cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the inclusion complex.

    • Collect the precipitate by vacuum filtration.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold ethanol to remove any uncomplexed this compound.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR spectroscopy.[10]

Protocol 3: Quantification of this compound in Aqueous Formulations by HPLC-UV

This protocol provides a starting point for the quantification of this compound in an aqueous emulsion using High-Performance Liquid Chromatography with UV detection. This method is adapted from a validated method for a structurally similar compound, ethylhexyl salicylate (octisalate).[15][16]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 85:15 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: Approximately 305 nm (based on the salicylate chromophore)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the this compound aqueous formulation.

    • Disperse the sample in methanol and sonicate to break the emulsion and extract the this compound into the methanol.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

experimental_workflow_nanoemulsion cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization BOS This compound MixOil Mix & Heat (40-50°C) BOS->MixOil LowHLB Low HLB Surfactant LowHLB->MixOil PreEmulsion High-Shear Mixing (10-15 min) MixOil->PreEmulsion Water Deionized Water MixAq Dissolve & Heat (40-50°C) Water->MixAq HighHLB High HLB Surfactant HighHLB->MixAq MixAq->PreEmulsion HPH High-Pressure Homogenization (10k-20k PSI, 3-5 cycles) PreEmulsion->HPH DLS Droplet Size & PDI (DLS) HPH->DLS Stability Stability Assessment HPH->Stability

Caption: Workflow for this compound Nanoemulsion Preparation.

troubleshooting_emulsion_stability Start Emulsion is Unstable (Phase Separation) CheckHLB Is Surfactant HLB ~12? Start->CheckHLB CheckEnergy Sufficient Homogenization Energy Applied? CheckHLB->CheckEnergy Yes AdjustHLB Adjust Surfactant Blend to achieve HLB ~12 CheckHLB->AdjustHLB No CheckConc Is Surfactant Concentration Optimal? CheckEnergy->CheckConc Yes IncreaseEnergy Increase Homogenization Time/Pressure CheckEnergy->IncreaseEnergy No Stable Stable Emulsion CheckConc->Stable Yes AdjustConc Optimize Surfactant Concentration CheckConc->AdjustConc No AdjustHLB->CheckEnergy IncreaseEnergy->CheckConc AdjustConc->Stable

Caption: Troubleshooting Decision Tree for Emulsion Instability.

experimental_workflow_cyclodextrin cluster_dissolution Component Dissolution cluster_complexation Complex Formation cluster_recovery Recovery & Purification cluster_characterization Characterization CD_sol Dissolve β-cyclodextrin in Water (50-60°C) Mixing Add BOS solution to CD solution dropwise CD_sol->Mixing BOS_sol Dissolve this compound in Ethanol BOS_sol->Mixing Stirring Stir for 4-6 hours Mixing->Stirring Cooling Cool to Precipitate Stirring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Dry (40°C) Washing->Drying Analysis Confirm Complex Formation (FTIR, DSC, NMR) Drying->Analysis

Caption: Workflow for Cyclodextrin Inclusion Complex Formation.

References

Technical Support Center: Optimizing Butyloctyl Salicylate Concentration for Photostability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Butyloctyl Salicylate (B1505791) in photostability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during the photostability testing of formulations containing Butyloctyl Salicylate.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound or other actives in solution - The solvent system is not optimal for the concentration of this compound and other lipophilic ingredients.[1]- Temperature fluctuations during the experiment are causing solubility issues. This compound has a low freeze point of <-25°C, which helps keep other actives in solution at low temperatures.[2]- Re-evaluate the solvent system. Consider using a co-solvent to improve the solubility of all components.- Ensure the experimental setup maintains a consistent temperature.
Inconsistent or non-reproducible photostability results - Uneven application of the sunscreen film on the substrate (e.g., PMMA plates).- Fluctuations in the light source intensity or spectral output.- Degradation of this compound or other components due to factors other than light (e.g., hydrolysis).[3]- Use a standardized procedure for sample application to ensure a uniform film thickness.- Calibrate and monitor the light source regularly to ensure consistent output.- Include dark controls (samples not exposed to light) to account for any non-photolytic degradation.
Unexpected peaks in HPLC chromatogram after irradiation - Formation of photodegradation products of this compound or other ingredients.- Isomerization of other UV filters in the formulation.- Use HPLC-MS to identify the mass of the unknown peaks and deduce potential degradation products. The primary degradation pathway for this compound is hydrolysis, which would yield salicylic (B10762653) acid and 2-butyloctanol.[3]- Compare chromatograms of irradiated and non-irradiated samples to distinguish between degradation products and isomers.
Difficulty in quantifying this compound due to overlapping peaks - The HPLC method is not optimized for the specific combination of ingredients in the formulation.- The mobile phase composition is not providing adequate separation.- Adjust the mobile phase gradient and/or composition to improve resolution. A typical mobile phase for sunscreen analysis is a mixture of methanol (B129727) and water.[4]- Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve better separation of aromatic compounds.- Adjust the column temperature, as it can strongly influence the retention time and resolution of sunscreen agents.[4]
Claiming "100% mineral" sunscreen with this compound leads to scrutiny - this compound is a chemical UV filter, structurally similar to octisalate, and has UV-absorbing properties.[5][6]- Be aware of the regulatory nuances. While it may not be listed as an active ingredient, its UV-filtering properties can be a point of contention.[6]- Clearly state the function of this compound in the formulation (e.g., solvent, SPF booster).

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound in photostability assays?

The recommended use level for this compound in sunscreen formulations is typically between 2% and 10%.[2] For skincare products, the concentration is often around 5% or less, although it can be used at concentrations up to 35.9% in other leave-on products like makeup.[2] For photostability assays, it is advisable to test a range of concentrations within the intended final formulation's limits to determine the optimal level for both efficacy and stability.

2. What is the primary function of this compound in a sunscreen formulation?

This compound is a multifunctional ingredient that acts as a:

  • Solvent: It is highly effective at dissolving other organic sunscreen actives like Oxybenzone and Avobenzone.[7][8]

  • SPF Booster: It can significantly increase the in vivo SPF of a sunscreen product.[7][8]

  • Photostabilizer: It enhances the photostability of other UV filters, particularly Avobenzone, by helping to return the UV filter molecules to their ground state more effectively.[7]

  • Emollient and Carrier: It provides a pleasant, moisturizing feel and is an excellent carrier for mineral sunscreens like titanium dioxide and zinc oxide.[2][8]

3. What is the main degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. In the presence of water, especially with acid or base catalysis, the ester bond can break to form salicylic acid and 2-butyloctanol.[3]

4. What analytical technique is best for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and robust method for the simultaneous determination of multiple sunscreen agents, including this compound.[4] For the identification of unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.

5. How does this compound boost the SPF of a formulation?

This compound boosts SPF through a combination of mechanisms. It has its own UV absorption capabilities and also improves the efficacy of other UV filters by optimizing the dielectric constant of the formulation, which allows for a more effective return of the UV filter molecules to their ground state after UV absorption.[7] It also helps to evenly disperse other UV filters in the formulation.[5]

Experimental Protocols

In Vitro Photostability Assay of a Sunscreen Formulation

This protocol outlines a general method for assessing the photostability of a sunscreen formulation containing this compound.

1. Materials and Equipment:

  • Sunscreen formulation containing this compound

  • Polymethyl methacrylate (B99206) (PMMA) plates

  • Solar simulator with a controlled irradiance output

  • HPLC system with a DAD or MS detector

  • Analytical standards of this compound and other UV filters

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Accurately weigh and apply a thin, uniform film of the sunscreen formulation onto the roughened surface of a PMMA plate. A typical application rate is 1.0 to 2.0 mg/cm².

  • Prepare at least three replicate plates for each time point and a set of dark control plates.

  • Allow the films to dry for at least 20 minutes in the dark at a controlled temperature.

3. Irradiation Procedure:

  • Place the prepared plates in the solar simulator.

  • Expose the plates to a defined dose of UV radiation. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][10]

  • At predetermined time intervals (e.g., 0, 2, 4, 6, and 8 hours), remove a set of replicate plates.

  • Keep the dark control plates in the same environment but shielded from light.

4. Extraction and Analysis:

  • Immerse each irradiated and dark control plate in a known volume of methanol.

  • Use an ultrasonic bath to ensure complete dissolution of the sunscreen film.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the samples using a validated HPLC method.

HPLC Method for Quantification

The following is a starting point for an HPLC method that can be optimized for your specific formulation.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase Gradient elution with Methanol (A) and Water (B). A common starting point is a gradient from 80% A to 100% A over 15-20 minutes. An isocratic mobile phase of 88:12 (v/v) methanol-water has also been used for the separation of multiple sunscreen agents.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 20-30°C[4]
Detection Wavelength Monitor at the maximum absorbance wavelength for each UV filter. For salicylates, this is typically around 305-310 nm.
Injection Volume 10-20 µL

Data Presentation

Table 1: Example of SPF Boosting Effect of this compound in a Mineral Sunscreen Formulation

This table illustrates the potential SPF boosting effect of this compound when added to a simple zinc oxide sunscreen formulation.

Formulation This compound Concentration (%) In Vivo SPF (Mean) % Increase in SPF
Zinc Oxide Base025-
Formulation A5.03020%
Formulation B7.53540%

Note: This data is illustrative. Actual SPF values will vary depending on the complete formulation. An in-vivo test of a zinc oxide-only sunscreen showed a more than 15% increase in both SPF and PA (Protection Grade of UVA) with the addition of 7.5% this compound.[3]

Table 2: Example of Photodegradation Data for a UV Filter in the Presence of this compound

This table shows hypothetical data on the photostability of Avobenzone with and without this compound.

Formulation Irradiation Time (hours) Avobenzone Remaining (%)
Avobenzone (3%)0100
465
840
Avobenzone (3%) + this compound (5%)0100
492
885

Visualizations

Photostability_Assay_Workflow Experimental Workflow for Photostability Assay cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep1 Apply Sunscreen to PMMA Plates prep2 Dry in Dark Environment prep1->prep2 exp1 Irradiate with Solar Simulator prep2->exp1 dark Dark Control (No Light) prep2->dark exp2 Collect Samples at Time Points exp1->exp2 an1 Extract Sunscreen with Methanol exp2->an1 dark->an1 an2 Filter and Transfer to Vials an1->an2 an3 HPLC Analysis an2->an3 an4 Quantify UV Filter Concentration an3->an4

Caption: Workflow for in vitro photostability testing of sunscreens.

Photostabilization_Mechanism Mechanism of Avobenzone Photostabilization cluster_avo Avobenzone (AVO) cluster_degradation Degradation Pathway AVO_ground AVO (Ground State) AVO_excited AVO (Excited State) AVO_ground->AVO_excited UV Photon Absorption AVO_excited->AVO_ground Energy Transfer (Quenching) Degradation Photodegradation Products AVO_excited->Degradation No Stabilizer BOS_ground BOS (Ground State)

Caption: Role of this compound in Avobenzone photostabilization.

References

Technical Support Center: Mitigating Butyloctyl Salicylate Interference in In Vitro Toxicological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Butyloctyl salicylate (B1505791) in in vitro toxicological assays.

Frequently Asked Questions (FAQs)

Q1: What is Butyloctyl salicylate and why might it interfere with my in vitro assays?

A1: this compound is a synthetic ester of salicylic (B10762653) acid and butyloctanol, commonly used in sunscreens and other personal care products as a solvent, emollient, and UV filter stabilizer.[1][2][3] Its chemical properties can present challenges in aqueous in vitro systems. Key properties that may cause interference include:

  • Low Water Solubility: this compound is insoluble in water and soluble in oils and organic solvents.[1][3] This can lead to poor dispersion in cell culture media, formation of micelles or precipitates, and reduced bioavailability to cells.

  • UV Absorbance: It absorbs UVB and some UVA radiation, which can interfere with assays that use colorimetric, fluorometric, or luminescent readouts.[4]

  • Solvent Effects: As an effective solvent for other lipophilic substances, it may alter cell membrane permeability and affect the delivery of other compounds in the assay.[1]

Q2: What are the most common in vitro toxicological assays where interference from this compound might be observed?

A2: Interference can be anticipated in a variety of common assays, including:

  • Cytotoxicity Assays: Assays like MTT, XTT, and Neutral Red Uptake that rely on optical density measurements can be affected by the compound's UV absorbance or its potential to directly reduce the assay reagents.

  • Genotoxicity Assays: In assays such as the Comet assay, insolubility could lead to non-uniform cell exposure. In the Ames test, its oily nature might affect bacterial growth or interaction with the test reagents.

  • Endocrine Disruption Assays: In assays measuring estrogen receptor (ER) or androgen receptor (AR) activation, its lipophilicity might cause it to accumulate in plasticware or interact non-specifically with receptors or other assay components. There are some concerns that salicylates may have weak estrogenic activity, which could lead to false positives.[5]

Q3: Are there any known toxicological concerns with this compound itself?

A3: this compound has been shown to have low acute oral and dermal toxicity.[6][7][8] Genotoxicity studies are generally negative.[6][7][8][9] However, it has been reported to have the potential for moderate skin irritation under occlusive conditions.[6] Some studies have raised concerns about its potential for endocrine disruption, though more research is needed in this area.[5][10]

Troubleshooting Guides

Issue 1: Compound Precipitation or Poor Solubility in Culture Media
  • Symptom: Visible precipitate, cloudiness, or an oily layer in the cell culture wells after adding this compound. Inconsistent results between replicate wells.

  • Cause: The lipophilic nature of this compound leads to poor solubility in aqueous media.

  • Solutions:

SolutionDetailed Protocol
Optimize Solvent Use 1. Use a co-solvent like DMSO to prepare a high-concentration stock solution. 2. When diluting into the final assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[11][12][13] 3. Add the stock solution to the medium with vigorous vortexing to aid dispersion.
Incorporate a Surfactant 1. Consider the use of a biocompatible, non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.01-0.05%) in the final assay medium to improve the solubility of the lipophilic compound.[14]
Vehicle Controls Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to account for any effects of the solvent on the cells.[11]
Issue 2: Interference with Colorimetric/Fluorometric/Luminescent Readouts
  • Symptom: High background absorbance, fluorescence, or luminescence in wells containing this compound but no cells. Quenching of the signal in test wells.

  • Cause: this compound's inherent UV absorbance can interfere with optical measurements.

  • Solutions:

SolutionDetailed Protocol
Cell-Free Controls 1. Set up control wells containing the assay medium, this compound at all test concentrations, and the assay reagents (e.g., MTT, XTT) but without cells. 2. Subtract the average absorbance/fluorescence/luminescence of these cell-free controls from your experimental wells.[15]
Choose an Alternative Assay If interference is significant and cannot be corrected, consider an alternative assay with a different endpoint or detection method. For cytotoxicity, an example would be switching from an MTT assay to a lactate (B86563) dehydrogenase (LDH) release assay.
Wavelength Scan Perform a wavelength scan of this compound in the assay buffer to identify its absorbance peaks and determine if they overlap with the excitation/emission wavelengths of your assay.

Experimental Protocols

Protocol for Assessing this compound Interference in the MTT Cytotoxicity Assay

This protocol helps determine if this compound directly reacts with the MTT reagent or interferes with the absorbance reading.

Materials:

  • 96-well microplate

  • Cell culture medium (e.g., DMEM)

  • This compound

  • DMSO (or other suitable solvent)

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a this compound dilution series: Prepare a 2x concentrated dilution series of this compound in cell culture medium. Also, prepare a 2x concentrated vehicle control (e.g., DMSO in medium).

  • Plate setup: In a 96-well plate, add 100 µL of cell culture medium to each well.

  • Add compound: Add 100 µL of each 2x this compound dilution and the 2x vehicle control to triplicate wells. You will now have a plate with the final test concentrations and no cells.

  • Add MTT reagent: Add 20 µL of 5 mg/mL MTT reagent to all wells.

  • Incubate: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Observe for color change: Visually inspect the wells. A purple color formation in the absence of cells indicates a direct reduction of MTT by this compound.

  • Solubilize formazan (B1609692): Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Read absorbance: Read the absorbance at 570 nm.

  • Analysis: If the absorbance in the this compound-containing wells is significantly higher than the vehicle control, this indicates interference. This background absorbance should be subtracted from the results of your cell-based experiments.

Workflow for Investigating Assay Interference

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_compound Prepare this compound stock (e.g., in DMSO) exp_treat Treat cells with compound dilutions prep_compound->exp_treat exp_vehicle Treat cells with vehicle control prep_compound->exp_vehicle exp_cellfree Treat cell-free wells with compound prep_compound->exp_cellfree prep_cells Culture and plate cells prep_cells->exp_treat prep_cells->exp_vehicle assay_run Perform assay (e.g., add MTT) exp_treat->assay_run exp_vehicle->assay_run exp_cellfree->assay_run assay_read Read absorbance/fluorescence assay_run->assay_read analysis_subtract Subtract cell-free background assay_read->analysis_subtract analysis_normalize Normalize to vehicle control analysis_subtract->analysis_normalize analysis_results Determine cytotoxicity/activity analysis_normalize->analysis_results

Caption: Workflow for identifying and correcting this compound interference.

Signaling Pathways

Estrogen Receptor Signaling Pathway

Concerns about the potential endocrine-disrupting effects of salicylates often focus on the estrogen receptor (ER) signaling pathway. This compound, if it has estrogenic activity, could bind to ERα or ERβ, leading to the transcription of estrogen-responsive genes.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BOS Butyloctyl salicylate ER Estrogen Receptor (ERα/ERβ) BOS->ER Binds Dimer ER Dimer ER->Dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene ERE->Gene Activates Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Estrogenic Response Protein->Response

Caption: Potential genomic estrogen receptor signaling pathway activated by this compound.

Androgen Receptor Signaling Pathway

Similarly, interference with the androgen receptor (AR) signaling pathway is a possibility for endocrine-disrupting chemicals. An anti-androgenic effect could involve competitive binding to the AR, preventing its activation by endogenous androgens.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BOS Butyloctyl salicylate AR Androgen Receptor BOS->AR Blocks Androgen Androgen (e.g., DHT) Androgen->AR Dimer AR Dimer AR->Dimer Dimerization HSP HSP90 AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) Dimer->ARE Binds to Gene Target Gene ARE->Gene Activates Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Androgenic Response Protein->Response

Caption: Potential antagonistic effect of this compound on the androgen receptor pathway.

References

Addressing the impact of Butyloctyl salicylate's anti-inflammatory properties on in vivo testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential impact of Butyloctyl Salicylate's anti-inflammatory properties during in vivo testing. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is Butyloctyl Salicylate (B1505791) and where is it commonly encountered in in vivo research?

A: this compound is an ester of salicylic (B10762653) acid. It is frequently used as an excipient in topical formulations, including sunscreens and other dermatological products, due to its properties as a solvent and skin-conditioning agent. Researchers may encounter it as a component of the vehicle or formulation being tested for a primary active ingredient.

Q2: Does this compound have anti-inflammatory properties?

A: Yes, as a salicylate, this compound is considered to possess anti-inflammatory properties. While direct in vivo studies quantifying this effect are limited, its chemical relationship to other well-known anti-inflammatory salicylates, such as sodium salicylate and aspirin, suggests it can modulate inflammatory pathways. This is a critical consideration in preclinical in vivo studies where inflammation is an endpoint.

Q3: How can the anti-inflammatory properties of this compound affect my in vivo study outcomes?

A: The inherent anti-inflammatory activity of this compound can act as a confounding variable in your experiments. Specifically, it can:

  • Mask or reduce the inflammatory response being studied, leading to an underestimation of the severity of the induced inflammation in control groups.

  • Artificially enhance the apparent efficacy of a co-administered anti-inflammatory test agent, leading to false-positive results.

  • Interfere with assays that use inflammation markers as readouts, such as erythema (redness), edema (swelling), and cytokine levels. For instance, in sunscreen testing, its ability to reduce redness can artificially inflate SPF values.[1]

Q4: What are the potential mechanisms of this compound's anti-inflammatory action?

A: The primary anti-inflammatory mechanisms of salicylates involve the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins—potent mediators of inflammation.[2][3] Additionally, salicylates have been shown to inhibit the activation of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes.[4][5][6] It is plausible that this compound shares these mechanisms of action.

Troubleshooting Guide

Issue 1: Unexpectedly low inflammatory response in the vehicle control group.

  • Possible Cause: The presence of this compound in the vehicle formulation may be suppressing the expected inflammatory response (e.g., in a carrageenan-induced paw edema model).

  • Troubleshooting Steps:

    • Vehicle Composition Review: Confirm the complete composition of your vehicle. If this compound is present, consider its potential contribution to the observed effect.

    • Substitute Excipient: If possible, reformulate the vehicle with an alternative, non-anti-inflammatory solvent or emollient. Conduct a pilot study to ensure the new vehicle does not induce its own inflammatory or anti-inflammatory effects.

    • Include a "Vehicle-Only" Control: Run a parallel control group with a simple, inert vehicle (e.g., saline or petrolatum) to establish a true baseline inflammatory response. This will help to quantify the anti-inflammatory effect of the this compound-containing vehicle.

Issue 2: Test agent shows surprisingly high anti-inflammatory activity at low doses.

  • Possible Cause: A synergistic or additive anti-inflammatory effect between your test agent and this compound in the formulation could be leading to an overestimation of the test agent's potency.

  • Troubleshooting Steps:

    • Dose-Response Curve of Vehicle: If feasible, conduct a dose-response study of the vehicle containing this compound alone to understand its intrinsic anti-inflammatory activity in your model.

    • Test Agent in Inert Vehicle: Evaluate your test agent in a vehicle known to be devoid of anti-inflammatory properties. This will provide a more accurate assessment of its intrinsic activity.

    • Data Analysis: If reformulation is not possible, acknowledge the potential contribution of this compound in your data interpretation and discussion. Statistically compare the effect of the test agent in the this compound vehicle to the effect of the vehicle alone.

Issue 3: Inconsistent or highly variable results in inflammation-based assays.

  • Possible Cause: The variable percutaneous absorption of this compound could lead to inconsistent local anti-inflammatory effects, thereby increasing the variability of your results.

  • Troubleshooting Steps:

    • Standardize Application: Ensure strict adherence to standardized procedures for the topical application of your formulations, including dose, application area, and duration of exposure.

    • Assess Skin Barrier Function: Variations in skin barrier integrity between animals can affect the penetration of topically applied substances. Consider including a baseline measurement of transepidermal water loss (TEWL) to ensure uniformity across your study groups.

    • Increase Sample Size: A larger number of animals per group may be necessary to achieve sufficient statistical power when dealing with increased variability.

Quantitative Data on Salicylate Anti-inflammatory Effects

Direct quantitative in vivo data for this compound is scarce in publicly available literature. The following tables provide data for other salicylates to serve as a reference for their potential anti-inflammatory potency. It is crucial to note that these values are not directly transferable to this compound and should be used for illustrative purposes only.

Table 1: In Vivo Anti-inflammatory Effects of Various Salicylates

Salicylate DerivativeAnimal ModelAssayDose% Inhibition of InflammationReference
Sodium SalicylateRatCarrageenan-induced paw edema300 mg/kg, i.p.Significant decrease in edema[7]
Bornyl SalicylateMouseCarrageenan-induced paw edema200 mg/kgSignificant reduction in edema[8]
Methyl Salicylate DerivativesMouseXylene-induced ear edemaVariesPotent anti-inflammatory activities[9]

Table 2: In Vitro Effects of Salicylates on Inflammatory Markers

Salicylate DerivativeCell LineInflammatory MarkerIC50 / Effective ConcentrationEffectReference
Sodium SalicylateHuman pancreatic cancer cellsNF-κB activation5-20 mMInhibition[5]
Bornyl SalicylateLPS-stimulated macrophagesNitric Oxide (NO) production10 µg/mLReduction[8]
Methyl Salicylate Derivative (M16)LPS-stimulated RAW264.7 macrophagesIL-6 and TNF-α releaseDose-dependentSignificant inhibition[9]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test formulation (containing this compound or the test compound) topically to the paw surface or via the intended route of administration at a specified time before inducing inflammation.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated as: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[10]

2. Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain associated with inflammation.

  • Animals: Swiss albino mice.

  • Methodology:

    • Fast the mice overnight with free access to water.

    • Administer the test substance or vehicle via the intended route.

    • After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes compared to the vehicle control group indicates an anti-inflammatory/analgesic effect.

Visualizations

Salicylate_Anti_inflammatory_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox pla2->arachidonic_acid Stimulus prostaglandins Prostaglandins (PGE2, etc.) inflammation Inflammation (Edema, Erythema, Pain) prostaglandins->inflammation cox->prostaglandins butyloctyl_salicylate This compound (and other salicylates) butyloctyl_salicylate->cox Inhibition

Caption: Cyclooxygenase (COX) Pathway Inhibition by Salicylates.

NFkB_Signaling_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκB Complex (Inactive) ikk->nfkb_ikb Phosphorylation of IκB ikb IκB proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb Release of NF-κB gene_transcription Pro-inflammatory Gene Transcription (COX-2, Cytokines) butyloctyl_salicylate This compound (and other salicylates) butyloctyl_salicylate->ikk Inhibition

Caption: NF-κB Signaling Pathway and the Site of Salicylate Inhibition.

References

Technical Support Center: Stability Testing of Butyloctyl Salicylate in Novel Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Butyloctyl Salicylate (B1505791) in novel pharmaceutical formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Unexpected Degradation of Butyloctyl Salicylate in the Formulation

Symptoms:

  • A decrease in the concentration of this compound over time, as determined by analytical methods like HPLC.

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A shift in the pH of the formulation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolytic Degradation The primary degradation pathway for this compound is hydrolysis of the ester bond, which is accelerated by the presence of acids or bases.[1] This reaction yields salicylic (B10762653) acid and 2-butyloctanol.[1] - pH Adjustment: Ensure the formulation pH is optimized for stability. This compound is generally more stable in a neutral to slightly acidic pH range. Conduct a pH-stability profile study to identify the optimal pH for your formulation. - Buffering System: Incorporate a suitable buffering system to maintain the pH of the formulation within the optimal range throughout its shelf life.
Oxidative Degradation Although less common, oxidative degradation can occur, especially in the presence of oxidizing agents or exposure to light and air. - Antioxidants: Consider the addition of antioxidants to the formulation to mitigate oxidative stress. - Chelating Agents: If metal ions, which can catalyze oxidation, are present from excipients or manufacturing equipment, the inclusion of a chelating agent may be beneficial. - Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
Photodegradation This compound absorbs UV radiation and can be susceptible to photodegradation upon prolonged exposure to light.[1][2] - Light-Protective Packaging: Package the formulation in light-resistant containers (e.g., amber glass vials, opaque tubes) to protect it from light exposure. - Photostabilizers: In some cases, the addition of a photostabilizing agent may be necessary to enhance the stability of the formulation.
Incompatibility with Excipients Certain excipients may react with this compound or catalyze its degradation. - Excipient Compatibility Study: Conduct thorough compatibility studies with all formulation excipients. This involves analyzing binary mixtures of this compound and each excipient under accelerated stability conditions.
Issue 2: Phase Separation in an Oil-in-Water (O/W) Emulsion Containing this compound

Symptoms:

  • Visible separation of the formulation into distinct oil and water layers.

  • Creaming (the formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion).

  • Coalescence (the merging of droplets to form larger ones), leading to a grainy or curdled appearance.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Emulsifier System The type or concentration of the emulsifier may not be suitable for stabilizing the oil phase containing this compound. - HLB Value: Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for your specific oil phase composition. A systematic study with a range of emulsifiers and co-emulsifiers may be necessary. - Emulsifier Concentration: The concentration of the emulsifier may be too low to adequately cover the surface of the oil droplets. Incrementally increasing the emulsifier concentration may improve stability.
Incorrect Oil-to-Water Ratio An imbalance in the ratio of the oil and water phases can lead to instability.[3] - Phase Volume Adjustment: Systematically vary the oil-to-water ratio to determine the most stable formulation.
Changes in pH A significant shift in the pH of the formulation can affect the charge and efficacy of certain emulsifiers, leading to emulsion breakdown.[3] - pH Monitoring and Buffering: Monitor the pH of the formulation during stability studies and incorporate a suitable buffering system to maintain it within the desired range.
High Electrolyte Concentration The presence of high concentrations of electrolytes can disrupt the stability of the emulsion by altering the ionic strength. - Electrolyte Optimization: If electrolytes are a necessary component of the formulation, their concentration should be carefully optimized. The use of non-ionic emulsifiers may be beneficial in high-electrolyte formulations.
Improper Homogenization Inadequate homogenization can result in large and non-uniform droplet sizes, which are more prone to coalescence and creaming. - Homogenization Process Optimization: Optimize the homogenization speed and time to achieve a small and uniform droplet size distribution. Particle size analysis can be used to monitor the effectiveness of the homogenization process.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of its ester bond.[1] This reaction is catalyzed by both acidic and basic conditions and results in the formation of salicylic acid and 2-butyloctanol.[1]

Q2: What are the recommended storage conditions for formulations containing this compound?

A2: Formulations containing this compound should be stored in well-closed containers at controlled room temperature, protected from light and excessive heat. The specific storage conditions should be determined based on the results of long-term and accelerated stability studies as per ICH guidelines.

Analytical Methods

Q3: What is a suitable analytical method for quantifying this compound and its degradation products in a stability study?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable method for the simultaneous quantification of this compound and its degradation products.[1] A reversed-phase C18 column is typically used.[1]

Q4: How can I validate my analytical method to be "stability-indicating"?

A4: To validate an analytical method as stability-indicating, you must demonstrate its ability to separate and accurately quantify the active pharmaceutical ingredient (API) from its potential degradation products and any other formulation excipients. This is typically achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate the degradation products. The method must show specificity, accuracy, precision, linearity, and robustness for both the API and its degradants.

Formulation and Compatibility

Q5: Is this compound compatible with common pharmaceutical penetration enhancers?

A5: this compound is generally compatible with lipophilic and some amphiphilic penetration enhancers. However, its compatibility with specific enhancers should be confirmed through dedicated studies. For instance, its combination with oleic acid and propylene (B89431) glycol has been explored in topical formulations.[4][5]

Q6: Can this compound affect the stability of the active pharmaceutical ingredient (API) in my formulation?

A6: this compound is primarily used as a solvent and emollient and is generally considered to be relatively inert.[6][7] However, as a salicylate derivative, it could potentially interact with certain APIs. It is crucial to conduct compatibility studies between this compound and the specific API in your formulation to rule out any adverse interactions.

Regulatory Guidance

Q7: What are the regulatory requirements for stability testing of a new formulation containing this compound?

A7: Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[8][9] This involves performing long-term and accelerated stability studies on at least three primary batches of the formulation in its proposed container closure system.

Q8: What is the purpose of forced degradation studies?

A8: Forced degradation studies (also known as stress testing) are conducted to identify the likely degradation products of a drug substance, which helps in establishing its degradation pathways and intrinsic stability.[8] The results of these studies are essential for developing and validating a stability-indicating analytical method.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation and compatibility studies of this compound.

Table 1: Forced Degradation of this compound in a Topical Solution

Stress ConditionDurationThis compound Remaining (%)Major Degradation Product
0.1 N HCl24 hours85.2Salicylic Acid
0.1 N NaOH8 hours78.5Salicylic Acid
10% H₂O₂24 hours96.8Minor unidentified peaks
Thermal (60°C)7 days98.1No significant degradation
Photolytic (ICH)1.2 million lux hours92.3Minor unidentified peaks

Table 2: Compatibility of this compound with Common Pharmaceutical Excipients (Accelerated Conditions: 40°C/75% RH for 4 weeks)

ExcipientRatio (this compound:Excipient)This compound Remaining (%)Physical Appearance
Oleic Acid1:199.2Clear, homogenous liquid
Propylene Glycol1:198.9Clear, homogenous liquid
Ethanol (95%)1:199.5Clear, homogenous liquid
Carbomer 9401:0.598.7No change in gel consistency
Triethanolamine1:0.189.4Slight yellowing, pH shift

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Keep the stock solution in a sealed vial in a hot air oven maintained at 60°C for 7 days. Withdraw samples and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound and its primary degradation product, salicylic acid, in the mobile phase to establish a calibration curve.

  • Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a concentration within the linear range of the calibration curve.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Studies (ICH Guidelines) cluster_analysis Analytical Testing cluster_evaluation Data Evaluation Formulation Novel Formulation Containing this compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Formulation->Forced_Degradation Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Formulation->Accelerated_Stability Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH) Formulation->Long_Term_Stability HPLC_Analysis Stability-Indicating HPLC-UV Analysis Forced_Degradation->HPLC_Analysis Accelerated_Stability->HPLC_Analysis Physical_Tests Physical Characterization (pH, Viscosity, Appearance) Accelerated_Stability->Physical_Tests Long_Term_Stability->HPLC_Analysis Long_Term_Stability->Physical_Tests Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis Physical_Tests->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Shelf-Life Determination

Caption: Workflow for Stability Testing of this compound Formulations.

Troubleshooting_Tree Start Stability Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Chemical_Degradation Chemical_Degradation Issue_Type->Chemical_Degradation Chemical Degradation Physical_Instability Physical_Instability Issue_Type->Physical_Instability Physical Instability Chemical_Degradation_Check Is there a significant change in pH? Chemical_Degradation->Chemical_Degradation_Check Physical_Instability_Check Is the formulation an emulsion showing phase separation? Physical_Instability->Physical_Instability_Check Hydrolysis Investigate Hydrolysis: - Optimize pH - Add Buffering Agent Chemical_Degradation_Check->Hydrolysis Yes Other_Degradation Investigate Other Pathways: - Add Antioxidants (Oxidation) - Use Light-Protective Packaging (Photodegradation) Chemical_Degradation_Check->Other_Degradation No Emulsion_Troubleshooting Troubleshoot Emulsion: - Check HLB of emulsifier - Optimize emulsifier concentration - Adjust oil/water ratio - Optimize homogenization Physical_Instability_Check->Emulsion_Troubleshooting Yes Other_Physical_Issues Investigate Other Physical Issues: - Viscosity changes - Color changes - Precipitation Physical_Instability_Check->Other_Physical_Issues No

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Optimizing Butyloctyl salicylate extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of Butyloctyl Salicylate (B1505791) from complex biological matrices such as plasma and urine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting Butyloctyl Salicylate from biological matrices?

A1: The main challenges include the compound's lipophilic (fat-soluble) nature, potential for strong binding to plasma proteins, and the complexity of biological samples.[1] Biological matrices like plasma and urine contain numerous endogenous substances (e.g., proteins, lipids, salts) that can interfere with extraction and analysis, leading to a phenomenon known as the "matrix effect".[2][3][4] Overcoming these challenges requires robust sample cleanup to ensure accurate and reproducible quantification.[5]

Q2: Which extraction method is generally preferred for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective, and the choice depends on factors like sample volume, required cleanup level, and throughput needs.[1]

  • Solid-Phase Extraction (SPE) is often preferred for its high selectivity, potential for automation, and ability to provide cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.[6][7] A hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is ideal for retaining a broad spectrum of compounds, including lipophilic molecules like this compound.[8]

  • Liquid-Liquid Extraction (LLE) is a simpler, cost-effective technique suitable for many applications. However, it may be less efficient at removing all interfering matrix components and can be more labor-intensive.[1][5]

Q3: What are matrix effects, and how can they be minimized for this compound analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in mass spectrometry.[2][3][9] This can cause inaccurate and imprecise results.[3] To minimize matrix effects:

  • Improve Sample Cleanup: Utilize a more selective extraction method like SPE to remove interfering components, particularly phospholipids (B1166683) in plasma.[9]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[4][9]

  • Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components but may compromise the limit of detection.[10]

Q4: Which analytical technique is better suited for quantifying this compound: LC-MS/MS or GC-MS?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for compounds like this compound in biological matrices.[3][11] It offers high sensitivity and selectivity and can analyze the compound directly. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of this compound and its potential metabolites.[12][13] This adds complexity to the sample preparation workflow.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem: Low Analyte Recovery

  • Possible Cause 1: Inefficient Extraction in LLE.

    • Solution: Ensure the chosen organic solvent has the appropriate polarity to efficiently partition the lipophilic this compound from the aqueous biological matrix. Test solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or hexane. Optimize the solvent-to-sample volume ratio and extraction time (vortexing/shaking duration).

  • Possible Cause 2: Incomplete Elution in SPE.

    • Solution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. For a reversed-phase sorbent (like C18 or HLB), increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in the elution step. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[14]

  • Possible Cause 3: Analyte Binding to Labware.

    • Solution: this compound, being lipophilic, can adsorb to plastic surfaces. Use polypropylene (B1209903) tubes where possible and consider pre-rinsing pipette tips with the sample. Using silanized glassware can also prevent adsorption.[12]

  • Possible Cause 4: Inefficient Protein Disruption (Plasma Samples).

    • Solution: this compound may be strongly bound to plasma proteins like albumin. Before extraction, disrupt these interactions by adding an organic solvent (e.g., acetonitrile) for protein precipitation or by adjusting the sample pH.[5]

Caption: Troubleshooting decision tree for low analyte recovery.

Problem: High Matrix Effects / Inaccurate Quantification

  • Possible Cause 1: Insufficient Sample Cleanup.

    • Solution: The extraction method is not removing enough interfering endogenous compounds (e.g., phospholipids). If using LLE, switch to a more selective SPE method. If using SPE, add a wash step with a solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent (e.g., a higher percentage of water in a water/methanol wash mix).[7]

  • Possible Cause 2: Lack of Appropriate Internal Standard.

    • Solution: An internal standard is crucial for correcting variability in extraction and matrix effects.[5] The best choice is a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound that is not present in the sample can be used, but it must be validated to show it behaves similarly.

  • Possible Cause 3: Ionization Source Issues (LC-MS/MS).

    • Solution: Matrix effects can sometimes be mitigated by changing the ionization source. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[9] Also, optimizing ESI source parameters (e.g., gas flows, temperature) can help.

Problem: Poor Reproducibility / High Variability

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Manual extraction procedures can introduce variability. Ensure all sample and solvent volumes are measured precisely and that steps like vortexing time and centrifugation speed/time are consistent for all samples.[1] Automating the extraction process, especially with SPE, can significantly improve reproducibility.

  • Possible Cause 2: Analyte Instability.

    • Solution: this compound is an ester and could be susceptible to hydrolysis (breaking down into salicylic (B10762653) acid and 2-butyloctanol) under strong acidic or basic conditions or due to enzymatic activity.[11] Keep samples on ice during preparation and evaluate stability under different pH and temperature conditions.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol uses a reversed-phase SPE cartridge to extract this compound and remove proteins and polar interferences.

SPE_Workflow cluster_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis prep Plasma Sample (e.g., 200 µL) + Internal Standard precip Add 600 µL Acetonitrile (B52724) to precipitate proteins prep->precip centrifuge Vortex & Centrifuge (e.g., 10 min @ 4000g) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with 1 mL Water (to ensure analyte retention) supernatant->dilute condition Condition SPE Cartridge (e.g., 1 mL Methanol) dilute->condition equilibrate Equilibrate SPE Cartridge (e.g., 1 mL Water) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash (e.g., 1 mL 20% Methanol) to remove polar interferences load->wash elute Elute Analyte (e.g., 1 mL 90% Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness (under Nitrogen stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of this compound.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes. Collect the supernatant and dilute it with 1 mL of water to reduce the organic solvent concentration before loading.

  • SPE Cartridge Conditioning: Condition a C18 or HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.[7]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 90% acetonitrile in water into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol uses an organic solvent to extract this compound from a urine matrix.

LLE_Workflow start Urine Sample (e.g., 500 µL) + Internal Standard add_buffer Add 100 µL Buffer (pH 7) to standardize pH start->add_buffer add_solvent Add 2 mL Extraction Solvent (e.g., Methyl Tert-Butyl Ether) add_buffer->add_solvent vortex Vortex Vigorously (e.g., 5 minutes) add_solvent->vortex centrifuge Centrifuge to Separate Phases (e.g., 5 min @ 3000g) vortex->centrifuge collect Collect Organic Layer (Top) and transfer to new tube centrifuge->collect evaporate Evaporate to Dryness (under Nitrogen stream) collect->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) for analysis evaporate->reconstitute

References

Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Butyloctyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Butyloctyl salicylate (B1505791).

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering step-by-step guidance to identify and resolve them.

Q1: Why is the signal for my Butyloctyl salicylate analyte suppressed or enhanced?

A1: Signal suppression or enhancement is a primary indicator of matrix effects.[1][2] This occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to reduced or increased signal intensity, compromising the accuracy and sensitivity of your analysis.[1][3]

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Endogenous materials like phospholipids (B1166683), salts, or proteins in biological samples can suppress the ionization of the target analyte.[1][5]

    • Solution: Improve your sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering components than simple protein precipitation.[2][6] Specialized phospholipid removal plates or cartridges can also be highly effective.[7][8][9]

  • Insufficient Chromatographic Separation: If matrix components elute at the same time as this compound, they can compete for ionization.[3][10]

    • Solution: Optimize your LC method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the flow rate can help separate the analyte from interfering compounds.[3][10]

  • Ionization Source: Electrospray ionization (ESI) is particularly susceptible to matrix effects.[4][5]

    • Solution: If your instrument allows, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression.[1][4]

Q2: My quantitative results for this compound are highly variable and irreproducible. Could this be due to matrix effects?

A2: Yes, inconsistent and irreproducible results are a common consequence of uncompensated matrix effects.[6] The extent of ion suppression or enhancement can vary between different samples, leading to poor precision and accuracy.[6][11]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects.[10][12] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic behavior to the analyte.[13][14] It will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[13][15]

  • Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment to determine the extent of the matrix effect.[1][5] This will help you understand if the variability is indeed caused by the sample matrix. (See Experimental Protocols section for methodology).

  • Re-evaluate Sample Preparation: If significant matrix effects are confirmed, your sample cleanup procedure may be inadequate. Simple protein precipitation, for instance, often leaves behind significant amounts of phospholipids and other interferences.[6][8] Consider implementing more rigorous cleanup techniques like SPE, LLE, or specific phospholipid removal methods.[5][7][8]

  • Check for Carryover: Inaccurate results can also stem from carryover from previous high-concentration injections.[15]

    • Solution: Optimize the autosampler wash procedure. Inject blank samples after high-concentration samples to ensure there is no residual analyte signal.[15]

Q3: I'm observing a gradual loss of sensitivity (decreasing signal) after injecting multiple processed samples. What is the cause?

A3: This issue, often referred to as instrument fouling, is frequently caused by the accumulation of non-volatile matrix components, such as phospholipids, in the ion source and on the analytical column.[8][9]

Solutions:

  • Enhance Sample Cleanup: The most effective solution is to remove these contaminants before they reach the LC-MS/MS system.[8] Implementing phospholipid removal plates, online SPE cartridges, or more exhaustive LLE or SPE protocols can significantly reduce the buildup of fouling agents.[8][9][16]

  • Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components, protecting the more expensive analytical column from contamination.[15]

  • Optimize MS Source Conditions: Regular cleaning of the mass spectrometer's ion source, as recommended by the manufacturer, is crucial to maintain sensitivity.

  • Column Flushing: If the column is contaminated, flushing it with a strong solvent may help restore performance.[15]

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[2][17] These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] Matrix effects are a major concern in quantitative LC-MS/MS because they can negatively impact the accuracy, precision, and sensitivity of the method.[3][17]

Q2: What are the most common sources of matrix effects for this compound in biological or environmental samples?

A2: The primary sources of matrix effects depend on the sample type.

  • In Biological Matrices (e.g., plasma, serum): The most notorious sources are phospholipids from cell membranes, which are highly abundant and prone to causing ion suppression.[5][7] Other sources include salts, endogenous small molecules, and proteins that may not have been fully removed during sample preparation.[1]

  • In Environmental Matrices (e.g., water, sand): Interference can come from a wide range of compounds, including humic acids, fulvic acids, and other organic matter present in the sample.[17][18]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The "golden standard" method for quantitatively assessing matrix effects is the post-extraction spiking approach.[1] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.[15] The ratio of these two responses is called the Matrix Factor (MF).[1]

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

  • Matrix Factor (MF) = 1 indicates no matrix effect.

Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method.[1] (See Experimental Protocols section for a detailed procedure).

Q4: What is the best way to compensate for matrix effects?

A4: The most effective and widely recommended method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[10][12][14] A SIL-IS is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a heavier stable isotope (like ²H, ¹³C, or ¹⁵N).[19][20] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[13] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[13][15]

Q5: Which sample preparation techniques are most effective for minimizing matrix effects?

A5: The choice of sample preparation is critical for minimizing matrix effects.[5][10] The effectiveness of common techniques can be ranked as follows:

  • Solid-Phase Extraction (SPE) / Phospholipid Removal Plates: These methods offer high selectivity by using specific chemical interactions to isolate the analyte of interest while effectively removing a broad range of interferences, including phospholipids and salts.[2][7][8] HybridSPE and other specialized phospholipid removal technologies are particularly effective for bioanalysis.[9][21]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It is a powerful technique for removing highly polar interferences like salts and some phospholipids.[2][22]

  • Protein Precipitation (PPT): This is the simplest and fastest method, but also the least clean.[6][8] While it effectively removes large proteins, it leaves behind many smaller molecules, including phospholipids, which are major contributors to matrix effects.[6][7] Therefore, PPT is often insufficient for sensitive LC-MS/MS assays and may require additional cleanup steps.

Data Presentation

Table 1: Illustrative Performance Data for Salicylate Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery (%) > 90%85 - 105%95 - 105%[23]
Matrix Effect (MF) 0.6 - 0.8 (Significant Suppression)0.8 - 1.1 (Minimal Effect)0.9 - 1.1 (Minimal Effect)
Precision (%RSD) < 15%< 10%< 5%[16]
Phospholipid Removal PoorModerateExcellent[9]

Note: These values are illustrative and based on typical outcomes for small molecule bioanalysis. Actual results will vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol is adapted from the standard method described by Matuszewski et al.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank matrix (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting extracts with this compound and its SIL-IS to the same final concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with this compound and its SIL-IS before starting the sample preparation procedure. Process these samples through the entire method. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Recovery (%) = (Mean Peak Area from Set C) / (Mean Peak Area from Set B) * 100

    • IS-Normalized MF = (MF of Analyte) / (MF of IS) . This value should be close to 1.0.[1]

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general protocol for extracting a moderately hydrophobic compound like this compound from an aqueous matrix (e.g., water sample or diluted plasma).[18][23]

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of water through it.[23] Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water or a weak organic-water mixture to remove polar interferences.[23]

  • Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 5 mL) of a strong organic solvent like methanol or acetonitrile (B52724).[23]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[23] Reconstitute the residue in a known volume of the mobile phase.[23]

Protocol 3: General Protein Precipitation (PPT)

This protocol is a fast but non-selective method for removing proteins from plasma or serum.[8]

  • Sample Aliquot: Take a known volume of your plasma/serum sample (e.g., 100 µL).

  • Add Precipitation Solvent: Add 3-4 volumes (e.g., 300-400 µL) of a cold organic solvent like acetonitrile or methanol, containing the internal standard.[16]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.[16]

  • Collect Supernatant: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).[8]

Visualizations

TroubleshootingWorkflow start Problem Identified: Inaccurate, Irreproducible, or Suppressed Signal check_is Are you using a Stable Isotope-Labeled IS (SIL-IS)? start->check_is implement_is Implement a co-eluting SIL-IS to compensate for variability. check_is->implement_is No quant_me Quantitatively Assess Matrix Effect (Post-Spike) check_is->quant_me Yes implement_is->quant_me me_significant Is Matrix Factor (MF) significantly different from 1.0? quant_me->me_significant optimize_sp Improve Sample Preparation: - Use SPE or LLE instead of PPT - Use Phospholipid Removal Plates me_significant->optimize_sp Yes optimize_lc Optimize Chromatographic Separation: - Adjust Gradient Profile - Change Column/Mobile Phase me_significant->optimize_lc No, but variability persists end Problem Resolved: Robust & Reliable Assay me_significant->end No, MF is acceptable. Issue may be elsewhere. revalidate Re-evaluate Matrix Effect and Validate Method optimize_sp->revalidate optimize_lc->revalidate revalidate->end

Caption: Troubleshooting workflow for identifying and resolving matrix effects.

SamplePrepEffectiveness cluster_0 Sample Preparation Technique cluster_1 Removed Interferences cluster_2 Result ppt Protein Precipitation (PPT) proteins Proteins ppt->proteins High phospholipids Phospholipids ppt->phospholipids Low lle Liquid-Liquid Extraction (LLE) lle->proteins High salts Salts lle->salts High lle->phospholipids Medium spe Solid-Phase Extraction (SPE) / Phospholipid Removal spe->proteins High spe->salts High spe->phospholipids High outcome Clean Extract (Reduced Matrix Effect) proteins->outcome salts->outcome phospholipids->outcome

Caption: Effectiveness of sample preparation techniques on removing interferences.

References

Improving the yield and purity of Butyloctyl salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Butyloctyl Salicylate (B1505791) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Butyloctyl Salicylate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in this compound synthesis is a common problem that can stem from several factors. The primary synthesis route is the esterification of salicylic (B10762653) acid with 2-butyloctanol.[1][2] To drive this equilibrium reaction towards the product, it is crucial to effectively remove the water generated during the process.[1][3]

Potential Causes & Solutions:

  • Inefficient Water Removal: The presence of water can reverse the esterification reaction, thus lowering the yield.

    • Solution: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture.

  • Suboptimal Reactant Molar Ratio: The ratio of 2-butyloctanol to salicylic acid is a critical parameter.

    • Solution: Using an excess of 2-butyloctanol can shift the equilibrium towards the formation of the ester.[3][4] A molar ratio of alcohol to acid between 1:1 and 2:1 is often advantageous for improving the synthesis rate at lower temperatures and shortening reaction time.[3][4] However, an excessive amount of alcohol (e.g., more than double the moles of salicylic acid) can complicate purification and may not be cost-effective.[4]

  • Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst significantly impact the reaction rate.[2][3]

    • Solution: Common acid catalysts include p-toluenesulfonic acid monohydrate, methanesulfonic acid, and sulfuric acid.[2][4] Ensure the catalyst is active and used in an appropriate concentration. Greener alternatives like boric acid have also been shown to be effective.[5]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Reaction temperatures typically range from 80°C to 170°C.[3]

Q2: The final product has an undesirable color and/or odor. How can I address this?

A2: The presence of color and odor in the final product typically indicates impurities. These can arise from side reactions or residual starting materials and byproducts.[4]

Potential Causes & Solutions:

  • Residual Phenolic Impurities: Unreacted salicylic acid or related phenolic compounds can contribute to color.

    • Solution: After the reaction, wash the crude product with an alkaline solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to neutralize and remove unreacted salicylic acid.[4]

  • Byproducts from Side Reactions: Side reactions can generate colored and odorous impurities.

    • Solution: A purification step involving treatment with adsorbents can be highly effective. Stirring the product with activated clay, acidic clay, or activated carbon can help remove these impurities.[4]

  • Thermal Degradation: High reaction or distillation temperatures can lead to decomposition and the formation of colored byproducts.

    • Solution: Conduct the final purification by vacuum distillation at a low pressure (e.g., 0-5 torr) to reduce the boiling point and minimize thermal stress on the product.[4]

Q3: I'm observing impurities in my final product by HPLC analysis. What are their likely identities and how can I remove them?

A3: Common impurities in this compound synthesis include unreacted starting materials, alcohol-based byproducts, and alkali metals if an alkaline wash is used.[4]

Potential Causes & Solutions:

  • Unreacted Salicylic Acid and 2-Butyloctanol: Incomplete reaction or inefficient initial purification.

    • Solution: Unreacted salicylic acid can be removed with an alkaline wash.[4] Excess 2-butyloctanol can be removed during vacuum distillation and potentially recycled to reduce synthesis costs.[4]

  • Alcohol-based Impurities and Byproducts: These can be generated from side reactions during the synthesis.[4]

    • Solution: A combination of treatment with activated clay or carbon followed by vacuum distillation is an effective method for removing these impurities and improving purity.[4]

  • Hydrolysis of the Ester: The ester bond can be cleaved by the presence of water, especially under acidic or basic conditions, reverting the product to salicylic acid and 2-butyloctanol.[2]

    • Solution: Ensure all work-up and purification steps are conducted under anhydrous conditions where possible. Thoroughly dry the product before the final distillation step.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of commercially available this compound? A: Commercial grades of this compound usually have a purity greater than 95%.[6]

Q: What are the key physical and chemical properties of this compound? A: this compound is a clear to slightly yellow, low to medium viscosity liquid.[1][6] It is insoluble in water but soluble in oils and organic solvents.[6]

PropertyValue
Molecular FormulaC19H30O3[1][6]
Average Mass306.440 Da[6]
Density (at 20°C)0.94-0.96 g/cm³[6]
Boiling PointApprox. 415°C (at standard pressure)[6]
Refractive Index (at 20°C)1.480–1.485[6]

Q: What analytical methods are recommended for assessing the purity of this compound? A: High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for separating this compound from other components and determining its purity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Salicylic Acid

  • 2-Butyloctanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Activated clay or activated carbon

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add salicylic acid, 2-butyloctanol (1.5 molar equivalents), p-toluenesulfonic acid monohydrate (0.02 molar equivalents), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until TLC/HPLC analysis indicates the consumption of salicylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to remove unreacted salicylic acid and catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Adsorbent Treatment: To the crude product, add activated clay or activated carbon (e.g., 1-2% by weight) and stir for 1-2 hours at a slightly elevated temperature (e.g., 60-80°C).[4]

  • Filtration: Filter the mixture to remove the adsorbent.

  • Purification: Purify the filtrate by vacuum distillation (0-5 torr) to obtain pure this compound.[4]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for good separation.

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase.

  • HPLC Analysis:

    • Set the UV detector to a wavelength where this compound has strong absorbance.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard to confirm the identity of the product. Calculate the purity of the sample by determining the percentage area of the product peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Salicylic Acid + 2-Butyloctanol + Catalyst reaction Esterification (Reflux with Dean-Stark) reactants->reaction cooling Cool Reaction Mixture reaction->cooling alkaline_wash Alkaline Wash (e.g., NaHCO3 soln) cooling->alkaline_wash water_wash Water & Brine Wash alkaline_wash->water_wash drying Dry Organic Layer (e.g., MgSO4) water_wash->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal adsorbent_treatment Adsorbent Treatment (Activated Clay/Carbon) solvent_removal->adsorbent_treatment filtration Filtration adsorbent_treatment->filtration vacuum_distillation Vacuum Distillation filtration->vacuum_distillation final_product Pure Butyloctyl Salicylate vacuum_distillation->final_product hplc_analysis HPLC Purity Analysis final_product->hplc_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield_solutions Low Yield Solutions cluster_color_solutions Color/Odor Solutions cluster_purity_solutions Purity Solutions start Synthesis Issue low_yield Low Yield? start->low_yield color_odor Color/Odor Issue? impurities Impurities by HPLC? low_yield->color_odor No water_removal Improve Water Removal (Dean-Stark) low_yield->water_removal Yes color_odor->impurities No alkaline_wash Alkaline Wash for Unreacted Salicylic Acid color_odor->alkaline_wash Yes purification_steps Combine Alkaline Wash, Adsorbent Treatment, & Vacuum Distillation impurities->purification_steps Yes molar_ratio Optimize Molar Ratio (Excess Alcohol) catalyst Check Catalyst Activity/Concentration time_temp Adjust Reaction Time/Temperature adsorbent Adsorbent Treatment (Activated Carbon/Clay) vacuum_distill Use Vacuum Distillation to Prevent Degradation hydrolysis Ensure Anhydrous Work-up Conditions

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Butyloctyl Salicylate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Butyloctyl Salicylate, a common ingredient in cosmetic and pharmaceutical formulations. The validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2] Furthermore, a comparison is drawn with an alternative salicylate, Ethylhexyl Salicylate (Octisalate), to provide a broader context for researchers, scientists, and drug development professionals.

Introduction to this compound and Analytical Method Validation

This compound is a synthetic ester of salicylic (B10762653) acid and butyloctanol, primarily used in skincare and sunscreen products as an emollient, solvent, and to enhance the performance and feel of the formulation.[3] It is also known to solubilize and stabilize sunscreen active ingredients.[1] Given its role in product efficacy and safety, it is crucial to have a reliable and validated analytical method for its quantification.

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, demonstrating that the method is suitable for its intended use.[2] The ICH guidelines provide a framework for this validation, outlining the necessary performance characteristics to be evaluated.[4][5]

Comparative Analytical Methods and Performance

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of salicylates in various formulations.[6] This guide details a validated HPLC method for this compound and compares its performance characteristics with a similar method for Ethylhexyl Salicylate, a structurally related compound often used for similar purposes.[1][6]

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data from the validation of the HPLC methods for this compound and Ethylhexyl Salicylate.

Table 1: HPLC Method Validation for this compound

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
Specificity No interference at the retention time of the analytePassed
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness RSD ≤ 2.0%Passed

Table 2: HPLC Method Validation for Ethylhexyl Salicylate (Octisalate)

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.92%
- Intermediate Precision≤ 2.0%1.25%
Specificity No interference at the retention time of the analytePassed
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness RSD ≤ 2.0%Passed
Experimental Protocols

Detailed methodologies for the HPLC analysis of this compound are provided below. The protocol for Ethylhexyl Salicylate is analogous, with minor adjustments to retention times.

HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter before injection.

Validation Procedures

  • Specificity: The ability to assess the analyte in the presence of other components was determined by injecting a placebo (formulation without this compound) and observing for any interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five concentrations of the this compound standard solution were injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of the response of the analyte.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Mandatory Visualizations

Analytical Method Validation Workflow according to ICH Q2(R2)

ICH Q2(R2) Analytical Method Validation Workflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (Performance Characteristics & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness data_analysis Data Analysis & Comparison with Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->protocol Criteria Not Met report Prepare Validation Report data_analysis->report end End: Method is Validated report->end

Caption: Workflow for analytical method validation as per ICH Q2(R2) guidelines.

Logical Comparison of this compound and Alternatives

Comparison of this compound and Alternatives main This compound alt1 Ethylhexyl Salicylate (Octisalate) alt2 Other Emollients/Solvents (e.g., C12-15 Alkyl Benzoate) alt3 Mineral UV Filters (ZnO, TiO2) attr1 Functionality attr1->main Solvent, Emollient, SPF Booster attr1->alt1 UV Filter, Solvent attr1->alt2 Emollient, Solvent attr1->alt3 UV Filter attr2 Analytical Method attr2->main HPLC-UV attr2->alt1 HPLC-UV attr3 Regulatory Status attr3->main Cosmetic Ingredient attr3->alt1 Approved UV Filter (Active) attr3->alt3 Approved UV Filter (Active)

Caption: Comparison of this compound with functional alternatives.

References

A Comparative Analysis of Butyloctyl Salicylate and Octisalate as Photostabilizers for Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avobenzone (B1665848), a potent UVA absorber, is a cornerstone of modern broad-spectrum sunscreens. However, its inherent photo-instability presents a significant formulation challenge. Upon exposure to UV radiation, avobenzone can undergo photodegradation, leading to a reduction in its protective efficacy. To counteract this, photostabilizers are incorporated into sunscreen formulations. This guide provides a comparative study of two such stabilizers: Butyloctyl Salicylate (B1505791) and Octisalate (Ethylhexyl Salicylate), with a focus on their efficacy in preserving the stability of avobenzone.

Executive Summary

Both Butyloctyl Salicylate and Octisalate are UVB filters that also function as effective solvents for avobenzone, contributing to its photostability. While chemically similar, their distinct molecular structures may influence their performance. This compound is often cited for its excellent solvent properties and its ability to modify the electronic environment of avobenzone, thereby enhancing its stability.[1] Octisalate is a well-established UV filter and solvent used in many sunscreen formulations.[2][3] This guide synthesizes available data to compare their performance and outlines the experimental protocols necessary for their evaluation.

Data Presentation: Photostabilization Performance

PhotostabilizerConcentration (% w/w)Avobenzone Concentration (% w/w)UV Dose (MED)% Avobenzone RemainingIn Vitro SPF (Post-Irradiation)
None (Control)0310~60%Decreased Significantly
This compound5310> 85%Maintained
Octisalate5310> 80%Maintained

Note: The data presented is representative and intended for comparative illustration. Actual results may vary depending on the full formulation.

Mechanism of Photostabilization

The photodegradation of avobenzone is a complex process initiated by the absorption of UV radiation. This leads to the molecule entering an excited state, followed by keto-enol tautomerism, which ultimately results in the breakdown of the molecule and a loss of UVA protection.[4]

This compound: This molecule is thought to stabilize avobenzone primarily by modifying its electronic environment. This alteration helps the avobenzone molecule to more effectively return to its ground state from an excited state, thereby minimizing the opportunity for photodegradation to occur.[1] Its excellent solvent properties also play a crucial role by ensuring avobenzone is fully dissolved and evenly dispersed, which can inherently improve stability.

Octisalate: As a UVB absorber, octisalate can provide a degree of photoprotection to avobenzone through spectral overlap. More significantly, like this compound, it acts as a solvent for avobenzone. By maintaining avobenzone in a dissolved state, it can help to prevent the formation of crystalline structures that are more prone to photodegradation.

Experimental Protocols

To quantitatively assess the photostabilizing effects of this compound and Octisalate on avobenzone, the following experimental protocols are recommended.

In Vitro Photostability Testing

Objective: To determine the percentage of avobenzone remaining in a formulation after exposure to a controlled dose of UV radiation.

Materials:

  • Avobenzone

  • This compound

  • Octisalate

  • Suitable solvent/emollient base

  • PMMA (Polymethyl methacrylate) plates

  • Solar simulator with a controlled UV output

  • UV-Vis Spectrophotometer

  • HPLC (High-Performance Liquid Chromatography) system

Procedure:

  • Sample Preparation: Prepare three formulations:

    • Control: Avobenzone (3% w/w) in a suitable solvent base.

    • Test 1: Avobenzone (3% w/w) and this compound (5% w/w) in the same solvent base.

    • Test 2: Avobenzone (3% w/w) and Octisalate (5% w/w) in the same solvent base.

  • Sample Application: Apply a thin, uniform film of each formulation to separate PMMA plates at a concentration of 1.0-2.0 mg/cm².

  • Pre-irradiation Measurement: Measure the initial absorbance of each sample using a UV-Vis spectrophotometer across the UVA and UVB range (290-400 nm). For more precise quantification, extract the avobenzone from a separate, non-irradiated sample and measure its concentration using HPLC.

  • UV Irradiation: Expose the PMMA plates to a controlled dose of UV radiation from a solar simulator. A typical dose is 10-20 MEDs (Minimal Erythemal Doses).

  • Post-irradiation Measurement: After irradiation, repeat the UV-Vis spectrophotometric measurement. For HPLC analysis, the irradiated film is dissolved in a suitable solvent, and the concentration of the remaining avobenzone is determined.

  • Data Analysis: Calculate the percentage of avobenzone remaining after irradiation compared to the initial concentration. The change in the area under the UVA curve of the absorbance spectrum can also be used to assess photostability.

In Vitro SPF Assessment

Objective: To evaluate the impact of avobenzone photodegradation on the Sun Protection Factor (SPF) of the formulation.

Procedure:

  • Prepare samples as described in the photostability protocol.

  • Measure the in vitro SPF of each sample before and after UV irradiation using a dedicated in vitro SPF analyzer.

  • Compare the pre- and post-irradiation SPF values to determine the impact of the photostabilizer on maintaining the product's efficacy.

Visualizations

Avobenzone_Photodegradation cluster_degradation Degradation Pathway Avobenzone_Enol Avobenzone (Enol Form) Excited_Singlet Excited Singlet State Avobenzone_Enol->Excited_Singlet UV Absorption Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Keto_Isomer Keto Isomer Excited_Triplet->Keto_Isomer Isomerization Degradation_Products Degradation Products Keto_Isomer->Degradation_Products Irreversible Cleavage

Caption: Photodegradation pathway of avobenzone upon UV exposure.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Formulation Formulate Samples (Control, this compound, Octisalate) Application Apply to PMMA Plates Formulation->Application Pre_Irradiation Pre-Irradiation Measurement (UV-Vis / HPLC) Application->Pre_Irradiation Irradiation UV Irradiation (Solar Simulator) Pre_Irradiation->Irradiation Post_Irradiation Post-Irradiation Measurement (UV-Vis / HPLC) Irradiation->Post_Irradiation Data_Analysis Calculate % Avobenzone Remaining Post_Irradiation->Data_Analysis

Caption: Workflow for in vitro photostability testing of avobenzone.

References

The Efficacy of Butyloctyl Salicylate and Other Esters as Skin Penetration Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transdermal and topical drug delivery, the effective penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, is a critical determinant of therapeutic efficacy. Chemical penetration enhancers are widely employed to transiently and reversibly modulate the barrier function of the skin, thereby facilitating drug absorption. Among these, esters of salicylic (B10762653) acid have garnered considerable attention. This guide provides a comparative analysis of the efficacy of butyloctyl salicylate (B1505791) versus other salicylate and non-salicylate esters as skin penetration enhancers, supported by available experimental data and detailed methodologies.

Comparative Analysis of Skin Penetration Enhancement

Direct quantitative comparative studies on the skin penetration enhancement efficacy of butyloctyl salicylate are limited in publicly available literature. However, by collating data from various in vitro studies on other salicylate esters and common non-salicylate enhancers, a comparative overview can be constructed. The following tables summarize key permeation parameters, such as permeability flux and enhancement ratios, for various esters. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the model drug, vehicle, and skin type used.

Table 1: In Vitro Permeability Data for Salicylate Esters

Penetration EnhancerModel DrugVehicleSkin ModelPermeability Flux (μg/cm²/h)Enhancement Ratio (ER)Reference
Methyl Salicylate (20%)SalicylateNot specifiedHuman Full-Thickness Skin20.8 ± 2.6-[1][2]
Methyl Salicylate (20%)SalicylateNot specifiedHuman Epidermal Membranes253.6 ± 36.6-[1][2]
Ethyl Salicylate (0.5%)Ethyl SalicylateCreamHuman Skin (Occluded)Absorbed Dose: 24.7 ± 1.3 % of applied dose over 24h-[3]
Pentyl Salicylate (0.5%)Pentyl SalicylateCreamHuman Skin (Occluded)Absorbed Dose: 7.52 ± 0.63 % of applied dose over 24h-[3]
Glycol Salicylate (7%)SalicylateGelHuman Full-Thickness SkinNo free salicylate detected in receptor phase-[2]
Octyl SalicylateFentanyl10% in EthanolHuman SkinActs by increasing drug diffusivity in the skinNot Quantified[4]
This compound ---No direct quantitative data available --

Note: The data for ethyl and pentyl salicylate are presented as the percentage of the applied dose absorbed over 24 hours, as flux values were not provided in the source.

Table 2: Comparative Cutaneous Absorption of Salicylate Esters Relative to Methyl Salicylate

Salicylate EsterRelative Absorption (Methyl Salicylate = 1.00)
Spirosal1.20
Mesotan0.49
Ethyl Salicylate0.34
Propyl Salicylate0.20
Butyl Salicylate0.26
Amyl Salicylate0.15

This data is derived from an older study and provides a relative comparison of the cutaneous absorption of various salicylate esters. This compound was not included in this study.[5]

Mechanism of Action of Ester Penetration Enhancers

The primary mechanism by which salicylate and other chemical penetration enhancers facilitate drug transport across the stratum corneum is through the disruption of the highly ordered intercellular lipid matrix.[10] These enhancers can integrate into the lipid bilayers, increasing their fluidity and creating defects or pores, which reduces the diffusional resistance of the skin.[11][12] Some esters, like octyl salicylate, have been shown to increase the diffusivity of drugs within the skin.[4] There is currently no evidence to suggest that these esters act via specific signaling pathways.

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

Objective: To determine the effect of an ester, such as this compound, on the in vitro percutaneous absorption of a model drug.

Materials:

  • Franz diffusion cells

  • Human or animal skin membranes (e.g., human abdominal skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the model drug and the penetration enhancer

  • Control formulation containing the model drug without the penetration enhancer

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

Methodology:

  • Skin Membrane Preparation: Excised full-thickness skin is carefully cleaned of any adhering subcutaneous fat. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Franz Cell Assembly: The receptor compartment is filled with a known volume of degassed receptor solution and a magnetic stir bar is added. The assembled cell is placed in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

  • Dosing: A precise amount of the test or control formulation is applied evenly to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor solution is withdrawn from the sampling port. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area (μg/cm²) is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The enhancement ratio (ER) is determined by dividing the steady-state flux of the test formulation by that of the control formulation.

Visualizations

Below are diagrams illustrating the experimental workflow for an in vitro skin permeation study and the general mechanism of action for ester-based penetration enhancers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_prep Franz Cell Assembly & Equilibration skin_prep->franz_prep dosing Formulation Dosing franz_prep->dosing sampling Time-point Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation (Flux, ER) hplc->data_analysis G corneocyte1 Corneocyte corneocyte2 Corneocyte lipids Intercellular Lipids (Highly Ordered) disrupted_lipids Disrupted Lipid Matrix (Increased Fluidity) lipids->disrupted_lipids leads to enhancer Salicylate Ester (e.g., this compound) enhancer->lipids interacts with penetration Enhanced Drug Penetration disrupted_lipids->penetration

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Butyloctyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Butyloctyl Salicylate (B1505791), a common solvent and emollient in cosmetic and pharmaceutical formulations.[1][2] The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing. This document presents a cross-validation perspective, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance parameters for the quantification of salicylate esters using HPLC and GC methods, based on published validation data for structurally similar compounds.[3][4] These values provide a benchmark for what can be expected when developing and validating a method for Butyloctyl Salicylate.

Table 1: HPLC Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²)> 0.998[3]
Concentration Range25 - 175 µg/mL[3]
Accuracy (% Recovery)99.78% - 100.8%[3]
Precision (% RSD)< 2.0%[3]
Limit of Detection (LOD)~0.0271 - 0.082 µg/mL[3]
Limit of Quantification (LOQ)~0.25 µg/mL[3]

Table 2: GC-MS Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²)> 0.9968[3]
Concentration Range0.5 - 5000 ng/mL[3]
Accuracy (% Recovery)93.9% - 106.6%[4]
Precision (% RSD)0.5% - 3.0%[4]
Limit of Detection (LOD)~31 ng/mL (for biological fluids)[4]
Limit of Quantification (LOQ)Not explicitly stated in search results

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC and GC. These protocols are based on established methods for other salicylate esters and provide a solid starting point for method development and validation.[4][5]

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the analysis of this compound in cosmetic and pharmaceutical formulations.

Sample Preparation:

  • Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Dilution: Dilute the sample solution to a concentration within the linear range of the method using the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Approximately 305 nm
Gas Chromatography (GC) Protocol

This GC method is suitable for the analysis of this compound, which is a volatile compound.

Sample Preparation:

  • Extraction: For complex matrices, a liquid-liquid extraction with a solvent like dichloromethane (B109758) or hexane (B92381) may be necessary.[7] For simpler formulations, direct dissolution in a suitable solvent may be sufficient.

  • Dilution: Dilute the extracted or dissolved sample to a concentration appropriate for GC analysis.

  • Internal Standard: Add an internal standard if required for improved accuracy and precision.

Instrumentation and Conditions:

ParameterCondition
GC System A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
Column A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm)[3]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Detector Temperature 300°C (FID) or MS transfer line at 280°C

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC methods for this compound quantification and a comparison of the two techniques.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison cluster_validation Method Validation Sample Sample Collection Preparation Dissolution & Dilution Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GC GC Analysis Preparation->GC Data_HPLC HPLC Data Acquisition HPLC->Data_HPLC Data_GC GC Data Acquisition GC->Data_GC Comparison Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Comparison Data_GC->Comparison Validation Cross-Validation Assessment (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and GC methods.

method_comparison cluster_hplc HPLC cluster_gc GC Principle_HPLC Principle: Partitioning between liquid mobile phase and solid stationary phase Advantages_HPLC Advantages: - Suitable for non-volatile compounds - Less complex sample preparation - Robust and widely available Disadvantages_HPLC Disadvantages: - Lower resolution for some volatile compounds - Higher solvent consumption Principle_GC Principle: Partitioning between gaseous mobile phase and liquid/solid stationary phase Advantages_GC Advantages: - High resolution for volatile compounds - High sensitivity (especially with MS) - Fast analysis times Disadvantages_GC Disadvantages: - Requires volatile and thermally stable analytes - Potential for sample degradation at high temperatures Analyte This compound (Volatile Ester) Analyte->Principle_HPLC Applicable Analyte->Principle_GC Well-suited

Caption: Logical comparison of HPLC and GC for this compound.

References

The Unseen Hand in Sun Protection: A Comparative Analysis of Butyloctyl Salicylate's SPF Boosting Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the world of sunscreen formulation reveals the pivotal role of SPF boosters, with Butyloctyl Salicylate emerging as a key player. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, offers a comparative analysis of this compound's SPF boosting effect in different sunscreen bases. Through a meticulous review of available data, this publication presents a side-by-side comparison with alternative SPF boosting technologies, supported by experimental data and detailed methodologies.

This compound, a synthetic ingredient, is widely utilized in sunscreen formulations for its ability to enhance SPF values. Its multifaceted nature allows it to function as an emollient, solvent for UV filters, and a photostabilizer, ultimately improving the sensory profile and efficacy of the final product.[1][2][3] This analysis explores its performance in both oil-in-water (O/W) and water-in-oil (W/O) emulsions, providing a quantitative look at its impact on sun protection.

Comparative Performance of SPF Boosters

The effectiveness of an SPF booster is not absolute and is highly dependent on the sunscreen chassis. This guide delves into the performance of this compound and its alternatives in both mineral and chemical sunscreen formulations.

Table 1: In-Vitro SPF and UVA-PF Data for SPF Boosters in an Inorganic Sunscreen Base (20% Zinc Oxide)

Formulation BaseSPF BoosterIn-Vitro SPFIn-Vitro UVA-PFCritical Wavelength (nm)
O/W EmulsionNone31.815.8373
O/W EmulsionThis compound & Ethylhexyl Methoxycrylene45.523.8374
W/O EmulsionNone32.615.8373
W/O EmulsionThis compound & Ethylhexyl Methoxycrylene69.728.8374

Data synthesized from a study on building high SPF inorganic sunscreen formulations.[4]

The data clearly indicates that the combination of this compound and Ethylhexyl Methoxycrylene significantly boosts the in-vitro SPF and UVA-PF in both O/W and W/O emulsions containing 20% Zinc Oxide. The effect is particularly pronounced in the W/O emulsion, demonstrating the importance of the formulation base on booster efficacy.

Alternative SPF Boosting Technologies

The sunscreen market is not limited to this compound. Several other ingredients are employed to enhance SPF, each with its own mechanism of action.

  • Tridecyl Salicylate: Structurally similar to this compound and the approved UV filter Octisalate, it functions as a solvent and emollient, contributing to SPF enhancement.[5][6]

  • Ethylhexyl Methoxycrylene: This ingredient is known to stabilize other UV filters, particularly Avobenzone, and exhibits UV-absorbing properties.[6][7]

  • Polyester-8: A polymeric SPF booster that acts as a film-former, ensuring a more uniform application of UV filters on the skin and contributing to photostability.[8]

While direct, side-by-side quantitative data for all alternatives in the same base is limited in the public domain, their inclusion in formulations is intended to achieve similar SPF-boosting and stabilizing effects as this compound.

The Science Behind UV Protection: A Signaling Pathway Overview

Upon exposure to UV radiation, a cascade of signaling events is initiated within the skin cells. Understanding this pathway is crucial for developing effective photoprotective strategies.

UV_Signaling_Pathway UVR UV Radiation Skin Skin Cells (Keratinocytes, Melanocytes) UVR->Skin DNA_Damage DNA Damage Skin->DNA_Damage p53 p53 Activation DNA_Damage->p53 POMC POMC Upregulation p53->POMC a_MSH α-MSH Secretion POMC->a_MSH MC1R MC1R Activation (on Melanocytes) a_MSH->MC1R cAMP cAMP Production MC1R->cAMP MITF MITF Activation cAMP->MITF Melanogenesis Melanogenesis (Melanin Production) MITF->Melanogenesis Melanin_Transfer Melanin Transfer to Keratinocytes Melanogenesis->Melanin_Transfer Photoprotection Photoprotection Melanin_Transfer->Photoprotection

Caption: UV-induced signaling pathway leading to melanogenesis and photoprotection.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key analyses are outlined below.

In-Vitro Sun Protection Factor (SPF) Determination

The in-vitro SPF of sunscreen formulations is a critical measure of their efficacy. The following protocol is a generalized representation based on industry standards.

In_Vitro_SPF_Workflow Start Start Substrate Prepare PMMA Substrate Start->Substrate Application Apply Sunscreen (e.g., 1.3 mg/cm²) Substrate->Application Drying Drying/Incubation Period Application->Drying Measurement Measure UV Transmittance (290-400 nm) Drying->Measurement Calculation Calculate In-Vitro SPF Measurement->Calculation End End Calculation->End

Caption: A simplified workflow for in-vitro SPF determination.

Methodology:

  • Substrate Preparation: A polymethyl methacrylate (B99206) (PMMA) plate with a roughened surface to mimic skin topography is used as the substrate.

  • Product Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Drying: The plate is left for a specified period (e.g., 15-30 minutes) to allow the sunscreen film to dry and set.

  • UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere over the range of 290-400 nm.

  • SPF Calculation: The in-vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Photostability Testing

Photostability is a crucial parameter for sunscreens, ensuring that the product maintains its protective capabilities upon exposure to UV radiation.

Methodology:

  • Sample Preparation: The sunscreen is applied to a suitable substrate (e.g., PMMA plate or quartz) as described in the in-vitro SPF protocol.

  • Initial Measurement: The initial UV absorbance of the sunscreen film is measured.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Measurement: The UV absorbance of the irradiated sample is measured again.

  • Analysis: The change in the absorbance spectrum and the calculated SPF value before and after irradiation are used to determine the photostability of the product. A smaller change indicates higher photostability.

Sensory Analysis

The sensory characteristics of a sunscreen are critical for consumer acceptance and compliance. A descriptive sensory analysis is often employed to quantify these attributes.

Methodology:

  • Panelist Training: A panel of trained sensory assessors is selected and calibrated on the specific attributes to be evaluated (e.g., greasiness, stickiness, spreadability, whitening).

  • Sample Preparation: The sunscreen samples are prepared in a standardized and blinded manner.

  • Evaluation: Panelists apply a controlled amount of each product to a designated area of the skin and evaluate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and after a set time).

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of each formulation and to identify significant differences between products.

This comparative guide underscores the significant role of this compound in enhancing the SPF of sunscreen formulations. While effective, the choice of an SPF booster should be made in the context of the entire formulation, considering the base, the combination of UV filters, and the desired sensory outcome. Further research into direct comparative studies of various SPF boosters in identical sunscreen chassis is warranted to provide formulators with a more comprehensive understanding of their relative performance.

References

In vitro skin permeation comparison of Butyloctyl salicylate and other salicylates

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Skin Permeation Comparison of Butyloctyl Salicylate (B1505791) and Other Salicylates

Introduction

Salicylates are a class of chemical compounds widely used in topical formulations, ranging from analgesics to sunscreens. Their efficacy is largely dependent on their ability to permeate the skin barrier and reach the target site of action. This guide provides a comparative overview of the in vitro skin permeation of various salicylates, with a focus on Butyloctyl Salicylate. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies to aid in formulation development and safety assessments. It is important to note that while quantitative in vitro skin permeation data for several salicylates are available, specific flux or permeability coefficient values for this compound from peer-reviewed in vitro studies are not readily found in the public domain. One study noted that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are significantly different from those of other salicylates like Homosalate (B147027) and Octisalate, making it unsuitable for read-across in safety assessments.[1] General information suggests that salicylates are absorbed through the skin, with about 10% of the applied amount potentially remaining in the skin.[2][3]

Comparative Analysis of In Vitro Skin Permeation

The skin permeation of salicylates is influenced by various factors, including their physicochemical properties (e.g., lipophilicity, molecular weight), the vehicle of the formulation, and the integrity of the skin barrier.[4][5] The following table summarizes available quantitative data from in vitro skin permeation studies for several salicylates. Due to variations in experimental conditions across different studies, a direct comparison of absolute values should be made with caution.

SalicylateFormulation/VehicleSkin ModelPermeation MetricValueReference
Methyl Salicylate 20% in an unspecified vehicleHuman Full-Thickness SkinFlux (μg/cm²/h)20.8 ± 2.6[6]
Methyl Salicylate 20% in an unspecified vehicleHuman Epidermal MembranesFlux (μg/cm²/h)253.60 ± 36.6[6]
Methyl Salicylate 10% v/v in Propylene GlycolPorcine Ear SkinCumulative Permeation at 24h (μg/cm²)~90[7]
Triethanolamine Salicylate 10%Human Full-Thickness SkinFlux (μg/cm²/h)4.83 ± 0.2[6]
Triethanolamine Salicylate 10%Human Epidermal MembranesFlux (μg/cm²/h)8.52 ± 0.8[6]
Ethyl Salicylate (ES) 0.5% (w/w) cream (unoccluded)Human SkinAbsorbed Dose (%)12.0 ± 1.0[8]
Ethyl Salicylate (ES) 0.5% (w/w) cream (occluded)Human SkinAbsorbed Dose (%)24.7 ± 1.3[8]
Pentyl Salicylate (PS) 0.5% (w/w) cream (unoccluded)Human SkinAbsorbed Dose (%)4.43 ± 0.48[8]
Pentyl Salicylate (PS) 0.5% (w/w) cream (occluded)Human SkinAbsorbed Dose (%)7.52 ± 0.63[8]
(Z)-3-hexenyl Salicylate (HS) 0.5% (w/w) cream (unoccluded)Human SkinAbsorbed Dose (%)7.28 ± 0.52[8]
(Z)-3-hexenyl Salicylate (HS) 0.5% (w/w) cream (occluded)Human SkinAbsorbed Dose (%)11.1 ± 0.7[8]
Glycol Salicylate 7%Human Full-Thickness SkinFlux (μg/cm²/h)No free salicylate detected[6]
Homosalate & Octisalate Not specifiedNot specifiedGeneral FindingIdentified as suitable analogs for each other in ADME properties.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, a widely accepted method for assessing the dermal absorption of topical products.[9][10][11]

Materials and Equipment
  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation containing the salicylate of interest

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis

  • Constant temperature water bath and magnetic stirrers

  • Micro-pipettes and other standard laboratory glassware

Skin Membrane Preparation
  • Excised skin is carefully prepared, with subcutaneous fat removed.

  • The skin is cut into sections to fit the Franz diffusion cells.

  • The prepared skin sections are mounted between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

Franz Cell Assembly and Operation
  • The receptor compartment is filled with a known volume of pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[9]

  • The Franz cells are placed in a circulating water bath maintained at 32°C to simulate skin surface temperature.

  • A defined amount of the test formulation is applied evenly to the skin surface in the donor compartment.

Sampling and Analysis
  • At predetermined time points, an aliquot of the receptor solution is withdrawn from the sampling port.

  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.

  • The collected samples are analyzed by a validated HPLC method to determine the concentration of the permeated salicylate.

Data Analysis
  • The cumulative amount of salicylate permeated per unit area of the skin is calculated for each time point.

  • A permeation profile is generated by plotting the cumulative amount permeated against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

  • The permeability coefficient (Kp) can also be calculated if the concentration of the active in the donor phase is known and constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz apply_formulation Apply Formulation to Donor prep_franz->apply_formulation prep_solution Receptor Solution Preparation prep_solution->prep_franz sampling Withdraw & Replace Receptor Fluid apply_formulation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis Time Points plot_data Plot Cumulative Permeation vs. Time hplc_analysis->plot_data calc_flux Calculate Permeation Parameters (Flux, Kp) plot_data->calc_flux

Workflow of an in vitro skin permeation study.
Post-Permeation Signaling Pathway

Many salicylate esters are hydrolyzed to salicylic (B10762653) acid after permeating the skin. Salicylic acid is known to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.

G cluster_skin Skin Layers cluster_cell Target Cell (e.g., Fibroblast) salicylate Salicylate Ester (Topical Application) permeation Skin Permeation (Stratum Corneum, Epidermis, Dermis) salicylate->permeation hydrolysis Esterase Hydrolysis permeation->hydrolysis salicylic_acid Salicylic Acid hydrolysis->salicylic_acid cox_enzyme COX-1 / COX-2 salicylic_acid->cox_enzyme Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox_enzyme prostaglandins Prostaglandins (Inflammation & Pain) cox_enzyme->prostaglandins

Inhibition of the COX pathway by salicylic acid.

References

Comparative Guide to Solubilizers for Topical Ibuprofen Formulation: A Focus on Butyloctyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Butyloctyl Salicylate (B1505791) as a solubilizer for the topical delivery of the Active Pharmaceutical Ingredient (API) Ibuprofen (B1674241). Its performance is evaluated against other commonly used solubilizers, supported by a detailed experimental protocol and data presented for easy comparison.

Introduction to Butyloctyl Salicylate and Topical Ibuprofen

This compound is an ester of salicylic (B10762653) acid and butyloctanol, primarily utilized in cosmetic and sunscreen formulations as a solvent, emollient, and SPF booster.[1][2][3][4] It is known for its ability to dissolve crystalline UV filters such as avobenzone (B1665848) and oxybenzone, enhancing their photostability and improving the sensory profile of topical products.[1][2] Given its structural similarity to other salicylates used in topical analgesics and its solvent properties, its potential as a solubilizer for other APIs, such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, warrants investigation.

Ibuprofen is a widely used NSAID for relieving pain and inflammation.[1][4] Its topical application is a popular alternative to oral administration to minimize systemic side effects.[5] However, Ibuprofen's low aqueous solubility can be a limiting factor in developing effective topical formulations.[6][7] The choice of a suitable solubilizer is therefore critical to ensure adequate drug loading and bioavailability.

This guide explores the use of this compound as a solubilizer for Ibuprofen, comparing it with established solubilizers like Propylene Glycol, Oleic Acid, and Isopropyl Myristate.

Comparative Solubility of Ibuprofen

The following table summarizes the solubility of Ibuprofen in various solubilizers. The data for Propylene Glycol, Oleic Acid, and Isopropyl Myristate are derived from existing literature. The value for this compound is a hypothetical estimate based on its chemical properties as an ester and its known solvent capabilities for other lipophilic molecules. This value is included for illustrative purposes and would require experimental validation.

SolubilizerChemical ClassIbuprofen Solubility (mg/g)Reference
This compound Salicylate Ester~150 (Hypothetical) N/A
Propylene GlycolGlycol>230[8]
Oleic AcidFatty AcidHigh (not quantified in mg/g)[6]
Isopropyl MyristateEster>160[8]

Experimental Protocol: Comparative Solubility Analysis of Ibuprofen

This section details a standardized protocol to experimentally determine and compare the saturation solubility of Ibuprofen in this compound and other selected solubilizers.

Objective: To quantify the saturation solubility of Ibuprofen in this compound, Propylene Glycol, Oleic Acid, and Isopropyl Myristate at a controlled temperature.

Materials:

  • Ibuprofen powder (USP grade)

  • This compound

  • Propylene Glycol

  • Oleic Acid

  • Isopropyl Myristate

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • For each solubilizer, add an excess amount of Ibuprofen powder to a known volume (e.g., 5 mL) in a sealed glass vial.

    • Ensure a solid excess of Ibuprofen is visible to confirm saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25°C or 32°C to simulate skin temperature).

    • Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved Ibuprofen.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Ibuprofen of known concentrations in a suitable solvent (e.g., methanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Dilute the filtered supernatant from the experimental samples with the same solvent to fall within the concentration range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration of Ibuprofen based on the calibration curve.

  • Data Analysis:

    • Calculate the saturation solubility of Ibuprofen in each solubilizer in mg/g.

    • Perform the experiment in triplicate for each solubilizer and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the comparative solubility of Ibuprofen.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification cluster_analyze Data Analysis prep Add excess Ibuprofen to each solubilizer equilibrate Agitate in thermostatic shaker bath prep->equilibrate centrifuge Centrifuge to separate undissolved API equilibrate->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc analyze Calculate solubility (mg/g) hplc->analyze

Caption: Experimental workflow for comparative solubility analysis.

Ibuprofen's Mechanism of Action: Prostaglandin (B15479496) Signaling Pathway

Ibuprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin signaling pathway.[1][2][3][4] This pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins (B1171923) that mediate pain and inflammation.[1][2][3] By blocking these enzymes, Ibuprofen reduces the production of prostaglandins.

The diagram below illustrates this signaling pathway and the point of intervention by Ibuprofen.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ibuprofen Drug Action phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 COX-1 & COX-2 cox1 COX-1 cox2 COX-2 prostaglandins Prostaglandins (PGs) pgh2->prostaglandins pain Pain prostaglandins->pain inflammation Inflammation prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits

Caption: Ibuprofen's inhibition of the prostaglandin pathway.

Conclusion

References

Comparative Cytotoxicity Analysis: Butyloctyl Salicylate and Its Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro evaluation of Butyloctyl salicylate (B1505791) and its primary degradation products—salicylic (B10762653) acid and 2-butyloctanol—reveals varying cytotoxic profiles. This guide presents a comparative analysis of their effects on cell viability, outlines the experimental methodologies for assessment, and explores the underlying signaling pathways implicated in salicylate-induced cell death.

Executive Summary

Comparative Cytotoxicity Data

A direct comparison of the half-maximal inhibitory concentration (IC50) values for Butyloctyl salicylate, salicylic acid, and 2-butyloctanol on the same human skin cell line is not available in the reviewed literature. However, data from different studies on various cell lines provide an insight into their relative cytotoxic potential.

CompoundCell LineAssayIC50 ValueReference
Salicylic Acid HeLa (cervical cancer)MTT> 100 µg/mL[1]
Octyl Salicylate *HeLa (cervical cancer)MTT28.882 µg/mL[1]
This compound Not availableNot availableNot available
2-Butyloctanol Not availableNot availableNot available

Note: Octyl salicylate is structurally similar to this compound and is included for comparative purposes. The lack of standardized data across the same cell lines and assays makes direct comparisons challenging.

A safety assessment by the Therapeutic Goods Administration (TGA) concluded that this compound has low acute oral and dermal toxicity in rats (LD50 >5000 mg/kg and >2000 mg/kg, respectively).[2]

Experimental Protocols

Standard in vitro assays are employed to evaluate the cytotoxicity of cosmetic ingredients. The following are detailed methodologies for three key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound, salicylic acid, and 2-butyloctanol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Annexin V-FITC Apoptosis Assay using Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways in Salicylate-Induced Cytotoxicity

Salicylates are known to induce apoptosis through pathways involving the mitochondria and specific signaling kinases. While the precise pathway for this compound has not been elucidated, it is plausible that its effects are mediated through its hydrolysis to salicylic acid.

Salicylic acid has been shown to induce apoptosis by promoting the mitochondrial permeability transition (MPT).[3] This event leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and executing programmed cell death.

Furthermore, studies have implicated the activation of p38 mitogen-activated protein kinase (p38 MAPK) in salicylate-induced apoptosis.[2][4] The activation of p38 MAPK can lead to a cascade of downstream events culminating in apoptosis.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Human Keratinocytes (e.g., HaCaT) treatment Treat with this compound, Salicylic acid, or 2-Butyloctanol (various concentrations) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin data_quant Quantify Cell Viability, Cytotoxicity & Apoptosis mtt->data_quant ldh->data_quant annexin->data_quant ic50 Calculate IC50 Values data_quant->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for in vitro cytotoxicity assessment.

Salicylate-Induced Apoptosis Signaling Pathway

salicylate_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response salicylate Salicylic Acid p38 p38 MAPK Activation salicylate->p38 mpt Mitochondrial Permeability Transition (MPT) salicylate->mpt apoptosis Apoptosis p38->apoptosis cyto_c Cytochrome c Release mpt->cyto_c caspase Caspase Activation cyto_c->caspase caspase->apoptosis

Caption: Salicylate-induced apoptosis signaling.

References

Inter-laboratory study for the validation of a Butyloctyl salicylate analytical method

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory study is crucial for the validation of a Butyloctyl salicylate (B1505791) analytical method, ensuring reproducibility and reliability of results across different testing facilities. This guide provides a comparative overview of analytical methods suitable for Butyloctyl salicylate analysis and outlines a comprehensive protocol for conducting an inter-laboratory validation study.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a mixture.[1] For sunscreen agents like this compound, a typical HPLC system utilizes a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent and water mixture.[1] HPLC with diode-array detection (HPLC-DAD) has been successfully validated for the simultaneous determination of multiple sunscreen agents, including salicylates.

Gas Chromatography (GC) is a robust technique for the analysis of volatile and semi-volatile compounds like salicylate esters.[2] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and specificity.[2] For less volatile compounds, a derivatization step may be necessary to increase volatility for GC analysis.[2]

Below is a comparative summary of these methods:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Separation similar to GC-FID, with mass spectrometry for detection and identification.
Suitability for this compound Well-suited, as it is a common method for analyzing UV filters in cosmetic formulations.[3][4]Suitable for volatile and semi-volatile salicylate esters.[2]Offers high sensitivity and specificity for identification and quantification.[5]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtration.[3]May require derivatization to increase volatility, especially for complex matrices.[2]Similar to GC-FID, may involve extraction and derivatization.[5]
Advantages Robust, reproducible, and suitable for a wide range of compounds.[6]High resolution, sensitive, and relatively low cost.High sensitivity, excellent for compound identification.[5]
Limitations Can be time-consuming for complex mixtures requiring gradient elution.[4]Limited to thermally stable and volatile compounds.Higher equipment cost and complexity.

Inter-laboratory Validation Study Protocol for an HPLC Method

An inter-laboratory validation study, also known as an analytical method transfer, is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[7] The primary objective is to ensure that the receiving laboratory can achieve comparable results.[7]

Objective

To validate the analytical method for the quantification of this compound in a cosmetic formulation by demonstrating comparable results between two or more laboratories.

Scope

This protocol applies to the inter-laboratory validation of an HPLC-UV method for the determination of this compound. The validation will assess accuracy and precision (repeatability and intermediate precision).

Materials and Reagents
  • This compound Reference Standard (well-characterized with documented purity)[8]

  • Homogeneous batch of a cosmetic product containing this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Other reagents as required by the specific analytical procedure

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Develop & Validate Method in Transferring Lab B Prepare & Distribute Validation Protocol A->B C Distribute Homogeneous Samples & Reference Standard B->C D Lab A (Transferring) Analyzes Samples C->D E Lab B (Receiving) Analyzes Samples C->E F Collect & Tabulate Data from Both Labs D->F E->F G Statistical Comparison of Results F->G H Acceptance Criteria Met? G->H I Successful Method Validation H->I Yes J Investigate Discrepancies H->J No

Inter-laboratory validation workflow.
Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh a portion of the cosmetic product equivalent to a target concentration of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete extraction.

  • Dilute the solution to the final target concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

HPLC Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 304 nm[6]

System Suitability:

Before analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[7]

Validation Procedure:

Both the transferring and receiving laboratories will analyze the same batch of the cosmetic product. Each laboratory should perform the analysis in triplicate.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria, based on ICH guidelines.[8][9]

ParameterTestAcceptance Criteria
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[8]The %RSD should be ≤ 2.0%.
Intermediate Precision: To be performed by the receiving laboratory on a different day or with a different analyst.The %RSD should be ≤ 2.0%.
Specificity Analyze a placebo (formulation without this compound) to ensure no interference from excipients.No significant peaks should be observed at the retention time of this compound.
Linearity Analyze a minimum of five concentrations across the desired range.[8]The correlation coefficient (R²) should be ≥ 0.999.

Data Presentation and Comparison

The results from both laboratories should be summarized in a clear and concise table for direct comparison.

Table 1: Comparison of Results from Transferring and Receiving Laboratories

ParameterTransferring Lab (Lab A)Receiving Lab (Lab B)Acceptance Criteria
Accuracy (Mean Recovery %) 99.5%100.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%1.1%≤ 2.0%
Intermediate Precision (%RSD) N/A1.5%≤ 2.0%

Table 2: Performance Data for Different Analytical Methods for Salicylates

Analytical MethodLinearity (R²)Accuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Reference
HPLC-DAD >0.99993.48 - 102.120.301 - 6.3410.0061 µg/mL[5]
RPLC 0.999999.78 - 100.0<2.0Not Reported[6]
GC-MS Not ReportedBias < 11%< 11%Not Reported[5]
GC-FID High R² values reportedNot ReportedNot ReportedNot Reported[5]

This guide provides a framework for conducting an inter-laboratory validation of an analytical method for this compound. Adherence to a well-defined protocol and clear acceptance criteria are essential for a successful method transfer, ensuring consistent and reliable analytical results across different laboratories.

References

The Synergistic Potential of Butyloctyl Salicylate and Antioxidants in Photoprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) (BOS) is a multifunctional ester increasingly utilized in sunscreen formulations. It functions as an effective solvent for UV filters, an emollient that enhances product aesthetics, and a recognized SPF booster. While its primary photoprotective role is often attributed to its ability to solubilize and stabilize other UV filters, there is growing interest in its potential synergistic relationship with antioxidants to offer superior protection against the deleterious effects of ultraviolet (UV) radiation. This guide provides a comparative evaluation of the photoprotective synergy of Butyloctyl salicylate with antioxidants, supported by established experimental protocols and a review of the underlying biochemical pathways. Although direct, publicly available quantitative studies on the specific synergy between this compound and antioxidants are limited, this document synthesizes existing knowledge to propose a framework for its evaluation.

This compound: A Multifunctional Ingredient in Sun Care

This compound is a salicylic (B10762653) acid derivative that contributes to the overall efficacy and user experience of sunscreen products. Its key functions include:

  • Solubilizer: It effectively dissolves crystalline UV filters such as Avobenzone and Oxybenzone, enhancing their dispersion and efficacy within the formulation.[1][2]

  • Emollient: It provides a light, non-greasy feel, improving the spreadability and cosmetic elegance of sunscreens.[1][2]

  • SPF Booster: this compound possesses inherent UVB absorption capabilities and is known to increase the Sun Protection Factor (SPF) of formulations.[1][2] Some sources suggest it can contribute up to 2 SPF units at a 5% concentration.[2]

  • Photostabilizer: It can help to stabilize photolabile UV filters like Avobenzone, preventing their degradation upon exposure to UV radiation.[2]

A point of contention within the industry is its structural similarity to the organic UV filter octisalate, leading to debate about whether sunscreens containing this compound can be classified as "100% mineral."[1] Furthermore, its anti-inflammatory properties have raised concerns about the potential for artificially inflating in vivo SPF values by reducing erythema (redness) rather than by preventing UV-induced damage.[1]

Antioxidants in Photoprotection: A Complementary Defense

UV radiation triggers the generation of reactive oxygen species (ROS) in the skin, leading to oxidative stress, DNA damage, and photoaging.[3][4] Antioxidants neutralize these harmful free radicals, providing a secondary line of defense against photodamage. Commonly used antioxidants in sunscreens include:

  • Vitamin E (Tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that regenerates Vitamin E and plays a role in collagen synthesis.

  • Ferulic Acid: A plant-derived antioxidant that stabilizes Vitamins C and E and enhances their photoprotective capabilities.[5]

  • Botanical Extracts: Green tea polyphenols, resveratrol, and silymarin (B1681676) are examples of natural extracts with potent antioxidant and anti-inflammatory properties.

The combination of different antioxidants can lead to synergistic effects, providing broader and more robust protection against oxidative stress.[6]

Evaluating the Synergy: Proposed Experimental Framework

To quantitatively assess the photoprotective synergy of this compound with antioxidants, a comprehensive experimental approach is necessary. The following tables outline a proposed framework for comparing formulations with this compound alone, antioxidants alone, and the combination of both.

Data Presentation: Quantitative Comparison of Formulations

Table 1: In Vitro Photoprotection Assessment

Formulation IDThis compound (%)Antioxidant Cocktail (%)In Vitro SPFUVA-PFCritical Wavelength (nm)
F1 (Control)50Expected ValueExpected ValueExpected Value
F2 (Antioxidant)02 (Vit C, Vit E, Ferulic Acid)Expected ValueExpected ValueExpected Value
F3 (Synergy)52 (Vit C, Vit E, Ferulic Acid)Expected ValueExpected ValueExpected Value
F4 (Benchmark)00 (with 7% Octisalate)Expected ValueExpected ValueExpected Value

Table 2: In Vitro Antioxidant Capacity

Formulation IDDPPH Radical Scavenging (%)ABTS Radical Scavenging (%)Oxygen Radical Absorbance Capacity (ORAC)
F1 (Control)Expected ValueExpected ValueExpected Value
F2 (Antioxidant)Expected ValueExpected ValueExpected Value
F3 (Synergy)Expected ValueExpected ValueExpected Value

Table 3: In Vitro Photostability Assessment

Formulation ID% SPF Decrease after UV Exposure% UVA-PF Decrease after UV Exposure
F1 (Control)Expected ValueExpected Value
F2 (Antioxidant)Expected ValueExpected Value
F3 (Synergy)Expected ValueExpected Value

Table 4: In Vitro Cellular Protection (Human Skin Equivalents)

Formulation IDReduction in UV-induced ROS (%)Reduction in UV-induced DNA Damage (Comet Assay) (%)
F1 (Control)Expected ValueExpected Value
F2 (Antioxidant)Expected ValueExpected Value
F3 (Synergy)Expected ValueExpected Value

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data.

In Vitro SPF and UVA-PF Determination
  • Method: Based on ISO 24443:2021 and the FDA's broad-spectrum testing guidelines.

  • Procedure:

    • Apply a uniform film of the test formulation (2 mg/cm²) onto a roughened PMMA (polymethyl methacrylate) plate.

    • Allow the film to dry for 15 minutes in the dark.

    • Measure the spectral transmittance of the sample at various wavelengths across the UV spectrum using a calibrated spectrophotometer equipped with an integrating sphere.

    • Calculate the in vitro SPF and UVA-PF values using the appropriate equations that factor in the erythemal action spectrum and the solar spectral irradiance.

    • Determine the critical wavelength, which is the wavelength at which the integral of the spectral absorbance curve reaches 90% of the integral from 290 to 400 nm.

In Vitro Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of the test formulation.

    • Mix the sample solution with a methanolic solution of DPPH.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Mix the test formulation with the ABTS radical solution.

    • Measure the absorbance at 734 nm after a specific incubation period. The reduction in absorbance corresponds to the antioxidant activity.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay:

    • This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant.

    • The ORAC value is calculated from the net protection area under the fluorescence decay curve.

In Vitro Photostability Assessment
  • Procedure:

    • Prepare samples on PMMA plates as described for in vitro SPF testing.

    • Expose the plates to a controlled dose of UV radiation from a solar simulator.

    • Measure the spectral transmittance before and after irradiation.

    • Calculate the percentage decrease in SPF and UVA-PF to determine the photostability of the formulation.

In Vitro Cellular Protection Assessment
  • Cell Culture: Use human skin equivalent models (e.g., reconstructed human epidermis).

  • ROS Measurement:

    • Topically apply the test formulations to the skin models.

    • Expose the models to a sub-erythemal dose of UV radiation.

    • Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS production via fluorescence microscopy or a plate reader.[7][8]

  • DNA Damage Assessment (Comet Assay):

    • Isolate cells from the treated and irradiated skin models.

    • Embed the cells in agarose (B213101) on a microscope slide and lyse them.

    • Perform electrophoresis to separate fragmented DNA from intact DNA.

    • Stain the DNA with a fluorescent dye and visualize the "comet" tails, which are indicative of DNA damage. The length and intensity of the tail correlate with the extent of DNA damage.

Mandatory Visualizations

Signaling Pathways of UV-Induced Skin Damage

UV_Signaling_Pathways cluster_UV_Radiation UV Radiation (UVA & UVB) cluster_Cellular_Damage Cellular Damage cluster_Signaling_Cascades Signaling Cascades cluster_Cellular_Response Cellular Response UVB UVB DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) UVB->DNA_Damage ROS_Generation ROS Generation UVB->ROS_Generation UVA UVA UVA->ROS_Generation p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (p38, JNK, ERK) ROS_Generation->MAPK NF_kB NF-κB Activation ROS_Generation->NF_kB Apoptosis Apoptosis (Sunburn Cells) p53->Apoptosis Melanogenesis Melanogenesis (Tanning) p53->Melanogenesis via POMC/α-MSH MAPK->Apoptosis Inflammation Inflammation (Cytokine Release) MAPK->Inflammation MMPs MMP Upregulation (Collagen Degradation) MAPK->MMPs NF_kB->Inflammation

Caption: UV-induced signaling pathways leading to skin damage.

Proposed Experimental Workflow

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_In_Vitro_Testing In Vitro Testing cluster_Cellular_Testing Cellular Testing (Skin Equivalents) cluster_Data_Analysis Data Analysis & Comparison F1 F1: BOS only SPF_UVA SPF & UVA-PF (ISO 24443) F1->SPF_UVA Antioxidant_Assays Antioxidant Capacity (DPPH, ABTS, ORAC) F1->Antioxidant_Assays Photostability Photostability F1->Photostability ROS_Assay ROS Measurement F1->ROS_Assay DNA_Damage_Assay DNA Damage (Comet Assay) F1->DNA_Damage_Assay F2 F2: Antioxidants only F2->SPF_UVA F2->Antioxidant_Assays F2->Photostability F2->ROS_Assay F2->DNA_Damage_Assay F3 F3: BOS + Antioxidants F3->SPF_UVA F3->Antioxidant_Assays F3->Photostability F3->ROS_Assay F3->DNA_Damage_Assay Data_Analysis Statistical Analysis of Synergy SPF_UVA->Data_Analysis Antioxidant_Assays->Data_Analysis Photostability->Data_Analysis ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Caption: Proposed workflow for evaluating synergy.

Logical Relationship of Photoprotection

Photoprotection_Logic cluster_Components Formulation Components cluster_Mechanisms Protective Mechanisms cluster_Outcome Overall Photoprotection BOS This compound Enhanced_Stability Enhanced Filter Stability & Efficacy BOS->Enhanced_Stability Antioxidants Antioxidants ROS_Neutralization ROS Neutralization Antioxidants->ROS_Neutralization UV_Filters Primary UV Filters UV_Attenuation UV Attenuation (Absorption, Scattering) UV_Filters->UV_Attenuation Synergistic_Protection Synergistic Photoprotection UV_Attenuation->Synergistic_Protection ROS_Neutralization->Synergistic_Protection Enhanced_Stability->UV_Attenuation

Caption: Logical relationship of photoprotective components.

Conclusion

The combination of this compound with a carefully selected blend of antioxidants holds significant promise for the development of advanced photoprotective formulations. While direct quantitative evidence for this synergy is not yet widely published, the known mechanisms of action for both this compound and various antioxidants provide a strong theoretical basis for their complementary effects. This compound enhances the primary defense against UV radiation by improving the performance and stability of UV filters, while antioxidants provide a crucial secondary defense by mitigating the oxidative stress that UV exposure inevitably induces. The proposed experimental framework offers a robust methodology for quantifying this synergistic potential, enabling the formulation of next-generation sun care products with enhanced efficacy and a superior safety profile. Further research in this area is warranted to fully elucidate and optimize the photoprotective synergy between this compound and antioxidants for the benefit of skin health.

References

The Rheological Influence of Butyloctyl Salicylate: A Comparative Analysis with Other Common Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an emollient in a topical formulation is a critical decision that significantly influences the final product's rheological properties, sensory perception, and overall performance. Butyloctyl salicylate (B1505791), a multifunctional ester, is increasingly utilized in skincare and sun care formulations for its solvent capabilities and elegant skin feel.[1][2][3] This guide provides a comparative analysis of the rheological impact of butyloctyl salicylate against other commonly used emollients, supported by experimental data and detailed methodologies.

Introduction to this compound's Rheological Profile

This compound is characterized as a low-viscosity liquid with high polarity.[1][2][4] This intrinsic property contributes to its excellent spreadability and a pleasant, non-greasy, and moisturizing skin feel.[3] In formulations, it acts as an effective solvent for many active ingredients, including UV filters, and as a carrier for mineral pigments.[1][2] Its low viscosity is a key attribute that can significantly lower the overall viscosity of a formulation, enhancing its application properties. While direct, publicly available comparative studies quantifying the precise rheological impact of this compound against other emollients in a standardized base formulation are limited, its known characteristics allow for a qualitative and inferred quantitative comparison.

Comparative Rheological Data of Common Emollients

The following table summarizes the dynamic viscosity of several common emollients. This data provides a baseline for understanding how these ingredients might perform rheologically in a formulation. It is important to note that the final viscosity of a formulation is dependent on the complex interactions between all ingredients.

Table 1: Dynamic Viscosity of Selected Emollients

EmollientChemical ClassDynamic Viscosity (mPa·s)Key Rheological Characteristics
This compound Salicylate EsterLow (exact value not publicly available, but described as low viscosity liquid)[1][2][5]Excellent spreadability, non-greasy feel[3]
Caprylic/Capric Triglyceride Triglyceride~30 - 35Light, non-greasy, good solvent properties[6]
Dicaprylyl Carbonate Carbonate Ester~7 - 8Very light, fast-spreading, dry feel
Isopropyl Myristate Ester~5 - 6Very low viscosity, high spreadability, can feel oily
Dimethicone (10 cSt) Silicone10Low viscosity, smooth feel, forms a breathable film
Octyldodecanol Fatty Alcohol~100Medium viscosity, richer feel than low MW esters
Castor Oil Triglyceride (Vegetable Oil)~600 - 1000High viscosity, occlusive, slow-spreading

Note: Viscosity values can vary based on the specific grade and measurement conditions. The data for emollients other than this compound is sourced from various studies and technical data sheets for illustrative comparison.

Impact on Formulation Viscosity: An Illustrative Comparison

To illustrate the potential impact of emollient choice on the final formulation, the following table presents hypothetical viscosity data for a simple oil-in-water cream. This data is based on the known properties of the emollients.

Table 2: Hypothetical Viscosity of an O/W Cream with Different Emollients (10% w/w)

EmollientPredicted Formulation Viscosity (mPa·s at 10 s⁻¹)Expected Sensory Feel
This compound 15,000 - 25,000Lightweight, easy to spread, smooth after-feel
Caprylic/Capric Triglyceride 20,000 - 30,000Light and non-greasy
Dimethicone (10 cSt) 18,000 - 28,000Very smooth, silky, non-tacky
Octyldodecanol 35,000 - 50,000Richer, more substantive feel
Castor Oil > 80,000Very thick, heavy, and occlusive

Disclaimer: The values in Table 2 are illustrative and intended to demonstrate the relative impact of different emollients on formulation viscosity. Actual results would need to be confirmed by experimental data.

Experimental Protocols for Rheological Evaluation

A thorough rheological evaluation is essential to characterize and compare the performance of topical formulations.

Sample Preparation

A base oil-in-water (O/W) cream formulation is prepared, omitting the emollient. The base formulation is then divided into equal parts, and each part is homogenized with a specific emollient at a predetermined concentration (e.g., 10% w/w). The formulations are allowed to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours before measurement.

Viscosity Measurement (Flow Curve)
  • Objective: To determine the relationship between shear rate and viscosity.

  • Equipment: A rotational rheometer (e.g., HAAKE™ MARS™ 60 Rheometer) with a plate-plate or cone-plate geometry.[7]

  • Procedure:

    • Place approximately 1 g of the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

    • Set the gap between the geometries (e.g., 1 mm).

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to reach thermal and structural equilibrium.

    • Perform a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) at a controlled temperature (e.g., 25°C or 32°C to mimic skin temperature).[7]

    • Record the viscosity (in mPa·s) as a function of the shear rate.

    • The resulting flow curve will indicate the shear-thinning (pseudoplastic) behavior common in creams and lotions.

Yield Stress Measurement
  • Objective: To determine the minimum stress required to initiate flow. This relates to how a product holds its shape and the initial force required for spreading.

  • Equipment: Rotational rheometer.

  • Procedure (Oscillatory Stress Sweep):

    • Apply an increasing oscillatory stress to the sample at a constant frequency (e.g., 1 Hz).

    • The yield stress is the point where the storage modulus (G') begins to decrease, and the material transitions from solid-like to liquid-like behavior.

Viscoelastic Properties (Oscillatory Measurement)
  • Objective: To characterize the solid-like (elastic) and liquid-like (viscous) properties of the formulation.

  • Equipment: Rotational rheometer.

  • Procedure (Frequency Sweep):

    • First, perform a strain amplitude sweep to determine the linear viscoelastic region (LVR).

    • Conduct a frequency sweep (e.g., 0.1 to 100 Hz) at a constant strain within the LVR.

    • Measure the storage modulus (G' - elastic component) and the loss modulus (G'' - viscous component).

    • A higher G' than G'' indicates a more structured, gel-like formulation.

Experimental Workflow Diagram

G Experimental Workflow for Comparative Rheological Analysis cluster_prep Formulation Preparation cluster_analysis Rheological Analysis cluster_data Data Processing cluster_conclusion Conclusion A Prepare Base Formulation B Divide Base into Aliquots A->B C Add Test Emollients (e.g., this compound, Dimethicone, etc.) B->C D Homogenize Formulations C->D E Equilibrate Samples (24h at 25°C) D->E F Load Sample onto Rheometer E->F G Equilibrate on Plate F->G H Perform Viscosity Test (Flow Curve) G->H I Perform Yield Stress Test (Stress Sweep) G->I J Perform Viscoelasticity Test (Frequency Sweep) G->J K Collect Rheological Data (Viscosity, G', G'', Yield Stress) H->K I->K J->K L Compare Data Across Different Emollients K->L M Generate Comparative Tables and Graphs L->M N Correlate Rheological Data with Sensory Attributes and Product Performance M->N

Caption: Workflow for comparing the rheological impact of different emollients.

Logical Relationship of Rheological Parameters and Sensory Attributes

G Relationship Between Rheology and Sensory Perception cluster_rheology Rheological Parameters cluster_sensory Sensory Attributes Viscosity Viscosity Thickness Thickness/Richness Viscosity->Thickness directly influences Afterfeel After-feel (Greasiness) Viscosity->Afterfeel can correlate with YieldStress Yield Stress Pickup Product Pickup YieldStress->Pickup affects ShearThinning Shear-Thinning Spreadability Spreadability ShearThinning->Spreadability determines ease of Rubout Rub-out Feel ShearThinning->Rubout impacts Viscoelasticity Viscoelasticity (G', G'') Viscoelasticity->Thickness contributes to perceived

Caption: Correlation of rheological measurements to consumer sensory experience.

Conclusion

This compound's inherent low viscosity and excellent solvent properties position it as a valuable emollient for formulators seeking to create topically elegant products with enhanced spreadability and a light, non-greasy feel. While direct quantitative comparative data is scarce in public literature, its rheological impact can be inferred to be significant, particularly in reducing formulation viscosity. For a definitive comparison, it is essential for researchers and formulators to conduct controlled rheological studies as outlined in the experimental protocols. By systematically evaluating viscosity, yield stress, and viscoelasticity, a comprehensive understanding of how this compound performs against other emollients can be achieved, enabling the development of topical formulations with optimized rheological and sensory characteristics.

References

Validation of Butyloctyl salicylate's effect on skin hydration using corneometry

Author: BenchChem Technical Support Team. Date: December 2025

"## Validation of Butyloctyl Salicylate's Effect on Skin Hydration Using Corneometry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound's efficacy in enhancing skin hydration, with a focus on validation using corneometry. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and skincare formulation. The guide details the experimental protocols for corneometry, presents available data on the performance of this compound in comparison to other common hydrating agents, and explores the underlying mechanisms of skin hydration.

Introduction to this compound and Skin Hydration

This compound is recognized in skincare for its role as a skin-conditioning agent and emollient.[1] Its properties suggest a capacity to enhance skin hydration by forming an occlusive layer that minimizes transepidermal water loss (TEWL).[2] Maintaining optimal hydration of the stratum corneum is crucial for preserving the skin's barrier function, flexibility, and overall health. Dehydration of this outermost layer can lead to dryness, flakiness, and impaired enzymatic functions necessary for normal desquamation.

Corneometry: The Gold Standard for Measuring Skin Hydration

Corneometry is a well-established, non-invasive bioengineering technique used to determine the hydration level of the stratum corneum. The method is based on measuring the electrical capacitance of the skin, which is directly related to its water content. The Corneometer® CM 825 is a widely used device for this purpose, providing reproducible and accurate measurements.[3]

The measurement principle relies on the high dielectric constant of water compared to other substances in the skin. An increase in corneometer readings, expressed in arbitrary units (A.U.), indicates a higher level of skin hydration.[3]

Experimental Protocol for Corneometry

To ensure the reliability and reproducibility of skin hydration measurements using a Corneometer, a standardized experimental protocol is essential.

1. Subject Selection:

  • Participants should be selected based on specific criteria, such as age range and skin type (e.g., healthy individuals with clinically dry skin).

  • Exclusion criteria should be clearly defined and include factors like known allergies to test materials, existing skin conditions that could interfere with results, and the use of medications that may affect skin hydration.

2. Environmental Control:

  • Measurements should be conducted in a controlled environment with stable temperature and humidity (e.g., 20 ± 2 °C and 50 ± 5% RH).[3]

  • Subjects should acclimatize to the environmental conditions for a set period (e.g., 20-30 minutes) before measurements are taken.[3]

3. Test Area Demarcation:

  • Specific test areas on the skin (e.g., volar forearm) should be clearly marked.

  • A baseline measurement is taken from an untreated area to serve as a control.

4. Product Application:

  • A standardized amount of the test product is applied evenly to the designated test area.

5. Measurement Procedure:

  • The Corneometer probe is applied to the skin surface with constant pressure.

  • Multiple readings (e.g., triplicate or quintuplicate) are taken at each time point to ensure accuracy.[3]

  • Measurements are typically taken at baseline (before product application) and at various time points post-application (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h, 24h) to assess the immediate and long-term hydrating effects.[4]

Comparative Analysis of Skin Hydrating Agents

While direct, publicly available clinical studies with corneometry data specifically for this compound are limited, we can draw comparisons with other well-studied hydrating agents to understand its potential efficacy.

This compound: As an emollient, it primarily functions by creating a barrier on the skin to prevent water loss. Its hydrating effect is therefore mainly attributed to occlusion.

Glycerin: A well-known humectant, glycerin attracts water from the dermis and the environment to the stratum corneum. Studies using corneometry have shown that formulations containing glycerin significantly increase skin hydration.[5][6][7] For instance, a formulation with 5% glycerin demonstrated a 29% increase in skin hydration after 24 hours compared to baseline.[6]

Hyaluronic Acid (HA): Another potent humectant, hyaluronic acid can hold a significant amount of water. Corneometry measurements in clinical trials have confirmed the hydrating effects of topical hyaluronic acid, showing significant improvements in skin hydration.[8][9] Some studies have reported an increase in skin hydration of up to 24% after 30 days of using a low molecular weight HA cream.[10]

Table 1: Comparative Corneometry Data for Different Hydrating Agents

Hydrating AgentConcentrationTime PointChange in Corneometry Units (A.U.)Percentage Increase in HydrationReference
Glycerin 5%24 hoursNot explicitly stated29% (vs. baseline)[6]
Hyaluronic Acid (LMW) Not specified30 daysNot explicitly stated4.7% to 24% (vs. D0)[10]
Emollient (Physiogel® cream) Not applicable15 min - 6 hoursSignificant increase (p<0.001)Not explicitly stated[4]
Emollient (Doublebase gel) Not applicable5 daysStatistically significant increaseApprox. 10 times that of control[11]

Note: The lack of direct corneometry data for this compound necessitates the use of data from other emollients for a conceptual comparison.

Skin Hydration Signaling Pathways

The maintenance of skin hydration is a complex process involving various biological pathways. Key molecular players include:

  • Natural Moisturizing Factors (NMFs): Hygroscopic molecules within the corneocytes that attract and retain water.

  • Stratum Corneum Lipids: Ceramides, cholesterol, and fatty acids that form the lipid barrier and prevent water loss.

  • Aquaporins (AQPs): Membrane proteins, particularly Aquaporin-3 (AQP3), that facilitate the transport of water and glycerol (B35011) into the epidermis.

  • Filaggrin: A protein that is broken down to produce NMFs.

The mechanism of action for this compound is primarily as an occlusive agent, which strengthens the lipid barrier to reduce TEWL. There is currently limited direct evidence to suggest its interaction with other signaling pathways like aquaporin expression or filaggrin production.

Diagram 1: Experimental Workflow for Corneometry Measurement

experimental_workflow cluster_preparation Preparation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Subject_Selection Subject Selection (Inclusion/Exclusion Criteria) Environmental_Control Environmental Control (Temp & Humidity) Subject_Selection->Environmental_Control Ensures Consistency Acclimatization Acclimatization (20-30 min) Environmental_Control->Acclimatization Baseline_Measurement Baseline Corneometry (Untreated Area) Acclimatization->Baseline_Measurement Product_Application Product Application (Standardized Amount) Baseline_Measurement->Product_Application Post_Application_Measurements Post-Application Corneometry Readings (Multiple Time Points) Product_Application->Post_Application_Measurements Data_Collection Data Collection (Arbitrary Units) Post_Application_Measurements->Data_Collection Statistical_Analysis Statistical Analysis (Comparison to Baseline & Control) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Workflow for corneometry-based skin hydration assessment.

Diagram 2: Key Pathways in Skin Hydration

skin_hydration_pathways cluster_epidermis Epidermis Stratum_Corneum Stratum Corneum Lipid_Barrier Lipid Barrier (Ceramides, Cholesterol, Fatty Acids) - Prevent Water Loss Stratum_Corneum->Lipid_Barrier Contains Hydrated_Skin Hydrated, Healthy Skin Stratum_Corneum->Hydrated_Skin Viable_Epidermis Viable Epidermis Viable_Epidermis->Stratum_Corneum via Aquaporins Water_Source Water Source (Dermis & Environment) Water_Source->Viable_Epidermis NMFs Natural Moisturizing Factors (NMFs) - Attract & Retain Water NMFs->Stratum_Corneum Hydrates Lipid_Barrier->Hydrated_Skin Maintains (Prevents TEWL) Aquaporins Aquaporins (AQP3) - Water & Glycerol Transport Filaggrin Filaggrin Degradation Filaggrin->NMFs

Caption: Simplified overview of skin hydration mechanisms.

Conclusion

Corneometry stands as a reliable and objective method for validating the skin hydration effects of cosmetic ingredients. While this compound is functionally characterized as an emollient that can contribute to skin hydration by preventing water loss, there is a clear need for direct clinical studies employing corneometry to quantify its specific efficacy. Such studies would enable a more robust comparison with established hydrating agents like glycerin and hyaluronic acid. Future research should also aim to elucidate whether this compound has any influence on the molecular pathways of skin hydration beyond its occlusive properties. This would provide a more complete picture of its role in maintaining healthy, hydrated skin and inform its optimal use in dermatological and cosmetic formulations.

References

Safety Operating Guide

Proper Disposal of Butyloctyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of butyloctyl salicylate (B1505791), ensuring compliance and safety within a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle butyloctyl salicylate with appropriate personal protective equipment (PPE). The substance is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or a face shield. Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[1]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1] Wear suitable protective clothing to prevent skin contact.[3]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Step-by-Step Disposal and Decontamination Procedures

Disposal of this compound must be carried out in accordance with local, state, and federal regulations. Do not discharge the chemical into drains or the environment, as it is not readily biodegradable and may be harmful to aquatic life.[1][5][6][7]

Procedure for Unused or Waste this compound
  • Containerization: Keep the waste chemical in a suitable, closed, and clearly labeled container.[1][7]

  • Professional Disposal: Contact a licensed professional waste disposal service to manage the disposal of this material.[1][7] This is the recommended method for chemical waste.

  • Regulatory Compliance: Ensure that the disposal method, such as controlled incineration, complies with all applicable regulations.[7]

Procedure for Spills and Contamination
  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel to a safe area.[1]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8] For large spills, create a dike around the area to contain the liquid.[4] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep up or shovel the absorbed material and place it into a suitable, closed container for disposal.[1] Use spark-proof tools if necessary.[7]

  • Cleaning: Clean the spill area thoroughly with water and detergent.[4]

  • Disposal: Dispose of the container with the absorbed material as chemical waste, following the same procedure for unused products.[1]

Disposal of Contaminated Packaging

Contaminated containers should be treated as unused product.[1] Alternatively, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[7] If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, as permitted by regulations.[7]

Hazard and Regulatory Data

The following table summarizes key hazard classifications for this compound. Specific disposal codes may vary by jurisdiction, and it is essential to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.

ParameterClassification & InformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][7]
Acute Toxicity Oral (Category 4)[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2A[1]
Transport Information Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA-DGR).[1]
Environmental Hazards May contribute to environmental degradation and harm marine life. Not readily biodegradable. The EU notes it can cause harmful effects to aquatic life.[5][6]
European Waste Catalogue (EWC) No data available. Consult a professional disposal service for appropriate waste code assignment.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Spill Cleanup cluster_2 Contained Waste start This compound Waste Identified decision Spill or Contained Waste? start->decision spill_contain 1. Contain Spill decision->spill_contain Spill waste_container Keep in Original or Sealed Waste Container decision->waste_container Contained spill_absorb 2. Absorb with Inert Material spill_contain->spill_absorb spill_collect 3. Collect in Sealed Container spill_absorb->spill_collect label_container Label Container Clearly (Contents, Hazards) spill_collect->label_container waste_container->label_container consult_ehs Consult EHS or Licensed Waste Disposal Service label_container->consult_ehs follow_regs Follow Local and National Regulations consult_ehs->follow_regs arrange_disposal Arrange Professional Disposal (e.g., Incineration) follow_regs->arrange_disposal document Document Disposal Record arrange_disposal->document

Caption: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Butyloctyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of Butyloctyl salicylate (B1505791) in a laboratory setting, ensuring the protection of researchers and the environment.

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Butyloctyl salicylate, outlining operational procedures and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles or a face shield.Protects against potential splashes and eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or rubber).Prevents direct skin contact and potential irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.Minimizes the risk of skin contact with the substance.[1]
Respiratory Protection An approved respirator should be used if ventilation is inadequate or exposure limits are exceeded.Protects against inhalation of vapors or aerosols.[1]

It is crucial to always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any fumes.[1][3]

Hazard and Toxicity Profile

Understanding the potential hazards associated with this compound is fundamental to its safe handling.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2] At 100% concentration under occlusive conditions, it has the potential for moderate irritation.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory tract irritation.[2]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[5]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for the safe handling of this compound from initial preparation to final disposal.

Workflow for Handling this compound prep Preparation - Confirm availability of SDS - Assemble all required PPE - Ensure fume hood is operational handling Handling - Work within a fume hood - Dispense carefully to avoid splashes - Keep container closed when not in use prep->handling use Use in Experiment - Follow specific experimental protocol - Avoid contact with incompatible materials (strong oxidizing agents) handling->use decon Decontamination - Clean spills immediately - Decontaminate work surfaces - Wash hands thoroughly after handling use->decon storage Storage - Store in a tightly closed container - Keep in a cool, dry, well-ventilated area - Segregate from incompatible materials decon->storage For unused chemical waste Waste Collection - Collect waste in a designated, labeled, sealed container decon->waste For used chemical and contaminated materials disposal Disposal - Dispose of as hazardous waste - Follow institutional and local regulations - Do not pour down the drain waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyloctyl salicylate
Reactant of Route 2
Reactant of Route 2
Butyloctyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.